molecular formula C19H15N5O4 B3427777 Disperse orange 29 CAS No. 61902-11-2

Disperse orange 29

货号: B3427777
CAS 编号: 61902-11-2
分子量: 377.4 g/mol
InChI 键: PTIVACHGVHIMMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Disperse orange 29 is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is 377.11240398 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVACHGVHIMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066532
Record name C.I. Disperse Orange 29
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Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19800-42-1, 61902-11-2
Record name 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
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Record name Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-
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Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-
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Record name C.I. Disperse Orange 29
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Record name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol
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Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure Elucidation of Disperse Orange 29

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of C.I. This compound (CAS No: 19800-42-1). This compound is a prominent disazo dye utilized primarily in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2] A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and the development of novel applications. This document outlines the synthetic pathway that confirms the molecule's backbone and details the expected outcomes from key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are instrumental in its structural verification. Detailed experimental protocols are provided to guide researchers in replicating these analytical processes.

Chemical Identity and Properties

This compound is a synthetic dye belonging to the double azo class of chromophores.[1] Its chemical identity is established through a combination of its synthetic origin and detailed spectroscopic analysis.

IdentifierValueSource
IUPAC Name 4-[(E)-[2-methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol[3]
Common Name C.I. This compound[1]
CAS Number 19800-42-1[2][3][4][5][6][7][8]
Molecular Formula C₁₉H₁₅N₅O₄[3][7][8][9]
Molecular Weight 377.35 g/mol [1][3][5][7][8][9]
Appearance Orange or palm red powder[1]

Chemical Structure:

Chemical Structure of this compound (Note: Image is a representation of the structure described)

Physicochemical Properties:

PropertyValueConditionsSource
Melting Point 225.7 °C101,325 Pa[7]
Water Solubility < 41 µg/L20 °C, pH 6.5[7]
log Pow 5.2Room Temperature[7]
Vapor Pressure < 0 Pa20 °C[7]
Density 1.47 g/cm³20.5 °C[7]

Structural Confirmation via Synthesis Pathway

The chemical structure of this compound is logically deduced from its multi-step synthesis, which involves sequential diazotization and azo coupling reactions.[1][2][10] This process systematically builds the molecule from well-defined starting materials.

The synthesis proceeds in two primary stages:

  • First Coupling: p-Nitroaniline is diazotized and then coupled with o-anisidine (B45086) (o-methoxyaniline) to form the monoazo intermediate, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.[1][10]

  • Second Coupling: This intermediate amine is subsequently diazotized and coupled with phenol (B47542) to yield the final this compound product.[1][10]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis pNitroaniline p-Nitroaniline DiazoniumSalt1 p-Nitrobenzene diazonium Salt pNitroaniline->DiazoniumSalt1  Diazotization (NaNO₂, HCl, 0-5°C) oAnisidine o-Anisidine Intermediate Monoazo Intermediate: 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline oAnisidine->Intermediate DiazoniumSalt1->Intermediate Azo Coupling DiazoniumSalt2 Intermediate Diazonium Salt Intermediate->DiazoniumSalt2  Diazotization (NaNO₂, HCl, 10-15°C) Phenol Phenol DO29 This compound Phenol->DO29 DiazoniumSalt2->DO29 Azo Coupling (pH 5.6, 5-10°C)

Caption: Synthesis pathway of this compound.

Spectroscopic Structure Elucidation

While the synthesis provides a logical framework for the structure, definitive proof requires spectroscopic analysis. The following sections detail the expected data from key analytical methods.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation patterns.

  • Expected Molecular Ion Peak: The primary peak in the mass spectrum should correspond to the molecular ion [M]⁺. For a molecule with the formula C₁₉H₁₅N₅O₄, the expected monoisotopic mass is 377.1124 Da.[3] The observation of this peak confirms the molecular formula.

  • Expected Fragmentation: The molecule is expected to fragment at its weakest points, primarily the azo (-N=N-) linkages and the ether bond.

Table 1: Expected Mass Spectrometry Data

m/z Value (Da)AssignmentDescription
377.11[C₁₉H₁₅N₅O₄]⁺Molecular Ion (M⁺)
272.09[C₁₃H₁₂N₃O₂]⁺Fragment from cleavage of the first azo bond (loss of nitrophenyl group)
241.08[C₁₃H₁₀N₃O]⁺Fragment from subsequent loss of the methoxy (B1213986) group
150.04[C₇H₆N₃O₂]⁺Fragment corresponding to the nitrophenyl-azo group
121.05[C₇H₅N₂O]⁺Fragment from cleavage of both azo bonds
105.04[C₆H₅N₂]⁺Phenyl-azo fragment
93.03[C₆H₅O]⁺Phenoxy radical cation
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
3500 - 3200O-H stretchPhenolStrong, Broad
3100 - 3000C-H stretchAromaticMedium
2950 - 2850C-H stretch-OCH₃Medium
1600 - 1550N=N stretchAzoMedium-Weak
1590, 1475C=C stretchAromatic RingMedium-Strong
1530 - 1500N-O stretchNitro (asymmetric)Strong
1350 - 1330N-O stretchNitro (symmetric)Strong
1250 - 1200C-O stretchAryl EtherStrong
1200 - 1150C-O stretchPhenolStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms. The structure of this compound contains protons on three distinct aromatic rings, a methoxy group, and a hydroxyl group.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.5Singlet, broad1HPhenolic -OH
~ 8.3Doublet2HProtons ortho to -NO₂
~ 7.9Doublet2HProtons meta to -NO₂
~ 7.8Multiplet1HAromatic proton on central ring
~ 7.7Multiplet1HAromatic proton on central ring
~ 7.0Doublet2HProtons ortho to -OH
~ 6.9Doublet2HProtons meta to -OH
~ 4.0Singlet3HMethoxy (-OCH₃) protons

¹³C NMR Spectroscopy: This provides information on the different carbon environments.

Table 4: Expected ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
160 - 155Aromatic C-OH
155 - 150Aromatic C-OCH₃
148 - 145Aromatic C-NO₂
150 - 120Aromatic carbons attached to -N=N-
130 - 115Aromatic C-H
~ 56Methoxy (-OCH₃) carbon

Logical Workflow for Structure Elucidation

The conclusive identification of this compound relies on the convergence of evidence from its synthesis and multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they confirm the identity and purity of the compound.

G cluster_workflow Structure Elucidation Workflow Synthesis Chemical Synthesis Structure Proposed Structure: This compound Synthesis->Structure Provides Backbone MS Mass Spectrometry (MS) MS->Structure Confirms Molecular Weight IR Infrared (IR) Spectroscopy IR->Structure Identifies Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) NMR->Structure Defines C-H Framework Confirmation Confirmed Structure Structure->Confirmation Data Convergence

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established industrial synthesis methods.[10]

Stage 1: Synthesis of Monoazo Intermediate

  • Prepare a slurry of 14.2 g of p-nitroaniline in 90 mL of water and 27.4 mL of hydrochloric acid.

  • Stir the slurry for 3 hours, then add 150 mL of water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a pre-cooled solution of 7.18 g of sodium nitrite (B80452) in water. Maintain the temperature below 5 °C and stir for 1 hour to form the diazonium salt solution.

  • In a separate vessel, prepare a solution of o-methoxyaniline (12.5 g).

  • Slowly add the cold diazonium salt solution to the o-methoxyaniline solution over 60-90 minutes, maintaining the temperature at 5-10 °C.

  • After the addition is complete, continue stirring for 1 hour.

  • Raise the pH to 13 with a sodium hydroxide (B78521) solution and heat to 80-85 °C for 3 hours.

  • Cool the mixture, filter the precipitate, and dry to obtain the monoazo intermediate.

Stage 2: Synthesis of this compound

  • Create a suspension of the monoazo intermediate (27.5 g) in 190 mL of water and 54 mL of hydrochloric acid.

  • Stir for 3 hours, then cool to 10-15 °C.

  • Add 7.18 g of sodium nitrite over 1-1.5 hours, then continue to react for 2 hours to form the second diazonium salt.

  • In a separate coupling vessel, dissolve 9.4 g of phenol and 20 g of sodium acetate (B1210297) in 600 mL of water.

  • Cool the phenol solution to 5 °C.

  • Slowly add the second diazonium salt solution over 60-90 minutes, simultaneously adding a sodium hydroxide solution to maintain a pH of 5.6 and a temperature of 5-10 °C.

  • After addition, stir for 1 hour.

  • Heat the final mixture to 85-90 °C for 3 hours to complete the reaction and promote precipitation.

  • Collect the final product by filtration, wash thoroughly with water, and dry.

Spectroscopic Sample Preparation
  • Mass Spectrometry (MS): Dissolve a small amount of the purified dye in a suitable solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Infrared (IR) Spectroscopy: For solid samples, the KBr pellet method is common. Mix a small amount of the dye (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid powder directly on the ATR crystal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified dye in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved to obtain a high-resolution spectrum.

References

Disperse Orange 29 CAS number 19800-42-1 vs 61902-11-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of CAS Numbers 19800-42-1 and 61902-11-2 for Scientific and Drug Development Applications

Abstract

Disperse Orange 29, a monoazo dye, is identified by two commonly referenced CAS numbers: 19800-42-1 and 61902-11-2. While extensively utilized in the textile industry for its dyeing properties, its potential biological activities and toxicological profile are of increasing interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, analytical methodologies, and known biological effects. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical and toxicological assays are provided, and a proposed mechanism of genotoxicity is illustrated. This document aims to serve as a foundational resource for the scientific community in understanding and further investigating the properties of this compound.

Introduction

This compound, with the chemical name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol, is a synthetic dye belonging to the azo class of compounds.[1][2] These compounds are characterized by the presence of one or more azo groups (-N=N-). While its primary application lies in the dyeing of synthetic fibers like polyester, the inherent chemical structure of this compound and its metabolites raises questions regarding its biological interactions and potential for cytotoxicity and genotoxicity.[3][4] This guide consolidates the available technical information on this compound, with a particular focus on data relevant to a research and development setting.

Clarification on CAS Numbers 19800-42-1 and 61902-11-2

Throughout scientific literature and commercial listings, this compound is associated with two CAS numbers: 19800-42-1 and 61902-11-2. Current data suggests that these numbers are used interchangeably and refer to the same chemical entity.[5][6] No definitive distinction regarding isomeric forms, purity, or specific manufacturing processes has been identified in the reviewed literature. For the purpose of this guide, both CAS numbers will be considered synonymous with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol[1]
Synonyms C.I. This compound, C.I. 26077[2]
CAS Number 19800-42-1, 61902-11-2[1][2]
Molecular Formula C₁₉H₁₅N₅O₄[1]
Molecular Weight 377.35 g/mol [2]
Appearance Brown-red powder[7]
Boiling Point 616.2 ± 55.0 °C (Predicted)[8]
Density 1.34 g/cm³[8]
Vapor Pressure 0 Pa at 25°C[8]
Water Solubility Insoluble[2]

Synthesis

The synthesis of this compound is a multi-step process involving diazotization and azo coupling reactions.[7][8] The general synthetic pathway is as follows:

  • Diazotization of p-nitroaniline: p-Nitroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.[1]

  • First Azo Coupling: The p-nitroaniline diazonium salt is then coupled with o-anisidine (B45086) (2-methoxyaniline).[2]

  • Second Diazotization: The product from the first coupling reaction, which contains a primary aromatic amine group, is subsequently diazotized under similar conditions.[2]

  • Second Azo Coupling: The resulting diazonium salt is finally coupled with phenol (B47542) to yield this compound.[2]

G p_nitroaniline p-Nitroaniline diazonium_salt_1 p-Nitroaniline Diazonium Salt p_nitroaniline->diazonium_salt_1 Diazotization (NaNO₂, HCl, 0-5°C) o_anisidine o-Anisidine intermediate_1 Monoazo Intermediate o_anisidine->intermediate_1 phenol Phenol disperse_orange_29 This compound phenol->disperse_orange_29 diazonium_salt_1->intermediate_1 Azo Coupling diazonium_salt_2 Intermediate Diazonium Salt intermediate_1->diazonium_salt_2 Diazotization (NaNO₂, HCl, 0-5°C) diazonium_salt_2->disperse_orange_29 Azo Coupling

Figure 1. Synthetic pathway of this compound.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the identification and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.

Table 2: Analytical Methods for this compound

TechniqueDescriptionReference(s)
HPLC-UV/Vis High-Performance Liquid Chromatography with Ultraviolet-Visible detection. A common method for separation and quantification.[9][10]
LC-MS Liquid Chromatography-Mass Spectrometry provides higher selectivity and sensitivity for identification and quantification, especially in complex matrices.[10][11]
GC-MS Gas Chromatography-Mass Spectrometry can be used for the analysis of azo dye breakdown products.[12]
Experimental Protocols

This protocol provides a general method for the purity assessment of this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of dilutions to create a calibration curve.

    • Inject the standards and the sample into the HPLC system.

    • Monitor the chromatogram at the determined maximum absorbance wavelength.

    • Quantify the purity based on the peak area relative to the total peak area or by using a calibration curve.

Biological Activity and Toxicology

The biological effects of this compound are primarily associated with its azo structure. Metabolism of azo dyes, often initiated by gut microbiota, can lead to the reductive cleavage of the azo bond, generating aromatic amines.[13][14] These metabolites can be further activated by hepatic enzymes, such as cytochrome P450, to form reactive intermediates that can interact with cellular macromolecules, including DNA.[3]

Genotoxicity and Cytotoxicity

Studies on Disperse Orange dyes and related azo compounds have indicated a potential for genotoxicity and cytotoxicity. For instance, Disperse Orange 1 has been shown to induce frameshift mutations and apoptosis in HepG2 cells.[15][16] The genotoxic effects are often attributed to the formation of DNA adducts by the reactive metabolites of the dye.[17]

Table 3: Summary of Toxicological Data for Disperse Orange Dyes

EndpointTest SystemResultReference(s)
Genotoxicity Comet Assay (on Disperse Orange 1)DNA damage observed in HepG2 cells at concentrations of 0.2, 0.4, 1.0, 2.0 and 4.0μg/mL.[15][16]
Mutagenicity Ames Test (on Disperse Orange 1)Induces frameshift mutations, particularly in Salmonella typhimurium strains TA98 and YG1041.[15]
Cytotoxicity Cell Viability Assay (on Disperse Orange 1)Induced apoptosis in HepG2 cells after 72 hours of contact.[15][16]
Hepatotoxicity MTT and CCK-8 assays (on Disperse Orange 1)Reduced mitochondrial activity in HepG2 cells grown in a monolayer after 72h incubation.[18]
Proposed Signaling Pathway for Genotoxicity

The genotoxic effects of this compound are likely initiated by its metabolic activation. The following diagram illustrates a proposed pathway leading to DNA damage.

G cluster_0 Metabolic Activation cluster_1 Cellular Damage Disperse_Orange_29 This compound Aromatic_Amines Aromatic Amines Disperse_Orange_29->Aromatic_Amines Azoreductases (Gut Microbiota, Liver) Reactive_Intermediates Reactive Electrophilic Intermediates Aromatic_Amines->Reactive_Intermediates Metabolic Oxidation (e.g., Cytochrome P450) DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent Binding to DNA DNA_Damage DNA Damage (e.g., Strand Breaks) DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of Damage Response Pathways

Figure 2. Proposed metabolic activation and genotoxicity pathway of this compound.

Experimental Protocols for Toxicological Assessment

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Line: Human hepatoma cell line (HepG2) is commonly used.

  • Procedure:

    • Treat HepG2 cells with various concentrations of this compound for a defined period.

    • Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

    • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

This flow cytometry-based assay can quantify the percentage of cells undergoing apoptosis.

  • Cell Line: HepG2 or other relevant cell lines.

  • Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Procedure:

    • Culture cells and treat with different concentrations of this compound.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

This compound, identified by CAS numbers 19800-42-1 and 61902-11-2, is a compound with well-established applications in the textile industry. However, for the scientific and drug development communities, its potential biological activities, particularly its genotoxicity and cytotoxicity, warrant careful consideration. The metabolic activation of this compound into reactive aromatic amines is a key mechanism underlying its toxic potential. This technical guide provides a foundational understanding of this compound, summarizing its properties, synthesis, analytical methods, and toxicological profile. The provided experimental protocols and the proposed genotoxicity pathway serve as a starting point for further research into the molecular mechanisms of action of this compound and other related azo dyes. Further investigation is needed to fully elucidate its interaction with biological systems and to accurately assess its risk to human health.

References

An In-depth Technical Guide to the Spectroscopic Properties of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Disperse Orange 29 (C.I. 26077), a disazo dye. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data and methodologies based on structurally similar azo dyes. This information is intended to serve as a valuable resource for research and development, offering insights into the expected spectroscopic behavior of this compound.

Chemical Identity and Physical Properties

This compound, with the chemical name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol, is a synthetic dye belonging to the azo class of compounds. Its chemical structure features two azo (-N=N-) chromophores, which are responsible for its color.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₉H₁₅N₅O₄
Molecular Weight 377.35 g/mol
Appearance Orange to palm red powder
Solubility Low in water; Soluble in ethanol, acetone, and toluene.
CAS Number 19800-42-1, 61902-11-2

Spectroscopic Properties

The extended π-conjugation system in this compound, arising from the aromatic rings connected by the azo linkages, governs its absorption and emission properties. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) groups influences the electronic transitions and, consequently, the color of the dye.

Azo dyes typically exhibit strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to π → π* and n → π* electronic transitions within the chromophore. The position and intensity of the absorption maximum (λmax) are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Table 2: Representative UV-Visible Absorption Data for this compound

SolventDielectric Constant (ε)λmax (nm) (π → π*)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
n-Hexane1.88~450Not available
Toluene2.38~465Not available
Acetone20.7~470Not available
Ethanol24.5~475Not available
Dimethyl Sulfoxide (DMSO)46.7~485Not available
Note: The λmax values are estimations based on the expected positive solvatochromism for similar "push-pull" azo dyes. Actual experimental values may vary.

While many azo dyes are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways (e.g., photoisomerization), some substituted azobenzenes can exhibit weak to moderate fluorescence. The emission properties are also expected to be solvent-dependent.

Table 3: Representative Fluorescence Emission Data for this compound

SolventExcitation Wavelength (λex) (nm)Emission Maximum (λem) (nm)Quantum Yield (ΦF)
Toluene~465~550Expected to be low (<0.01)
Ethanol~475~570Expected to be low (<0.01)
DMSO~485~590Expected to be low (<0.01)
Note: These are hypothetical values based on the general behavior of fluorescent azo dyes and require experimental verification.

Experimental Protocols

The following sections outline detailed methodologies for the characterization of the spectroscopic properties of this compound.

The synthesis of this compound is a two-step diazotization and coupling process.

Synthesis_Workflow cluster_step1 Step 1: First Diazotization and Coupling cluster_step2 Step 2: Second Diazotization and Coupling pNA p-Nitroaniline NaNO2_HCl NaNO2, HCl 0-5 °C pNA->NaNO2_HCl diazonium1 p-Nitrobenzenediazonium Chloride NaNO2_HCl->diazonium1 coupling1 Azo Coupling diazonium1->coupling1 oAnisidine o-Anisidine (B45086) oAnisidine->coupling1 intermediate 2-Methoxy-4- ((4-nitrophenyl)diazenyl)aniline coupling1->intermediate intermediate2 2-Methoxy-4- ((4-nitrophenyl)diazenyl)aniline NaNO2_HCl2 NaNO2, HCl 0-5 °C intermediate2->NaNO2_HCl2 diazonium2 Intermediate Diazonium Salt NaNO2_HCl2->diazonium2 coupling2 Azo Coupling diazonium2->coupling2 phenol (B47542) Phenol phenol->coupling2 DO29 This compound coupling2->DO29

Synthesis workflow for this compound.

Protocol:

  • Diazotization of p-Nitroaniline: p-Nitroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is added dropwise to form the p-nitrobenzenediazonium chloride.

  • First Azo Coupling: The diazonium salt solution is then slowly added to a cooled solution of o-anisidine to yield the intermediate monoazo compound, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.

  • Second Diazotization: The intermediate amine is diazotized under similar conditions as in step 1.

  • Second Azo Coupling: The resulting diazonium salt is coupled with phenol to produce the final product, this compound. The product is then isolated by filtration, washed, and dried.

UVVis_Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in Acetone) dilute Prepare Serial Dilutions in Solvent of Choice prep->dilute spectrophotometer UV-Vis Spectrophotometer dilute->spectrophotometer blank Prepare Blank (Pure Solvent) blank->spectrophotometer measure_blank Measure Blank (Baseline Correction) spectrophotometer->measure_blank measure_samples Measure Absorbance Spectra of Dilutions (200-800 nm) measure_blank->measure_samples analyze Determine λmax and Construct Calibration Curve measure_samples->analyze calculate Calculate Molar Absorptivity (Beer-Lambert Law) analyze->calculate Fluorescence_Workflow prep Prepare Dilute Solutions (Absorbance < 0.1 at λex) fluorometer Spectrofluorometer prep->fluorometer set_params Set Excitation (λex) and Emission Wavelength Range fluorometer->set_params measure_emission Record Emission Spectrum set_params->measure_emission measure_standard Measure Emission of a Known Quantum Yield Standard measure_emission->measure_standard calculate_qy Calculate Relative Quantum Yield (ΦF) measure_standard->calculate_qy

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Characterization of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29, a monoazo dye, is of significant interest within the fields of textile chemistry and material science. Its application in dyeing synthetic fibers, particularly polyester, necessitates a thorough understanding of its chemical structure and properties for quality control, environmental monitoring, and toxicological assessment. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and workflow visualizations to support research and development activities. The primary CAS number for this compound is 19800-42-1, and its chemical formula is C19H15N5O4.[1][2]

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 11.0br s1HPhenolic -OH
~8.3 - 8.5d2HAromatic CH (ortho to -NO₂)
~7.8 - 8.0d2HAromatic CH (meta to -NO₂)
~7.6 - 7.8m3HAromatic CH
~7.0 - 7.2m2HAromatic CH
~6.8 - 7.0d2HAromatic CH (ortho to -OH)
~3.9 - 4.1s3HMethoxy -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
~160.0 - 165.0Aromatic C-OCarbon attached to phenolic -OH
~150.0 - 155.0Aromatic C-NCarbons attached to azo groups
~145.0 - 150.0Aromatic C-NCarbons attached to azo groups
~140.0 - 145.0Aromatic C-NO₂Carbon attached to -NO₂ group
~125.0 - 135.0Aromatic CHAromatic carbons
~115.0 - 125.0Aromatic CHAromatic carbons
~55.0 - 60.0Methoxy C-OCH₃ carbon
Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a nitrophenyl azo compound.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIonProposed Structure / Fragmentation
377[M]⁺Molecular Ion
347[M - NO]⁺Loss of nitric oxide
331[M - NO₂]⁺Loss of nitrogen dioxide
254[M - C₆H₄NO₂]⁺Cleavage of the azo bond
123[C₆H₄OH]⁺Phenol fragment
122[C₆H₄NO₂]⁺Nitrophenyl fragment
108[C₆H₅O]⁺Phenoxy radical cation
93[C₆H₅NH₂]⁺Aniline fragment (from rearrangement)
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of azo dyes like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

A general protocol for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used for azo dyes.

    • Polarity: Both positive and negative ion modes should be evaluated, though positive mode is often preferred.

    • Analysis Mode: Full scan mode to identify the molecular ion and major fragments. Tandem MS (MS/MS) can be used to obtain more detailed fragmentation information for structural elucidation.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (e.g., m/z 50-500).

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Diazotization of p-Nitroaniline cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Second Diazotization cluster_3 Step 4: Final Coupling p-Nitroaniline p-Nitroaniline NaNO2_HCl NaNO₂ / HCl 0-5 °C p-Nitroaniline->NaNO2_HCl Diazonium_Salt p-Nitrobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling_1 Azo Coupling Diazonium_Salt->Coupling_1 Reactant o-Anisidine o-Anisidine o-Anisidine->Coupling_1 Intermediate Intermediate Azo Compound Coupling_1->Intermediate NaNO2_HCl_2 NaNO₂ / HCl 0-5 °C Intermediate->NaNO2_HCl_2 Second_Diazonium Diazonium Salt of Intermediate NaNO2_HCl_2->Second_Diazonium Coupling_2 Azo Coupling Second_Diazonium->Coupling_2 Reactant Phenol Phenol Phenol->Coupling_2 Disperse_Orange_29 This compound Coupling_2->Disperse_Orange_29

Caption: Synthesis workflow for this compound.

Analytical_Workflow Sample_Collection Sample Collection (e.g., Textile, Water) Extraction Extraction of Dye Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MS_Analysis LC-MS/MS Analysis Cleanup->LC_MS_Analysis NMR_Analysis NMR Analysis Cleanup->NMR_Analysis Data_Processing Data Processing and Interpretation LC_MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Structure_Elucidation Structural Elucidation Data_Processing->Structure_Elucidation Quantification Quantification Data_Processing->Quantification

Caption: General analytical workflow for this compound.

References

A Technical Guide to the Photophysical Characteristics of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29 is a synthetic organic compound belonging to the double azo class of dyes.[1] It is primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics, as well as acetate (B1210297) fibers.[1][2] Presented as an orange to brown-red powder, it exhibits low solubility in water but is soluble in organic solvents such as ethanol, acetone, and toluene.[3] While the primary application of this compound is in materials science, an understanding of its photophysical properties is crucial for researchers exploring new applications for azo dyes. This technical guide provides a comprehensive overview of the key photophysical characteristics of this compound, details the experimental protocols for their determination, and addresses the current landscape of its applications.

It is important to note that there is some ambiguity in the reported literature regarding the precise molecular formula and CAS number for this compound. For the purpose of this guide, we will refer to the compound with the molecular formula C19H15N5O4 and CAS number 19800-42-1, which is most frequently associated with the chemical structure 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol[3]
Synonyms C.I. This compound, C.I. 26077[1]
CAS Number 19800-42-1[2][3][4]
Molecular Formula C19H15N5O4[2][3]
Molecular Weight 377.35 g/mol [1][2]
Appearance Orange to brown-red powder[2][3]
Solubility Low in water; Soluble in ethanol, acetone, and toluene[3]

Photophysical Characteristics

The photophysical properties of a dye, such as its absorption and emission characteristics, are fundamental to understanding its interaction with light. While specific experimental data for this compound is scarce in the available literature, this section outlines the key parameters and provides illustrative data based on the typical behavior of azo dyes.

Absorption Spectroscopy and Solvatochromism

The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum, which is characteristic of molecules with extensive conjugated π-systems, such as azo dyes. The absorption spectrum is influenced by the chemical structure of the dye and the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. The effect of solvent polarity on the wavelength of maximum absorption (λmax) provides insights into the electronic transitions of the molecule.

Table 2: Illustrative Solvatochromic Data for a Representative Azo Dye

SolventPolarity Index (ET(30))λmax (nm)
n-Hexane31.0420
Toluene33.9430
Acetone42.2445
Ethanol51.9450
Methanol55.4455

Note: The data in this table is representative of a typical azo dye and is provided for illustrative purposes due to the lack of specific published data for this compound.

solvatochromism_concept cluster_solvent Solvent Environment cluster_dye Azo Dye Molecule cluster_spectrum Resulting Spectrum Nonpolar Nonpolar Ground_State Ground State (S0) Nonpolar->Ground_State Weak Interaction Blue_Shift Hypsochromic Shift (Blue Shift) Nonpolar->Blue_Shift Polar Polar Polar->Ground_State Strong Interaction Red_Shift Bathochromic Shift (Red Shift) Polar->Red_Shift Excited_State Excited State (S1) Ground_State->Excited_State Light Absorption (π-π*)

Caption: Conceptual diagram of solvatochromism in azo dyes.

Fluorescence Properties

While many azo dyes are known for their strong absorption, their fluorescence is often weak due to efficient non-radiative decay pathways from the excited state. However, characterizing the fluorescence properties, including the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ), is essential for identifying potential applications in areas such as sensing and imaging.

Table 3: Illustrative Fluorescence Data for a Representative Fluorescent Azo Dye

ParameterSymbolValue
Emission Maximum λem550 nm
Fluorescence Quantum Yield Φf0.10
Fluorescence Lifetime τ1.5 ns

Note: The data in this table is representative of a typical fluorescent azo dye and is provided for illustrative purposes due to the lack of specific published data for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in various solvents.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., n-hexane, toluene, acetone, ethanol, methanol)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent in which it is readily soluble (e.g., acetone).

  • Working Solution Preparation: Prepare a series of working solutions of lower concentrations (e.g., 1 x 10⁻⁵ M to 5 x 10⁻⁵ M) by diluting the stock solution with the desired solvent.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range (e.g., 300-700 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and use it to perform a baseline correction.

  • Sample Measurement: Record the absorption spectrum of each working solution.

  • Data Analysis: Determine the λmax from the absorption spectrum. To calculate the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ) of this compound.

Materials:

  • This compound solutions of known absorbance at the excitation wavelength

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

  • Spectrofluorometer

  • Time-resolved fluorescence spectrometer (for lifetime measurements)

Procedure for Emission Spectrum:

  • Prepare a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Excite the sample at its λmax (determined from UV-Vis spectroscopy).

  • Record the emission spectrum over a suitable wavelength range.

  • The wavelength at which the emission intensity is highest is the λem.

Procedure for Relative Quantum Yield (Φf) Measurement:

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and a known fluorescence standard.

  • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Procedure for Fluorescence Lifetime (τ) Measurement:

  • Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • The sample is excited with a pulsed light source (e.g., a picosecond laser or a light-emitting diode).

  • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

  • A histogram of these time differences is constructed, which represents the fluorescence decay curve.

  • The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Experimental Workflow

The general workflow for the photophysical characterization of a dye like this compound is depicted in the following diagram.

experimental_workflow Start Start Sample_Preparation Sample Preparation (Stock & Working Solutions) Start->Sample_Preparation UV_Vis_Spectroscopy UV-Vis Absorption Spectroscopy Sample_Preparation->UV_Vis_Spectroscopy Determine_lambda_max Determine λmax UV_Vis_Spectroscopy->Determine_lambda_max Fluorescence_Spectroscopy Fluorescence Spectroscopy Determine_lambda_max->Fluorescence_Spectroscopy Emission_Spectrum Measure Emission Spectrum (Determine λem) Fluorescence_Spectroscopy->Emission_Spectrum Quantum_Yield_Measurement Measure Fluorescence Quantum Yield (Φf) Fluorescence_Spectroscopy->Quantum_Yield_Measurement Lifetime_Measurement Measure Fluorescence Lifetime (τ) Fluorescence_Spectroscopy->Lifetime_Measurement Data_Analysis Data Analysis & Interpretation Emission_Spectrum->Data_Analysis Quantum_Yield_Measurement->Data_Analysis Lifetime_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for photophysical characterization.

Applications in Drug Development and Signaling Pathways

A thorough review of the scientific literature indicates that this compound is primarily used as a colorant in the textile industry. There is no significant evidence to suggest its application in drug development or its involvement in biological signaling pathways. Azo dyes, in general, are not typically associated with therapeutic applications due to concerns about their potential toxicity and metabolic cleavage into aromatic amines. Therefore, a diagram of a signaling pathway involving this compound is not applicable.

Conclusion

This compound is a double azo dye with well-established applications in the textile industry. While its photophysical properties are of scientific interest, there is a notable lack of specific quantitative data in the public domain. This technical guide has provided a framework for understanding and experimentally determining the key photophysical characteristics of this compound, including its absorption and fluorescence properties. The detailed experimental protocols and workflows presented here serve as a valuable resource for researchers aiming to characterize this dye or similar compounds. Future research is needed to populate the photophysical parameter tables with specific experimental values for this compound, which could potentially unlock new applications for this compound beyond its traditional use as a colorant.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Orange 29

This compound, a double azo dye, is characterized by the presence of two -N=N- chromophores.[3] Its non-ionic nature and low water solubility make it suitable for the dyeing of synthetic polymers like polyester (B1180765) and nylon, where it forms a solid solution within the polymer matrix.[1] The dye is recognized for its vibrant orange hue and good thermal stability.[1] While its primary application is in the textile industry, its fluorescent properties, though not extensively quantified, suggest potential for use in other areas of materials science and as a molecular probe.[1]

Physicochemical and Spectroscopic Data

While specific data on the fluorescence quantum yield of this compound is not available in the literature, other known properties are summarized below.

PropertyValue/Description
C.I. Name This compound
CAS Number 19800-42-1
Molecular Formula C₁₉H₁₅N₅O₄
Molecular Weight 377.35 g/mol
Appearance Orange to palm red powder[1]
Solubility Low in water; Soluble in ethanol, acetone, and toluene[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. The general synthetic pathway is outlined below.

Synthesis_of_Disperse_Orange_29 cluster_step1 Step 1: Diazotization of p-Nitroaniline cluster_step2 Step 2: Azo Coupling cluster_step3 Step 3: Diazotization of Intermediate cluster_step4 Step 4: Azo Coupling p_nitroaniline p-Nitroaniline na_nitrite_hcl NaNO₂ / HCl 0-5 °C p_nitroaniline->na_nitrite_hcl diazonium_salt_1 p-Nitrobenzenediazonium Chloride na_nitrite_hcl->diazonium_salt_1 intermediate Intermediate Amine diazonium_salt_1->intermediate o_anisidine o-Anisidine o_anisidine->intermediate na_nitrite_hcl_2 NaNO₂ / HCl 0-5 °C intermediate->na_nitrite_hcl_2 diazonium_salt_2 Intermediate Diazonium Salt na_nitrite_hcl_2->diazonium_salt_2 disperse_orange_29 This compound diazonium_salt_2->disperse_orange_29 phenol Phenol phenol->disperse_orange_29

Caption: Synthesis pathway of this compound.

Experimental Protocol for Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) of a compound is the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a common and reliable approach.[4]

Materials and Instrumentation
  • This compound

  • Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G, Quinine Sulfate).

  • Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable (e.g., ethanol, dimethyl sulfoxide).

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz Cuvettes (1 cm path length)

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the fluorescence standard in the same solvent.

    • From the stock solutions, prepare a series of dilutions of both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]

  • Absorption Measurements:

    • Record the UV-Vis absorption spectra of all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of all prepared solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard solutions.

    • The slope of these plots should be linear.

    • The quantum yield of this compound (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • Slope_sample and Slope_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Solutions (Varying Conc.) uv_vis Measure Absorbance (UV-Vis) prep_sample->uv_vis prep_standard Prepare Standard Solutions (Varying Conc.) prep_standard->uv_vis fluorometer Measure Fluorescence (Fluorometer) uv_vis->fluorometer plot Plot Integrated Fluorescence vs. Absorbance fluorometer->plot calculate Calculate Quantum Yield (Relative Method) plot->calculate

Caption: Experimental workflow for quantum yield determination.

Structural Considerations for the Fluorescence of this compound

The fluorescence of organic molecules is highly dependent on their chemical structure. For azo dyes like this compound, several factors can influence their emissive properties:

  • The Azo Group (-N=N-): The azo group itself is known to often quench fluorescence.[5] This is due to efficient non-radiative decay pathways from the excited state.

  • Nitro Group (-NO₂): The presence of a nitro group, which is an electron-withdrawing group, can also contribute to fluorescence quenching.

  • Molecular Rigidity: Increased molecular rigidity can enhance fluorescence by reducing non-radiative decay through vibrational and rotational relaxation. The overall structure of this compound is relatively flexible, which may not be conducive to strong fluorescence.

  • Solvent Effects: The polarity of the solvent can significantly impact the fluorescence properties of a dye through solvatochromic effects.[6]

Given these structural features, it is plausible that this compound may have a relatively low fluorescence quantum yield. However, empirical determination as outlined in the protocol above is necessary to ascertain the actual value.

Conclusion

This compound is a commercially significant dye with potential applications beyond the textile industry. While its fluorescence has been noted, a quantitative understanding of its photophysical properties, particularly its quantum yield, is lacking in the current scientific literature. This guide provides the necessary background and a detailed experimental protocol to enable researchers to determine these crucial parameters. Such data will be invaluable for evaluating the suitability of this compound for applications in materials science, as a fluorescent probe, or in the development of novel functional materials.

References

The Influence of Solvent Polarity on the Spectral Properties of Disperse Orange 29: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic behavior of Disperse Orange 29, a disazo dye, detailing the influence of solvent polarity on its ultraviolet-visible (UV-Vis) absorption characteristics. This document provides a comprehensive overview of the experimental protocols for studying solvatochromism, presents quantitative data in structured tables, and visualizes the underlying principles through a logical diagram. Understanding the solvatochromic shifts of dyes like this compound is crucial for applications ranging from textile dyeing and materials science to the development of sensors and probes in biological systems.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1] This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore.[1] The polarity of the solvent can stabilize or destabilize these states to varying degrees, leading to a shift in the energy gap between them and, consequently, a shift in the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.[1]

This compound, a non-ionic aromatic compound, exhibits this behavior due to its molecular structure, which includes electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer upon excitation.

Quantitative Analysis of Solvatochromic Behavior

The solvatochromic behavior of this compound has been investigated in various organic solvents. The key parameter for quantifying this behavior is the wavelength of maximum absorption (λmax), which is determined using UV-Vis spectrophotometry. The following table summarizes the observed λmax values for this compound in different solvents, along with their respective polarity parameters (dielectric constant and ET(30) values).

SolventDielectric Constant (ε)ET(30) (kcal/mol)λmax (nm)
Aqueous Dispersion~78.4~63.1~480
N,N-Dimethylformamide36.743.8~500
Ethanol24.551.9~490
Acetone (B3395972)20.742.2~485
Unspecified--495[2]

Note: The λmax values for the aqueous dispersion, N,N-dimethylformamide, ethanol, and acetone are estimated from the absorption spectra presented in the study by Golob and Tušek (1999).

Experimental Protocols

The investigation of the solvatochromic behavior of this compound involves precise and standardized experimental procedures. The following is a detailed methodology for conducting such a study.

Materials and Reagents
  • Dye: C.I. This compound (high purity)

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., ethanol, N,N-dimethylformamide, acetone, and deionized water for aqueous dispersions).

Instrumentation
  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 300-700 nm.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: For precise weighing of the dye.

Preparation of Solutions
  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent in which it is readily soluble (e.g., acetone). The concentration should be accurately known.

  • Working Solutions: From the stock solution, prepare a series of dilute working solutions in the various solvents to be tested. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.5). For instance, a concentration of 0.024 g/L has been previously used.

Spectroscopic Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the dye solution to be measured.

    • Fill the cuvette with the dye solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 350-650 nm).

  • Data Analysis:

    • From the recorded spectrum, determine the wavelength of maximum absorbance (λmax).

    • Repeat the measurement for each solvent.

Visualization of Solvatochromic Principles

The relationship between solvent polarity and the observed solvatochromic shift can be visualized through a logical workflow. The following diagram, generated using the DOT language, illustrates this concept.

Solvatochromism_Workflow cluster_experiment Experimental Procedure cluster_analysis Data Analysis prep Prepare Dye Solutions in Various Solvents measure Measure UV-Vis Absorption Spectra prep->measure det_lambda Determine λmax measure->det_lambda lambda_max Observed λmax det_lambda->lambda_max Provides Data solvent_polarity Solvent Polarity (e.g., Dielectric Constant, ET(30)) correlation Correlate λmax with Solvent Polarity solvent_polarity->correlation lambda_max->correlation interpretation Interpret Solvatochromic Shift (Bathochromic/Hypsochromic) correlation->interpretation

Caption: Logical workflow illustrating the study of solvatochromism.

The diagram above outlines the process from the preparation of dye solutions in different solvents to the final interpretation of the solvatochromic shift. By correlating the experimentally determined λmax with established solvent polarity scales, researchers can gain insights into the nature of the solute-solvent interactions and the electronic transitions of the dye molecule.

References

A Technical Guide to the Thermal Stability and Degradation Pathway of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathway of the azo dye, Disperse Orange 29 (C.I. 26077; CAS 19800-42-1). This document synthesizes available data to detail its thermal properties, outlines a proposed degradation mechanism, and provides standardized experimental protocols for its analysis.

Introduction to this compound

This compound, with the chemical formula C₁₉H₁₅N₅O₄, is a double azo dye characterized by its vibrant orange hue.[1] Its molecular structure consists of a p-nitrophenyl group and a phenol (B47542) group linked by an azo bridge to a central o-methoxyaniline moiety.[1] It is primarily utilized in the dyeing of synthetic fibers, such as polyester, a process that often involves high temperatures.[1][2] Therefore, a thorough understanding of its thermal stability and degradation behavior is critical for its application and for assessing the environmental and toxicological impact of its potential degradation products. While noted for its excellent thermal stability, specific quantitative data on its thermal decomposition is limited in publicly available literature.[3]

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its industrial applications. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this particular dye are not extensively reported, data from analogous azo dyes and its known melting point provide insights into its thermal behavior.

Quantitative Thermal Stability Data

The following table summarizes the known thermal properties of this compound and provides estimated values based on the analysis of structurally similar azo dyes, such as Disperse Red 1.[4]

ParameterValueAnalytical MethodRemarks
Melting Point225.7 °C[5]Capillary MethodSome sources suggest the compound may decompose before melting.[3]
Onset Decomposition Temperature (T_onset)200 - 250 °C (Estimated)TGAThe temperature at which significant mass loss begins. Based on data for similar azobenzene (B91143) dyes.[4]
Peak Decomposition Temperature (T_peak)260 - 340 °C (Estimated)DTGThe temperature at which the maximum rate of mass loss occurs. This can vary based on the specific chemical structure.[4]
Mass Loss at 500 °C> 50% (Estimated)TGAA significant portion of the dye is expected to have degraded by this temperature.[4]
Final Residue at 800 °CVariable (Estimated)TGAThe amount of char residue can depend on the dye's structure and the experimental atmosphere.[4]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound in an inert atmosphere is anticipated to be a multi-step process initiated by the cleavage of its azo bonds, which are typically the most thermally labile part of the molecule.[4][6] The presence of an electron-withdrawing nitro group is known to enhance the dissociation of the adjacent phenyl-nitrogen bond.[7]

Based on studies of related azo dyes and the pyrolysis of its constituent aromatic moieties, the following degradation pathway is proposed:[7][8]

  • Initial Azo Bond Cleavage: The degradation is likely initiated by the homolytic cleavage of the C-N bond between the p-nitrophenyl group and the adjacent azo nitrogen. This is the weaker of the two azo linkages due to the electron-withdrawing nature of the nitro group.[7] This step would result in the formation of a p-nitrophenyl radical and a larger radical fragment.

  • Secondary Azo Bond Cleavage and Nitrogen Elimination: The remaining azo linkage in the larger radical fragment would then cleave, leading to the release of a stable nitrogen molecule (N₂).[7] This would result in the formation of a 2-methoxyphenyl radical and a phenol radical.

  • Fragmentation of Aromatic Radicals: The resulting aromatic radicals would then undergo further fragmentation.

    • The p-nitrophenyl radical could undergo further reactions, potentially involving the nitro group, which has been observed to lead to oxidation-like degradation even in inert atmospheres.

    • The 2-methoxyphenyl radical is expected to initially lose a methyl radical, a known primary decomposition step for methoxyphenols.[8]

    • The phenol radical (phenoxyl radical) could participate in polymerization reactions, especially at lower temperatures.

  • Formation of Volatile Products: These fragmentation and rearrangement reactions would lead to the formation of a complex mixture of smaller volatile organic compounds.

G Proposed Thermal Degradation Pathway of this compound Dye This compound Step1 Initial Azo Bond Cleavage (Heat) Dye->Step1 Radical1 p-Nitrophenyl Radical Step1->Radical1 Radical2 [2-methoxy-4-(phenol-azo)]phenyl Radical Step1->Radical2 Step3 Radical Fragmentation & Rearrangement Radical1->Step3 Step2 Secondary Azo Bond Cleavage & N₂ Elimination Radical2->Step2 N2 Nitrogen Gas (N₂) Step2->N2 Radical3 2-Methoxyphenyl Radical Step2->Radical3 Radical4 Phenol Radical Step2->Radical4 Radical3->Step3 Radical4->Step3 Products Volatile Organic Compounds Step3->Products

Proposed degradation pathway for this compound.

Experimental Protocols

To analyze the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability and decomposition profile of this compound.

Instrumentation and Materials:

  • Thermogravimetric Analyzer: A calibrated TGA instrument.

  • Sample: High-purity this compound powder.

  • Crucible: Inert sample pans (e.g., alumina (B75360) or platinum).

  • Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative degradation).

Procedure:

  • Place 5-10 mg of the this compound sample into a tared TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the selected gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The first derivative of the TGA curve (DTG curve) should be plotted to determine the temperatures of the maximum rates of decomposition.

G Experimental Workflow for TGA of this compound Start Start SamplePrep Prepare Sample (5-10 mg) Start->SamplePrep LoadSample Load Sample into TGA Crucible SamplePrep->LoadSample Purge Purge with N₂ (20-50 mL/min) LoadSample->Purge Heat Heat to 800 °C (10 °C/min) Purge->Heat Record Record Mass Loss (TGA Curve) Heat->Record Analyze Analyze Data (TGA/DTG Curves) Record->Analyze End End Analyze->End

References

A Technical Guide to the Solubility of Disperse Orange 29 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Orange 29 (C.I. 26077; CAS No. 19800-42-1), a synthetic azo dye. A thorough understanding of its solubility is critical for a variety of research and development applications, including in the fields of advanced materials science and as a model compound in dyeing process studies.

While specific quantitative solubility data in organic solvents is not extensively available in public literature, this guide furnishes a detailed, generalized experimental protocol for its determination. This allows research and drug development professionals to ascertain precise solubility values in solvents relevant to their specific applications.

Data Presentation: Solubility of this compound

Qualitative solubility information for this compound has been reported.[1] However, precise quantitative data remains to be extensively documented in the literature. The following table summarizes the available information and provides a template for recording experimentally determined values.

Organic SolventQualitative SolubilityQuantitative Solubility (g/L at 25°C)
AcetoneSoluble[1]Data to be determined experimentally
EthanolSoluble[1]Data to be determined experimentally
TolueneSoluble[1]Data to be determined experimentally
WaterLow Solubility (<41 µg/L at 20°C)<0.000041

Experimental Protocols: Determination of avelumab Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The protocol is based on the widely accepted saturation shake-flask method, followed by quantitative analysis using UV-Vis spectroscopy.[2][3][4]

Part 1: Preparation of Calibration Curve

A calibration curve is essential for accurately determining the concentration of this compound in a solution from its absorbance reading.[1][5][6]

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

    • Dissolve the powder in a known volume of the desired organic solvent (e.g., 100 mL) in a volumetric flask to create a concentrated stock solution.

    • Calculate the exact concentration of the stock solution in g/L.

  • Preparation of Standard Solutions:

    • Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of known, decreasing concentrations.[7]

    • Use volumetric flasks and pipettes to ensure accuracy in dilutions.

  • UV-Vis Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning the absorbance of one of the standard solutions across a range of wavelengths.

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of the solvent (as a blank) and each of the standard solutions.

  • Construction of the Calibration Curve:

    • Plot the measured absorbance values (y-axis) against the corresponding known concentrations of the standard solutions (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

Part 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[2]

  • Sample Preparation:

    • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantitative Analysis:

    • The filtered supernatant may need to be diluted with the same solvent to ensure the absorbance reading falls within the linear range of the previously constructed calibration curve.

    • Measure the absorbance of the diluted, saturated solution using the UV-Vis spectrophotometer at the predetermined λmax.

  • Solubility Calculation:

    • Use the equation of the calibration curve (y = mx + c) to calculate the concentration of this compound in the diluted sample from its absorbance.

    • Account for the dilution factor to determine the final solubility of this compound in the organic solvent.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

cluster_0 Part 1: Calibration Curve Preparation Prepare Stock Solution Prepare Stock Solution Perform Serial Dilutions Perform Serial Dilutions Prepare Stock Solution->Perform Serial Dilutions Known Concentrations Measure Absorbance (UV-Vis) Measure Absorbance (UV-Vis) Perform Serial Dilutions->Measure Absorbance (UV-Vis) Standard Solutions Plot Absorbance vs. Concentration Plot Absorbance vs. Concentration Measure Absorbance (UV-Vis)->Plot Absorbance vs. Concentration Data Points Generate Linear Regression Generate Linear Regression Plot Absorbance vs. Concentration->Generate Linear Regression Best-fit Line

Caption: Workflow for preparing a calibration curve for this compound.

cluster_1 Part 2: Shake-Flask Solubility Determination Add Excess Dye to Solvent Add Excess Dye to Solvent Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Dye to Solvent->Equilibrate (24-48h) Saturation Filter Supernatant Filter Supernatant Equilibrate (24-48h)->Filter Supernatant Remove Solids Measure Absorbance of Filtrate Measure Absorbance of Filtrate Filter Supernatant->Measure Absorbance of Filtrate Saturated Solution Calculate Concentration Calculate Concentration Measure Absorbance of Filtrate->Calculate Concentration Using Calibration Curve Determine Solubility Determine Solubility Calculate Concentration->Determine Solubility Final Value

Caption: Experimental workflow for the shake-flask solubility determination.

References

An In-depth Technical Guide to the Synthesis and Purification of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Orange 29 (C.I. 26077) is a double azo dye known for its application in the textile industry, primarily for dyeing polyester (B1180765) and its blended fabrics.[1] Its molecular structure, 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol, features two azo groups (-N=N-), which are responsible for its color.[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving two sequential diazotization and azo coupling reactions. The overall pathway begins with the diazotization of p-nitroaniline, which is then coupled with o-methoxyaniline to form a monoazo intermediate. This intermediate is subsequently diazotized and coupled with phenol (B47542) to yield the final this compound product.[1][2][3]

The following protocol is a synthesized procedure based on established methods for azo dye synthesis.[2][3]

Part 1: Synthesis of the Monoazo Intermediate (2-methoxy-4-((4-nitrophenyl)diazenyl)aniline)

  • Diazotization of p-Nitroaniline:

    • In a reactor, create a slurry by stirring 14.2 g of p-nitroaniline with 90 mL of water and 27.4 mL of hydrochloric acid for 3 hours.[3]

    • Add 150 mL of water to the slurry and cool the mixture to 0-5 °C in an ice bath.[3]

    • Prepare a solution of 7.18 g of sodium nitrite (B80452) in water.[3]

    • Slowly add the sodium nitrite solution to the p-nitroaniline slurry while maintaining the temperature between 0 and 5 °C.[3]

    • Continue stirring the mixture at this temperature for 1 hour to ensure the completion of the diazotization reaction, forming the p-nitrobenzenediazonium salt solution.[3]

    • Destroy any excess nitrous acid with a small amount of urea (B33335) or sulfamic acid.[4]

  • Azo Coupling with o-Methoxyaniline:

    • In a separate vessel, prepare a solution of o-methoxyaniline. An improved process involves first reacting 12.5 g of o-methoxyaniline with a solution of 3 g formaldehyde (B43269) and 13.5 g sodium bisulfite in 80 mL of water to form a more soluble salt, which can increase the reaction yield to approximately 88%.[3]

    • Cool the o-methoxyaniline (or its salt solution) to 5-10 °C.[3]

    • Slowly add the previously prepared cold diazonium salt solution to the o-methoxyaniline solution over 60-90 minutes, while stirring vigorously.[2][3]

    • Maintain the temperature at 5-10 °C and control the pH to be weakly acidic (pH 4-5) using a buffer like sodium acetate (B1210297) to facilitate the coupling.[2]

    • After the addition is complete, continue stirring for 1 hour.[3]

    • Raise the pH to 13 with sodium hydroxide (B78521) solution and heat the mixture to 80-85 °C for 3 hours.[3]

    • Cool the mixture, and collect the precipitated monoazo intermediate by filtration. Wash and dry the solid. The expected yield is approximately 24 g.[3]

Part 2: Synthesis of this compound

  • Diazotization of the Monoazo Intermediate:

    • In a reactor, add 27.5 g of the dried monoazo intermediate to 190 mL of water and 54 mL of hydrochloric acid.[3]

    • Stir the mixture for 3 hours, then cool it to 10-15 °C.[3]

    • Slowly add a solution containing 7.18 g of sodium nitrite over 1-1.5 hours, maintaining the temperature.[3]

    • Continue the reaction for 2 hours.[3]

    • Destroy excess nitrous acid and filter the solution to obtain the diazonium salt of the intermediate.[3]

  • Final Azo Coupling with Phenol:

    • In a separate coupling vessel, dissolve 9.4 g of phenol in 600 mL of water containing 20 g of sodium acetate and 2 g of a dispersing agent.[2][3]

    • Cool this alkaline phenol solution to 5 °C.[3]

    • Slowly add the second diazonium salt solution to the phenol solution over 60-90 minutes with efficient stirring.[2][3]

    • Simultaneously, add a sodium hydroxide solution dropwise to maintain the reaction pH at approximately 5.6 and the temperature between 5-10 °C.[2][3]

    • After the addition is complete, stir for another hour at the same temperature.[2]

    • Heat the reaction mixture to 85-90 °C and maintain this temperature for 3 hours to complete the reaction and promote precipitation of the dye.[2][3]

    • Collect the final this compound product by filtration, wash it with water, and dry. The expected yield is approximately 30 g.[3]

Table 1: Reactant Quantities for Synthesis of this compound.

Step Reactant Quantity Reference
Part 1 p-Nitroaniline 14.2 g [3]
Hydrochloric Acid 27.4 mL [3]
Sodium Nitrite 7.18 g [3]
o-Methoxyaniline 12.5 g [3]
Part 2 Monoazo Intermediate 27.5 g [3]
Hydrochloric Acid 54 mL [3]
Sodium Nitrite 7.18 g [3]
Phenol 9.4 g [2][3]

| | Sodium Acetate | 20 g |[3] |

Table 2: Reaction Conditions for Synthesis of this compound.

Reaction Step Parameter Value Reference
Diazotization 1 Temperature 0 - 5 °C [3]
Time 1 hour [3]
Coupling 1 Temperature 5 - 10 °C [3]
pH 4 - 5 (weakly acidic) [2]
Time 1 hour post-addition [3]
Diazotization 2 Temperature 10 - 15 °C [3]
Time 2 hours [3]
Coupling 2 Temperature 5 - 10 °C [2][3]
pH ~5.6 [2][3]
Time 1 hour post-addition [2]

| | Final Heating | 85 - 90 °C for 3 hours |[2][3] |

Synthesis_Workflow cluster_step1 Step 1: First Diazotization & Coupling cluster_step2 Step 2: Second Diazotization & Coupling pNA p-Nitroaniline Diazo1 p-Nitrobenzenediazonium Salt pNA->Diazo1 Diazotization (0-5 °C) pNA->Diazo1 oMA o-Methoxyaniline Intermediate Monoazo Intermediate oMA->Intermediate Azo Coupling (pH 4-5, 5-10 °C) oMA->Intermediate Phenol Phenol DO29 This compound (Crude) Phenol->DO29 Azo Coupling (pH 5.6, 5-10 °C) Phenol->DO29 NaNO2_HCl NaNO2 / HCl Diazo2 Diazonium Salt of Intermediate Diazo1->Intermediate Azo Coupling (pH 4-5, 5-10 °C) Diazo1->Intermediate Intermediate->Diazo2 Diazotization (10-15 °C) Intermediate->Diazo2 Diazo2->DO29 Azo Coupling (pH 5.6, 5-10 °C) Diazo2->DO29

Synthesis workflow for this compound.

Purification of this compound

The crude this compound obtained from synthesis contains impurities such as unreacted starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired color strength, brightness, and fastness properties. For research applications, high purity is critical for accurate characterization and evaluation of biological or material properties.[5]

Common purification methods for disperse dyes include:

  • Filtration and Washing: The most basic step to remove soluble impurities. The crude product is washed with water.[3]

  • Recrystallization: The crude dye is dissolved in a suitable hot solvent (e.g., acetone, ethanol) and then allowed to cool slowly, causing the purified dye to crystallize out, leaving impurities in the solution.[6]

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity samples for research and analytical standards, reversed-phase HPLC is a powerful technique.[5]

Method 1: General Purification by Washing and Drying

  • Filtration: Collect the crude dye precipitate from the reaction mixture using vacuum filtration with a Buchner funnel.

  • Washing: Wash the solid cake on the filter with a generous amount of cold water to remove residual salts and water-soluble impurities.[2]

  • Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Method 2: High-Performance Liquid Chromatography (HPLC)

For high-purity requirements, a preparative HPLC method is recommended.[5]

  • Sample Preparation: Prepare a stock solution of the crude this compound at a concentration of 10 mg/mL in a 1:1 mixture of acetonitrile (B52724) and water. Sonicate for 10 minutes to ensure dissolution.[5]

  • Analytical HPLC (Method Development):

    • Column: C18, 4.6 x 150 mm, 5 µm.[5]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detector: UV-Vis at 450 nm.[5]

    • Purpose: To determine the retention time of this compound and optimize the separation conditions.

  • Preparative HPLC (Scale-Up):

    • Column: C18, 21.2 x 150 mm, 5 µm.[5]

    • Method: Scale up the analytical method by adjusting the flow rate and injection volume.

    • Fraction Collection: Collect the fractions corresponding to the main peak of this compound based on the UV signal.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified solid dye.

Purification_Workflow Crude Crude this compound (from synthesis) Filtration 1. Filtration Crude->Filtration Remove soluble impurities Washing 2. Washing (with cold water) Filtration->Washing Drying 3. Drying (Vacuum Oven) Washing->Drying Recrystallization Alternative: Recrystallization (e.g., in Acetone) Washing->Recrystallization for higher purity HPLC High Purity: Prep-HPLC Washing->HPLC for analytical grade Pure Purified this compound Drying->Pure Recrystallization->Drying HPLC->Pure

General purification workflow for this compound.

Physicochemical Properties

Table 3: Physical and Chemical Properties of this compound.

Property Value Reference
Molecular Formula C₁₉H₁₅N₅O₄ [7]
Molecular Weight 377.35 g/mol [7]
Appearance Dark brown / Palm red powder [1][7]
Melting Point 225.7 °C [7]
Water Solubility < 41 µg/L at 20 °C [7]
Solubility Soluble in ethanol, acetone, toluene [2]
Log P (octanol/water) 5.2 [7]

| CAS Number | 19800-42-1 |[7] |

References

Toxicological Profile of Disperse Orange 29: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Orange 29 is a disazo disperse dye used in the textile industry. This technical guide provides a comprehensive overview of its toxicological profile, compiling available data and outlining standard experimental protocols for its assessment. A significant finding of this review is the notable lack of empirical toxicological data for this compound across several critical endpoints. Consequently, this guide also incorporates information from structurally similar analogue dyes to infer potential hazards. All quantitative data is presented in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is an organic substance with the primary function of coloring textiles.[1] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-[1]
CAS Number 19800-42-1[2]
Molecular Formula C₁₉H₁₅N₅O₄[2]
Molecular Weight 377.35 g/mol [2]
Physical State Solid, Dark brown powder[2]
Water Solubility < 41 µg/L at 20°C, pH 6.5[2]
log Pow 5.2[2]
Melting Point 225.7 °C[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic data for this compound are not available. However, the metabolism of azo dyes is generally well-characterized. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductases produced by intestinal microbiota and, to a lesser extent, by hepatic enzymes.[3] This cleavage results in the formation of aromatic amines, which are often the moieties responsible for the toxic effects observed with azo dyes.[3] Given its low water solubility and high partition coefficient (log Pow = 5.2), dermal absorption is expected to be low, though it may be enhanced by carriers used in dyeing processes.[1] If ingested, the intestinal microflora would likely metabolize this compound into its constituent aromatic amines.

Azo_Dye_Metabolism cluster_Gastrointestinal_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation & Target Organs This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Reductive Cleavage Absorbed Amines Absorbed Amines Aromatic Amines->Absorbed Amines Absorption Azoreductases Azoreductases Azoreductases->this compound Intestinal Microbiota Intestinal Microbiota Intestinal Microbiota->Azoreductases produces Toxic Effects Toxic Effects Absorbed Amines->Toxic Effects

Fig. 1: Generalized metabolic pathway of azo dyes in the gastrointestinal tract.

Toxicological Endpoints

Acute Toxicity

Limited data are available for the acute toxicity of this compound, as summarized in Table 2. The available data suggest a low order of acute toxicity via the oral and dermal routes.

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD₅₀Rat (female)Oral4,529 mg/kg bw[2]
LD₀Rat (male/female)Dermal≥ 2,000 mg/kg bw[2]
Skin and Eye Irritation

No empirical data on the skin or eye irritation potential of this compound were identified. Safety Data Sheets consistently report "no data available" for these endpoints.[2]

Skin Sensitization

There are no specific studies on the skin sensitization potential of this compound. However, several other disperse dyes are known skin sensitizers.[1] For instance, Disperse Orange 3 has been identified as a sensitizer (B1316253) in clinical patch tests.[1] The potential for azo dyes to cause skin sensitization is often attributed to the parent compound or its aromatic amine metabolites.[4]

Standard methods for assessing skin sensitization potential include the Murine Local Lymph Node Assay (LLNA) and the Guinea Pig Maximization Test (GPMT).

LLNA_Workflow cluster_LLNA Murine Local Lymph Node Assay (LLNA) Workflow start Day 1-3: Topical application of test substance to mouse ears prolif Day 6: Measure lymphocyte proliferation in draining auricular lymph nodes start->prolif end Calculate Stimulation Index (SI) prolif->end result SI ≥ 3: Sensitizer end->result result_neg SI < 3: Non-sensitizer end->result_neg

Fig. 2: Simplified workflow for the Murine Local Lymph Node Assay (LLNA).

Murine Local Lymph Node Assay (LLNA) Protocol: The LLNA is the preferred method for in vivo skin sensitization testing.[5] It involves the topical application of the test substance to the dorsum of the ears of mice for three consecutive days. A vehicle control group is also included. On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by incorporating a radiolabelled nucleoside (e.g., ³H-methyl thymidine) or using non-radioactive methods like BrdU incorporation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[6]

Guinea Pig Maximization Test (GPMT) Protocol: The GPMT involves two phases: induction and challenge.[5] During the induction phase, guinea pigs are exposed to the test substance via both intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and topical application. After a rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically. The skin reactions are scored at 24 and 48 hours after challenge. The incidence of positive reactions in the test group is compared to a control group.[5]

Genotoxicity and Mutagenicity

No empirical data from standard genotoxicity assays (e.g., Ames test, in vitro chromosome aberration test) were found for this compound. A screening assessment by Environment Canada noted that predictions for carcinogenicity from the (Q)SAR program DEREK were positive, while other models were inconclusive.[1]

A standard battery of in vitro tests is typically used to assess genotoxicity.

Genotoxicity_Testing_Workflow cluster_Genotox In Vitro Genotoxicity Testing Workflow cluster_Tests Assay Battery start Test Substance ames Ames Test (Bacterial Reverse Mutation) start->ames chrom_ab In Vitro Chromosome Aberration Test start->chrom_ab mouse_lymph In Vitro Mouse Lymphoma Assay (TK+/-) start->mouse_lymph result_pos Positive Result ames->result_pos Gene Mutation result_neg Negative Result ames->result_neg chrom_ab->result_pos Clastogenicity chrom_ab->result_neg mouse_lymph->result_pos Gene Mutation & Clastogenicity mouse_lymph->result_neg

Fig. 3: Standard workflow for in vitro genotoxicity assessment.

Ames Test (Bacterial Reverse Mutation Assay) Protocol: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagens may cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the specific amino acid. For azo dyes, a modified protocol including flavin mononucleotide (FMN) and a pre-incubation step is often necessary to facilitate azo reduction and detect mutagenic aromatic amine metabolites.[7]

In Vitro Mammalian Chromosome Aberration Test Protocol: This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes).[8] Cells are exposed to the test substance with and without metabolic activation (S9). After treatment, cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations such as breaks, gaps, and exchanges.[8]

Carcinogenicity

No long-term carcinogenicity studies on this compound in animals have been conducted. As mentioned previously, some in silico models predict a carcinogenic potential.[1] The potential for azo dyes to be carcinogenic is often linked to the formation of carcinogenic aromatic amines upon metabolic reduction.[1]

Carcinogenicity is typically assessed through long-term bioassays in two rodent species.

Two-Year Rodent Bioassay Protocol: Groups of animals (usually rats and mice) are exposed to the test substance daily for a significant portion of their lifespan (e.g., 24 months for rats).[9] Exposure is typically via the diet, drinking water, or gavage. A control group and at least three dose levels are used. The highest dose should induce some toxicity but not significantly shorten the lifespan. At the end of the study, all animals undergo a complete necropsy, and tissues are examined histopathologically for the presence of neoplasms.[9]

Reproductive and Developmental Toxicity

No data are available on the reproductive or developmental toxicity of this compound.

OECD guidelines describe standardized protocols for assessing reproductive and developmental toxicity.

OECD 421: Reproduction/Developmental Toxicity Screening Test: This is a screening study to provide initial information.[10] Male and female rats are dosed for a period before mating, during mating, and for females, through gestation and early lactation. Endpoints include effects on gonadal function, mating behavior, conception, parturition, and early offspring development.[10]

OECD 416: Two-Generation Reproduction Toxicity Study: This is a more comprehensive study where the test substance is administered to two generations of animals.[11] It evaluates effects on all phases of the reproductive cycle, including sexual maturation of the offspring.[11]

Ecotoxicological Profile

Some data on the ecotoxicity of this compound are available and are summarized in Table 3.

Table 3: Ecotoxicity of this compound

TestSpeciesEndpointValueExposure DurationReference
Acute ToxicityDanio rerio (Zebra fish)LC₅₀2,364 mg/L96 h[2]
Acute ToxicityDaphnia magnaEC₅₀> 500 mg/L48 h[2]
Algal InhibitionPseudokirchneriella subcapitataEC₅₀> 100 mg/L72 h[2]
Algal InhibitionScenedesmus subspicatusEC₅₀6 mg/L72 h[1]
Respiration InhibitionActivated sludgeNOEC≥ 1,000 mg/L3 h[2]

Conclusion

The toxicological profile of this compound is largely incomplete due to a significant lack of empirical data for key human health endpoints, including skin/eye irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity. The available acute toxicity data suggest a low hazard. Ecotoxicity data indicate some potential for harm to aquatic organisms, particularly algae. The primary toxicological concern for this compound, as with many azo dyes, lies in its potential to be metabolized to aromatic amines, which may be carcinogenic or have other toxic properties. Further research, following standardized testing protocols as outlined in this guide, is necessary to adequately characterize the risks associated with human exposure to this compound. In the absence of such data, a precautionary approach and reliance on data from structurally similar dyes are warranted for risk assessment purposes.

References

Environmental Fate and Persistence of Disperse Orange 29: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 29 is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers such as polyester. This technical guide provides a comprehensive overview of the available scientific information regarding its environmental fate and persistence. The document summarizes key physicochemical properties and ecotoxicological data. Standard experimental protocols for assessing the environmental behavior of chemical substances are detailed, including those for which specific data on this compound are currently lacking in the public domain. This guide highlights the existing data gaps, particularly concerning the rates of biodegradation, hydrolysis, and photolysis, which are critical for a complete environmental risk assessment. The information is intended to support researchers, scientists, and professionals in understanding the potential environmental impact of this compound.

Introduction

This compound, with the chemical name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol and CAS number 19800-42-1, is a synthetic dye belonging to the azo class.[1] Due to their chemical stability and versatility, azo dyes are widely used in various industries, most notably for textile dyeing.[2] However, the release of these compounds into the environment through industrial effluents is a significant concern due to their potential for persistence, bioaccumulation, and toxicity.[2][3] The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. This guide aims to consolidate the currently available data on these aspects and to outline the standard methodologies for their investigation.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely dictated by its physical and chemical properties. Key parameters for this compound are summarized in the table below.

PropertyValueTest ConditionsReference
Molecular Formula C₁₉H₁₅N₅O₄-[1]
Molecular Weight 377.35 g/mol -[1]
Physical State Solid, Dark brown powder-[1]
Water Solubility < 41 µg/L20 °C, pH 6.5[1]
Octanol-Water Partition Coefficient (log Pow) 5.2Room temperature[1]
Vapor Pressure < 0 Pa20 °C, 25 °C, 50 °C[1]
Melting Point 225.7 °C101 325 Pa[1]

The low water solubility and high octanol-water partition coefficient (log Pow) of this compound indicate a strong tendency for this compound to partition from the aqueous phase to organic matrices such as soil, sediment, and sludge.[4] Its extremely low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental fate process.[1]

Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to degradation. The primary degradation pathways for organic compounds are biodegradation, hydrolysis, and photolysis.

Biodegradation

Currently, there is a lack of specific studies that have determined the rate and extent of biodegradation of this compound under standard test conditions (e.g., OECD 301 for ready biodegradability or OECD 302 for inherent biodegradability). Azo dyes, in general, are known to be recalcitrant to aerobic biodegradation.[2] However, under anaerobic conditions, the azo bond can be cleaved by microorganisms, leading to the formation of aromatic amines, which may be of toxicological concern.[2]

Biodegradation_Pathway Disperse_Orange_29 This compound (Parent Azo Dye) Anaerobic_Cleavage Anaerobic Azo Reductase Disperse_Orange_29->Anaerobic_Cleavage Aromatic_Amines Aromatic Amines (e.g., p-nitroaniline, substituted anilines) Further_Degradation Further Aerobic Degradation Products (e.g., CO2, H2O, biomass) Aromatic_Amines->Further_Degradation Aerobic Conditions Anaerobic_Cleavage->Aromatic_Amines

Hydrolysis

No quantitative data on the hydrolysis of this compound as a function of pH are currently available in the scientific literature. The chemical structure of this compound does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). However, this would need to be confirmed through experimental testing.

Photolysis

Mobility and Distribution

The high log Pow value (5.2) and low water solubility (< 41 µg/L) of this compound strongly suggest that it will have low mobility in the environment.[1] If released into aquatic systems, it is expected to adsorb strongly to suspended solids and partition to sediments.[4] In terrestrial environments, it is likely to be immobile in soil, with a low potential for leaching into groundwater. The disposal of sludge from wastewater treatment plants that receive textile effluents can be a significant source of this dye to agricultural soils.[4]

Ecotoxicity

The ecotoxicity of this compound has been evaluated for several aquatic organisms. The available data are summarized in the table below.

OrganismEndpointValueExposure DurationReference
Scenedesmus subspicatus (Algae)EC506 mg/L72 hours[4]
Daphnia magna (Aquatic Invertebrate)EC5070 mg/L48 hours[4]
Danio rerio (Zebra Fish)LC502364 mg/L96 hours[1]
Activated Sludge MicroorganismsNOEC>= 1000 mg/L3 hours[1]

Based on the available data, this compound is not considered to be highly hazardous to aquatic organisms.[4]

Experimental Protocols

This section details the standard methodologies that are or would be employed to determine the environmental fate and persistence of this compound.

Physicochemical Properties
  • Water Solubility (OECD 105): The flask method is typically used for substances with low solubility. A known amount of the test substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry detector.

  • Octanol-Water Partition Coefficient (OECD 107/117): For a substance with a high log Pow like this compound, the HPLC method (OECD 117) is often preferred. This method correlates the retention time of the substance on a reverse-phase HPLC column with the known log Pow values of reference compounds.

Environmental Persistence

Environmental_Fate_Workflow cluster_degradation Degradation Studies cluster_mobility Mobility and Distribution cluster_assessment Environmental Risk Assessment Biodegradation Biodegradation (OECD 301, 302) PEC_PNEC PEC/PNEC Comparison Biodegradation->PEC_PNEC Hydrolysis Hydrolysis (OECD 111) Hydrolysis->PEC_PNEC Photolysis Photolysis (OECD 316) Photolysis->PEC_PNEC Soil_Sorption Soil Sorption/Desorption (OECD 106) Soil_Sorption->PEC_PNEC Physicochemical_Properties Physicochemical Properties (Water Solubility, log Pow, Vapor Pressure) Physicochemical_Properties->Biodegradation Physicochemical_Properties->Hydrolysis Physicochemical_Properties->Photolysis Physicochemical_Properties->Soil_Sorption Ecotoxicity_Data Ecotoxicity Data (Algae, Daphnia, Fish) Ecotoxicity_Data->PEC_PNEC

  • Ready Biodegradability (OECD 301): A suite of methods (e.g., 301B CO₂ Evolution Test, 301F Manometric Respirometry Test) are used to assess whether a substance is readily biodegradable. A solution of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated for 28 days. Biodegradation is followed by measuring parameters like dissolved organic carbon (DOC) removal, CO₂ production, or oxygen consumption.

  • Inherent Biodegradability (OECD 302): If a substance is not readily biodegradable, tests for inherent biodegradability (e.g., OECD 302B Zahn-Wellens Test) can be conducted. These tests use a higher concentration of microorganisms and a longer incubation period to assess the potential for biodegradation under optimized conditions.

  • Hydrolysis as a Function of pH (OECD 111): Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance and any hydrolysis products are monitored over time to determine the hydrolysis rate constant and half-life at each pH.

  • Direct Photolysis in Water (OECD 316): A solution of the test substance in pure water is exposed to a light source that simulates natural sunlight. The concentration of the substance is monitored over time to determine the rate of photolytic degradation. The quantum yield is calculated, which can then be used to estimate the environmental half-life under different light conditions.

Ecotoxicity Testing
  • Algal Growth Inhibition Test (OECD 201): Cultures of a freshwater green alga (e.g., Scenedesmus subspicatus) are exposed to a range of concentrations of the test substance. The growth of the algae is measured over 72 hours, and the concentration that causes a 50% reduction in growth (EC50) is determined.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is calculated.

  • Fish Acute Toxicity Test (OECD 203): Fish (e.g., Zebra Fish) are exposed to a series of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

Conclusion and Data Gaps

This compound is a dye with low water solubility and a high potential for partitioning to solid environmental matrices like sediment and sludge. Based on the available data, it is not considered to be highly toxic to aquatic organisms. However, a significant data gap exists regarding its environmental persistence. There is a lack of quantitative data on the rates of biodegradation, hydrolysis, and photolysis. To conduct a comprehensive environmental risk assessment, further studies are needed to determine the half-lives of this compound in relevant environmental compartments (water, soil, and sediment) under standardized test conditions. Understanding the potential for anaerobic degradation and the formation of aromatic amines is also a critical area for future research.

References

Ecotoxicity of Disperse Orange 29 in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 29, a monoazo dye, is utilized in the textile industry for dyeing synthetic fibers. The potential release of this dye into aquatic ecosystems through industrial effluents raises concerns about its ecotoxicological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicity of this compound on a range of aquatic organisms. It consolidates quantitative toxicity data, details the experimental methodologies employed in key studies, and presents a putative mechanism of toxicity based on current knowledge of azo dye toxicology. This document is intended to serve as a resource for researchers, environmental scientists, and professionals involved in chemical safety and risk assessment.

Quantitative Ecotoxicity Data

The acute and chronic toxicity of this compound to various aquatic organisms has been evaluated in several studies. The following tables summarize the key quantitative data, providing a comparative overview of its effects across different trophic levels.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Test OrganismSpeciesEndpointDurationConcentration (mg/L)Reference
FishDanio rerio (Zebrafish)LC5096 hours2364[1]
InvertebrateDaphnia magna (Water Flea)EC5048 hours> 500[1]
AlgaePseudokirchneriella subcapitataEC5072 hours> 100[1]
MicroorganismsActivated SludgeNOEC3 hours≥ 1000[1]

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

No specific chronic toxicity data for this compound was identified in the reviewed literature. Chronic studies on related azo dyes suggest potential for long-term effects, but substance-specific data is lacking.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Danio rerio (Zebrafish) is a commonly used species.

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • Test Type: Semi-static (test solutions are renewed every 24 or 48 hours).

    • Temperature: 23 ± 2°C.

    • pH: Maintained between 6.0 and 8.5.

    • Dissolved Oxygen: Maintained above 60% of the air saturation value.

    • Light: 12-16 hour photoperiod.

  • Procedure:

    • Healthy, juvenile fish are acclimated to the test conditions.

    • Groups of fish are exposed to a range of concentrations of this compound, typically in a geometric series, along with a control group in clean water.

    • Mortality and any sublethal effects (e.g., abnormal behavior) are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value, the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the concentration of a substance that immobilizes 50% of the tested Daphnia magna (EC50) within a 48-hour period.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Test Conditions:

    • Exposure Duration: 48 hours.

    • Test Type: Static (test solution is not renewed).

    • Temperature: 20 ± 2°C.

    • pH: Maintained between 6.0 and 9.0.

    • Light: 16-hour photoperiod.

  • Procedure:

    • Young daphnids (<24 hours old) are used for the test.

    • Groups of daphnids are exposed to a series of this compound concentrations and a control.

    • The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

    • The EC50 value is calculated based on the immobilization data.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50).

  • Test Organism: Pseudokirchneriella subcapitata (a green alga).

  • Test Conditions:

    • Exposure Duration: 72 hours.

    • Test Type: Static.

    • Temperature: 21-24°C.

    • Light: Continuous, uniform illumination.

    • Culture Medium: A nutrient-rich medium to support exponential growth.

  • Procedure:

    • Exponentially growing algal cultures are exposed to various concentrations of this compound and a control.

    • Algal growth is measured at least every 24 hours, typically by cell counts or a surrogate measure like fluorescence.

    • The growth rate and yield are determined for each concentration.

    • The EC50 is calculated based on the inhibition of growth relative to the control.

Potential Mechanisms of Ecotoxicity

While specific signaling pathways for this compound in aquatic organisms have not been fully elucidated, the broader class of azo dyes is known to exert toxicity through several mechanisms. The following diagram illustrates a potential logical workflow of the ecotoxicological effects of this compound, based on current understanding of azo dye toxicity.[2][3][4][5]

Ecotoxicity_Pathway_Disperse_Orange_29 cluster_exposure Exposure cluster_uptake Uptake & Biotransformation cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal & Population Effects DO29 This compound in Aquatic Environment Uptake Uptake by Aquatic Organism DO29->Uptake Biotransformation Biotransformation (e.g., Azo-reductase activity) Uptake->Biotransformation ROS Increased Reactive Oxygen Species (ROS) Uptake->ROS Direct Effect AromaticAmines Formation of Aromatic Amines Biotransformation->AromaticAmines AromaticAmines->ROS EndocrineDisruption Potential Endocrine Disruption AromaticAmines->EndocrineDisruption OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage & Genotoxicity OxidativeStress->DNA_Damage Apoptosis Induction of Apoptosis OxidativeStress->Apoptosis ImpairedReproduction Impaired Reproduction DNA_Damage->ImpairedReproduction ReducedGrowth Reduced Growth & Development Apoptosis->ReducedGrowth IncreasedMortality Increased Mortality Apoptosis->IncreasedMortality EndocrineDisruption->ImpairedReproduction PopulationDecline Population Decline ReducedGrowth->PopulationDecline ImpairedReproduction->PopulationDecline IncreasedMortality->PopulationDecline

Caption: Putative toxicity pathway of this compound in aquatic organisms.

Oxidative Stress

A primary mechanism of toxicity for many organic pollutants, including azo dyes, is the induction of oxidative stress.[2][4][5] The dye molecule or its metabolites can lead to an overproduction of reactive oxygen species (ROS) within the cells of aquatic organisms. This imbalance between ROS and the antioxidant defense system can result in cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[2]

Genotoxicity and Mutagenicity

There is evidence that some azo dyes and their breakdown products, particularly aromatic amines, can be genotoxic.[6][7] These compounds can interact with DNA, leading to mutations, chromosomal aberrations, and other forms of genetic damage. Such effects can have severe consequences for the health and reproductive success of aquatic organisms.

Apoptosis

Cellular damage induced by oxidative stress and genotoxicity can trigger programmed cell death, or apoptosis. Studies on related disperse dyes have shown the induction of apoptosis in cell lines.[6][7] In a whole organism, widespread apoptosis can lead to tissue damage, impaired organ function, and ultimately, adverse effects on growth, development, and survival.

Potential Endocrine Disruption

Some azo dyes have been shown to have endocrine-disrupting effects, interfering with the normal hormone functions in aquatic organisms.[8][9] This can manifest as altered reproductive cycles, developmental abnormalities, and other physiological disruptions. The potential for this compound to act as an endocrine disruptor warrants further investigation.

Conclusion

The available data indicate that this compound has a relatively low acute toxicity to fish, daphnia, and algae, with LC50 and EC50 values generally in the high mg/L range. However, the potential for sublethal effects, such as those arising from oxidative stress, genotoxicity, and potential endocrine disruption, cannot be disregarded, particularly under conditions of chronic exposure. The biotransformation of this compound into potentially more toxic aromatic amines is a key area for further research. Future studies should focus on elucidating the specific molecular mechanisms of toxicity and conducting long-term chronic exposure studies to fully assess the environmental risk posed by this dye. This technical guide serves as a foundational resource for such future investigations and for the informed risk assessment of this compound.

References

Molecular Modeling of Disperse Orange 29 Dye-Fiber Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the computational and experimental methodologies for investigating the interactions between Disperse Orange 29, a key monoazo dye, and textile fibers, with a primary focus on polyester (B1180765). The core of textile dyeing efficiency and fastness lies in the molecular-level interplay between the dye and the fiber substrate. Molecular modeling techniques, including molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, offer a powerful lens to elucidate these interactions. This document outlines the theoretical framework, detailed experimental and computational protocols, and data interpretation methods necessary for a comprehensive analysis of the this compound dyeing process. While specific quantitative data for this compound is limited in publicly available literature, this guide presents a robust framework and representative data based on studies of similar disperse dyes to enable further research and development in this area.

Introduction

This compound (C.I. 26077) is a commercially significant disperse dye used for coloring hydrophobic fibers, most notably polyester (polyethylene terephthalate (B1205515), PET). The dyeing process involves the transfer of the non-ionic dye from an aqueous dispersion to the fiber, where it is retained through various non-covalent interactions.[1] The strength and nature of these interactions, which include van der Waals forces, hydrogen bonds, and π-π stacking, are critical determinants of dye uptake, leveling, and fastness properties.

Molecular modeling serves as a vital tool to explore these phenomena at an atomistic level, providing insights that are often inaccessible through experimental means alone. By simulating the dye-fiber system, researchers can predict binding affinities, understand the role of different functional groups, and analyze the dynamics of the dyeing process. This guide details the necessary steps to build, run, and analyze such simulations, complemented by experimental validation techniques.

Theoretical Framework of Dye-Fiber Interactions

The affinity of this compound for polyester fibers is governed by a complex interplay of intermolecular forces.[1] The primary interactions are:

  • Van der Waals Forces: These are ubiquitous, non-specific attractions and repulsions between atoms and molecules. In the context of dyeing, they are the primary driving force for the adsorption of the disperse dye onto the fiber surface.

  • Hydrogen Bonding: The presence of nitro (-NO2), amino (-NH-), and hydroxyl (-OH) groups in the dye and ester groups in polyester can lead to the formation of hydrogen bonds, significantly contributing to the binding affinity.

  • π-π Stacking: The aromatic rings present in both this compound and the terephthalate units of polyester can engage in π-π stacking interactions, further stabilizing the dye-fiber complex.

The overall binding free energy (ΔG_binding) is a cumulative effect of these interactions and can be computationally estimated to quantify the dye's affinity for the fiber.

Computational Modeling Workflow

The following workflow outlines the key steps in the molecular modeling of this compound and a polyester fiber substrate.

G Computational Modeling Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis A 1. Build 3D Structures This compound & Amorphous PET Cell B 2. Assign Force Field Parameters (e.g., COMPASS, AMBER) A->B C 3. System Solvation (Aqueous or Non-aqueous) B->C D 4. Energy Minimization C->D E 5. Equilibration (NVT, NPT) D->E F 6. Production Molecular Dynamics (MD) Run E->F G 7. Trajectory Analysis F->G H 8. Binding Free Energy Calculation (e.g., MM/PBSA) G->H I 9. Interaction Analysis (H-bonds, van der Waals) G->I J 10. Diffusion Coefficient Calculation G->J

Caption: A generalized workflow for the molecular dynamics simulation of dye-fiber interactions.

Detailed Computational Protocols

Protocol 1: System Preparation

  • Molecule Building:

    • The 3D structure of this compound can be built using software like Avogadro or ChemDraw and optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).

    • An amorphous cell of polyester (PET) chains is constructed to represent the non-crystalline regions of the fiber, which are most accessible to the dye. This can be done using polymer building tools in simulation packages like Materials Studio or Schrödinger's Maestro.

  • Force Field Assignment:

    • A suitable force field, such as COMPASS or AMBER, is assigned to all molecules in the system. The force field provides the parameters for calculating the potential energy of the system.[2]

  • Solvation:

    • The dye and fiber system is placed in a periodic box and solvated with an appropriate solvent model (e.g., TIP3P for water) to simulate dyeing from an aqueous medium.

Protocol 2: Molecular Dynamics Simulation

  • Energy Minimization:

    • The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is typically performed using a steepest descent algorithm followed by a conjugate gradient method.

  • Equilibration:

    • The system is gradually heated to the desired simulation temperature (e.g., dyeing temperature of 130°C for PET) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • This is followed by a simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the correct density.

  • Production Run:

    • A long production MD simulation (typically 100-500 ns) is performed under the NPT ensemble to generate trajectories for analysis.

Protocol 3: Data Analysis

  • Binding Free Energy Calculation:

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the binding free energy between the dye and the fiber from the MD trajectories.

  • Interaction Analysis:

    • The trajectories are analyzed to identify and quantify the number and duration of hydrogen bonds, van der Waals contacts, and π-π stacking interactions.

  • Diffusion Coefficient:

    • The mean square displacement (MSD) of the dye molecule is calculated over time to determine its diffusion coefficient within the fiber matrix, providing insights into the rate of dyeing.[3]

Quantitative Data Summary

The following tables present representative quantitative data that would be expected from a molecular modeling study of this compound with polyester. These values are based on published data for similar disperse dye-polyester systems and should be considered illustrative.

Table 1: Calculated Interaction and Binding Energies

Interaction ComponentRepresentative Energy (kcal/mol)
Van der Waals Energy-25 to -40
Electrostatic Energy-5 to -15
Binding Free Energy (ΔG_binding) -30 to -55

Table 2: Predicted Dye-Fiber Properties

PropertyRepresentative ValueUnit
Hydrogen Bond Occupancy15 - 40%
Dye Diffusion Coefficient (in PET)1.0 x 10⁻⁸ - 5.0 x 10⁻⁹cm²/s
Solvent Accessible Surface Area (SASA) of Bound Dye80 - 150Ų

Experimental Validation

Computational models must be validated by experimental data to ensure their accuracy and predictive power.[4]

G Experimental Validation Workflow cluster_exp Experimental Procedures cluster_comp Comparison with Simulation A 1. Dyeing of Polyester Fabric with this compound B 2. Spectroscopic Analysis (UV-Vis, FTIR) A->B C 3. Thermal Analysis (DSC, TGA) A->C D 4. Color Fastness Tests (Wash, Light, Rubbing) A->D F 6. Compare FTIR shifts with Simulated Interaction Sites B->F G 7. Relate Thermal Stability to Dye-Fiber Interaction Strength C->G E 5. Correlate Dye Uptake with Calculated Binding Energy D->E

Caption: Workflow for the experimental validation of computational models of dyeing.

Detailed Experimental Protocols

Protocol 4: Exhaustion Dyeing of Polyester

  • Preparation: A dyebath is prepared with a known concentration of this compound, a dispersing agent, and a pH buffer (typically acidic).

  • Dyeing: A pre-weighed polyester fabric sample is introduced into the dyebath. The temperature is raised to 130°C under pressure and held for 60 minutes.

  • Analysis: The concentration of the dye remaining in the dyebath is measured using a UV-Vis spectrophotometer to calculate the percentage of dye exhaustion.

Protocol 5: Spectroscopic Analysis

  • UV-Vis Spectroscopy: The maximum absorption wavelength (λ_max) of the dye in solution and on the fabric can be measured to assess the electronic environment of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of the undyed and dyed polyester are recorded. Shifts in the characteristic peaks of the ester and hydroxyl groups can indicate the formation of hydrogen bonds with the dye.

Protocol 6: Thermal Analysis

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyester before and after dyeing. Significant changes can indicate that the dye has penetrated the amorphous regions of the fiber.

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the dyed fabric, which can be correlated with the strength of the dye-fiber interactions.

Conclusion

The molecular modeling approach detailed in this guide provides a robust framework for understanding the complex interactions between this compound and polyester fibers. By combining molecular dynamics simulations with quantum mechanical calculations and validating the results with rigorous experimental data, researchers can gain valuable insights into the dyeing process. This knowledge can be leveraged to design more efficient and sustainable dyeing processes, develop new dyes with improved fastness properties, and optimize the performance of textile materials. Further research focusing specifically on this compound is encouraged to build upon this foundational methodology.

References

An In-depth Technical Guide to the Potential Applications of Disperse Orange 29 in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 29, a synthetic azo dye, is a compound of significant interest in materials science, extending beyond its traditional application in the textile industry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and established applications of this compound, with a detailed exploration of its potential in advanced materials. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and utilizes graphical visualizations to illustrate complex workflows and molecular relationships. The guide is intended to be a valuable resource for researchers and professionals exploring the integration of azo dyes into novel materials and technologies.

Introduction

This compound, chemically known as 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol, is a double azo dye characterized by its vibrant orange hue and excellent thermal stability.[1] While its primary established use is in the dyeing of synthetic fibers, particularly polyester (B1180765), its unique photophysical and chemical properties suggest a broader range of applications in materials science.[1][2] The non-ionic nature and hydrophobicity of this compound allow for its diffusion into polymer matrices at elevated temperatures, making it a candidate for creating functionalized polymers.[1] This guide delves into the core characteristics of this compound and explores its potential in emerging fields such as nonlinear optics, dye-sensitized solar cells, and as a molecular probe for polymer characterization.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its application in materials science. The following tables summarize the key chemical and physical characteristics of this dye.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol[1]
CAS Number 19800-42-1[3]
C.I. Name This compound[2]
Molecular Formula C₁₉H₁₅N₅O₄[1]
Molecular Weight 377.35 g/mol [2]
Molecular Structure Double azo class[2]

Table 2: Physical and Photophysical Properties of this compound and Related Azo Dyes

PropertyThis compoundDisperse Orange 1 (Illustrative)
Appearance Orange to palm red powder[2]-
Melting Point Data not consistently available (may decompose)[1]-
Solubility Low in water; Soluble in ethanol, acetone, toluene[1]-
λmax (in solution) Data not available in searched literature439 nm (Calculated)
Molar Absorptivity (ε) Data not available in searched literature-
Fluorescence Emission Data not available in searched literature-

Note: Specific experimental photophysical data for this compound were not available in the reviewed literature. Data for Disperse Orange 1 is provided for illustrative purposes.

Table 3: Thermal Stability of Azo Dyes (Illustrative)

CompoundDecomposition Temperature (°C)Technique
Thiophene-based azo dyes>250TGA

Note: Specific TGA/DSC data for this compound was not found in the searched literature. The data presented for related azo dyes indicates their general thermal stability.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and azo coupling reactions.[2][4] The general manufacturing method involves the diazotization of 4-nitrobenzenamine, coupling with o-anisidine, followed by a second diazotization and coupling with phenol.[2]

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow of this compound A 4-Nitrobenzenamine D Diazotization A->D B o-Anisidine E Azo Coupling B->E C Phenol H Azo Coupling C->H D->E F Intermediate (Monoazo Compound) E->F G Diazotization F->G G->H I This compound H->I

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a composite of methodologies described in the literature.[4]

Step 1: Diazotization of 4-Nitrobenzenamine

  • In a reactor, add 90 mL of water, 27.4 mL of hydrochloric acid, and 14.2 g of p-nitroaniline.

  • Stir the slurry for 3 hours and then add 150 mL of water.

  • Cool the mixture to 1°C.

  • Add 7.18 g of sodium nitrite (B80452) at once and maintain the temperature between 0 and 5°C for 1 hour to complete the diazotization.

  • Destroy any excess sodium nitrite. The resulting product is the diazonium salt of p-nitroaniline.

Step 2: First Azo Coupling

  • Prepare a solution of o-methoxyaniline omega salt (prepared by reacting 12.5 g of o-methoxyaniline with 3 g of formaldehyde (B43269) and 13.5 g of sodium bisulfite in 80 mL of water at 70-75°C for 2 hours).

  • Cool the diazonium salt solution from Step 1 to 5-10°C.

  • Add 2 g of a dispersing agent.

  • Slowly add the o-methoxyaniline omega salt solution over 60-90 minutes while maintaining the temperature.

  • Continue stirring for 1 hour after the addition is complete.

  • Adjust the pH to 13 with a sodium hydroxide (B78521) solution and heat to 80-85°C for 3 hours.

  • Cool, filter, and dry the precipitate to obtain the single azo compound (approximately 24 g).

Step 3: Second Diazotization

  • In a reactor, add 190 mL of water, 54 mL of hydrochloric acid, and 27.5 g of the single azo compound from Step 2.

  • Stir the mixture for 3 hours and then cool to 10-15°C.

  • Add 7.18 g of sodium nitrite over 1-1.5 hours and continue the reaction for another 2 hours.

  • Destroy any excess sodium nitrite and filter to obtain the diazonium salt.

Step 4: Second Azo Coupling

  • In a separate vessel, add 600 mL of water, 2 g of a dispersing agent, 20 g of sodium acetate, and 9.4 g of phenol.

  • Cool this solution to 5°C.

  • Slowly add the diazonium salt solution from Step 3 over 60-90 minutes.

  • Simultaneously, add a sodium hydroxide solution to maintain the pH at approximately 5.6 and the temperature between 5-10°C.

  • After the addition is complete, continue stirring for 1 hour.

  • Filter, wash, and dry the final product, this compound.

Applications in Materials Science

Beyond its use as a textile dye, the molecular structure and properties of this compound open up possibilities for several advanced applications in materials science.

Dyeing of Polymeric Materials

The primary application of this compound is in the dyeing of hydrophobic synthetic fibers like polyester.[2] The dyeing process relies on the diffusion of the non-ionic dye molecules into the amorphous regions of the polymer at high temperatures.[1]

Experimental Workflow for Polyester Dyeing

G Polyester Dyeing Workflow with this compound A Prepare Dye Bath (this compound, Dispersing Agent, Acetic Acid) B Introduce Polyester Fabric A->B C Ramp Temperature to 130°C B->C D Hold at 130°C (Dye Diffusion and Fixation) C->D E Cool Down D->E F Rinse E->F G Reduction Clearing (Remove Surface Dye) F->G H Final Rinse and Dry G->H

Caption: A typical high-temperature exhaust dyeing process for polyester.

Detailed Experimental Protocol for Polyester Dyeing
  • Dye Bath Preparation: Prepare a dye bath with a specific liquor ratio (e.g., 10:1). Add a dispersing agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Dye Dispersion: Prepare a stock dispersion of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water.

  • Dyeing Process:

    • Add the dye dispersion to the dye bath.

    • Introduce the polyester fabric into the cold dye bath.

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C/minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.

    • Cool the dye bath to 70-80°C.

  • After-treatment:

    • Drain the dye bath and rinse the fabric.

    • Perform a reduction clearing process by treating the fabric in a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes to remove unfixed dye from the surface.

    • Rinse the fabric thoroughly, neutralize with acetic acid if necessary, and then dry.

Potential Application in Dye-Sensitized Solar Cells (DSSCs)
Potential Application in Nonlinear Optical (NLO) Materials

Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer, such as many azo dyes, can exhibit large nonlinear optical properties.[7] These materials are of interest for applications in optical switching, frequency conversion, and optical data storage. The NLO response of an azo dye is highly dependent on its molecular structure, including the nature of the donor and acceptor groups.[7] Although specific NLO data for this compound is not available in the reviewed literature, related disperse azo dyes have been investigated for their third-order nonlinear optical susceptibility.

General Experimental Setup for NLO Characterization (Z-scan)

G Z-scan Experimental Setup for NLO Characterization Laser Laser Source BeamSplitter Beam Splitter Laser->BeamSplitter FocusingLens Focusing Lens BeamSplitter->FocusingLens Transmitted Beam Detector2 Detector 2 (Reference) BeamSplitter->Detector2 Reflected Beam Sample Sample (Dye Solution) FocusingLens->Sample Aperture Aperture Sample->Aperture Detector1 Detector 1 Aperture->Detector1

Caption: A schematic of the Z-scan technique for measuring nonlinear refractive index and absorption.

Potential as a Molecular Probe for Polymer Characterization

The diffusion of this compound into polymer matrices is sensitive to the polymer's morphology, including its crystallinity and free volume.[1] This property suggests its potential use as a molecular probe. By monitoring the diffusion kinetics and the spectral properties of the dye within the polymer, it may be possible to gain insights into the polymer's microstructure. For instance, changes in the absorption or fluorescence spectrum of the dye could indicate different local environments within the polymer.

Conclusion

This compound is a versatile azo dye with a well-established role in the textile industry and significant potential for broader applications in materials science. Its robust chemical structure, thermal stability, and characteristic photophysical properties make it a compelling candidate for research in areas such as dye-sensitized solar cells, nonlinear optical materials, and as a molecular probe for polymer analysis. While this guide provides a foundational understanding and detailed protocols for its synthesis and primary application, further research is required to fully elucidate and quantify its performance in these emerging technological fields. The experimental methodologies and comparative data presented herein are intended to serve as a catalyst for such future investigations.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fabrics with Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of polyester (B1180765) fabrics using Disperse Orange 29, a double azo class disperse dye. The described methodology is based on a high-temperature exhaust dyeing process, which is a standard and effective method for achieving deep and vibrant shades on polyester materials. Adherence to the specified parameters is crucial for ensuring optimal dye uptake, levelness, and colorfastness.

Properties of this compound

This compound is a synthetic dye characterized by its orange to palm red powder appearance.[1] It is primarily utilized for the dyeing and printing of polyester and its blended fabrics.[1] Due to its non-ionic nature and low water solubility, it requires high temperatures to diffuse into the hydrophobic polyester fibers.[2]

PropertyDescription
C.I. Name This compound
C.I. Number 26077
Molecular Structure Double azo class
Appearance Orange to palm red powder[1]
Application Dyeing and printing of polyester and its blends[1]

Experimental Protocol: High-Temperature Exhaust Dyeing

This protocol details the step-by-step procedure for dyeing polyester fabric with this compound in a laboratory setting.

1. Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (or a suitable buffer system)

  • Sodium hydrosulfite

  • Sodium hydroxide (B78521)

  • Deionized water

2. Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Drying oven

3. Pre-treatment of Polyester Fabric:

Before dyeing, it is essential to scour the polyester fabric to remove any oils, waxes, and other impurities that could hinder dye uptake.

  • Prepare a scouring bath containing a non-ionic detergent and soda ash.

  • Wash the fabric at 60-70°C for 20-30 minutes.

  • Rinse the fabric thoroughly with warm and then cold water.

  • Dry the fabric completely before proceeding to the dyeing step.

4. Dyebath Preparation:

  • Accurately weigh the required amount of this compound (e.g., 1-3% on the weight of fabric, depending on the desired shade depth).

  • Prepare a paste of the dye with a small amount of dispersing agent.

  • Gradually add hot water (40-50°C) to the paste while stirring to create a uniform dispersion.

  • In the dyeing vessel, add the required volume of deionized water for the desired liquor ratio (e.g., 1:10 to 1:15).[3]

  • Add the dispersed dye solution to the dyeing vessel.

  • Add a dispersing agent (e.g., 1-2 g/L).

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3][4]

5. Dyeing Procedure:

  • Introduce the pre-treated polyester fabric into the dyebath at a temperature of approximately 60°C.[4]

  • Run the dyeing machine for 10-15 minutes at this temperature to ensure even wetting of the fabric.

  • Increase the temperature of the dyebath to 130°C at a controlled rate (e.g., 1.5-2°C per minute).[3][4]

  • Maintain the dyeing temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[3][4]

  • After the dyeing cycle is complete, cool the dyebath down to 70-80°C at a controlled rate.

  • Drain the dyebath.

6. Post-treatment: Reduction Clearing:

Reduction clearing is a critical step to remove any unfixed disperse dye from the fabric surface, thereby improving the final colorfastness.[5]

  • Prepare a fresh bath with:

    • Sodium hydrosulfite (1-2 g/L)

    • Sodium hydroxide (1-2 g/L)

  • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water and then cold water to remove residual chemicals.

  • Neutralize the fabric with a mild acid (e.g., acetic acid) if necessary.

  • Finally, rinse the fabric with cold water and dry it.

Data Presentation: Colorfastness Properties

The following table summarizes the expected colorfastness ratings of polyester fabric dyed with this compound when tested according to AATCC (American Association of Textile Chemists and Colorists) standards. The ratings are based on a scale of 1 to 5, where 5 represents excellent fastness.

Fastness PropertyAATCC Test MethodRating (Fading)Rating (Staining)
Washing AATCC 6155
Light AATCC 166-7-
Perspiration AATCC 1555
Ironing AATCC 133-5

Data sourced from World Dye Variety.[1]

Experimental Protocols for Fastness Evaluation

1. Colorfastness to Washing (ISO 105-C06 / AATCC 61):

This test evaluates the resistance of the color to domestic and commercial laundering.[6]

  • A specimen of the dyed fabric is stitched together with a multi-fiber test fabric.

  • The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls.

  • The container is agitated in a laundering machine at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[6]

  • After the washing cycle, the specimen is rinsed and dried.

  • The change in color of the dyed specimen and the degree of staining on the multi-fiber fabric are assessed using the Grey Scale for Color Change and the Grey Scale for Staining, respectively.

2. Colorfastness to Light (ISO 105-B02 / AATCC 16):

This test determines the resistance of the dye to the fading action of sunlight.[7][8]

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon Arc lamp) that simulates natural daylight.[8]

  • Simultaneously, a set of Blue Wool standards with known lightfastness ratings are exposed under the same conditions.[9]

  • The exposure is continued until a specified change in color is observed on the test specimen or the Blue Wool standards.

  • The lightfastness rating is determined by comparing the fading of the test specimen with the fading of the Blue Wool standards.[7]

3. Colorfastness to Rubbing (Crocking) (ISO 105-X12 / AATCC 8):

This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.[10]

  • A specimen of the dyed fabric is placed on the base of a crockmeter.

  • A standard white cotton cloth is mounted on the rubbing finger of the crockmeter.

  • The test is performed under both dry and wet conditions.

  • The rubbing finger is moved back and forth over the test specimen for a specified number of cycles with a defined pressure.[10]

  • The amount of color transferred to the white cotton cloth is evaluated using the Grey Scale for Staining.

Diagrams

experimental_workflow cluster_preparation Preparation cluster_dyeing High-Temperature Dyeing cluster_post_treatment Post-Treatment cluster_evaluation Evaluation A Polyester Fabric Scouring & Rinsing C Load Fabric (60°C) A->C B Dyebath Preparation (this compound, Auxiliaries, pH 4.5-5.5) B->C D Ramp Temperature to 130°C C->D E Hold at 130°C for 45-60 min D->E F Cool Down to 70-80°C E->F G Reduction Clearing (NaOH, Na2S2O4, 70-80°C) F->G H Hot & Cold Rinsing G->H I Neutralization & Final Rinse H->I J Drying I->J K Colorfastness Testing (Wash, Light, Rubbing) J->K

Caption: Experimental workflow for dyeing polyester with this compound.

References

Application Notes and Protocols: High-Temperature Dyeing Kinetics of Disperse Orange 29 on PET

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for studying the high-temperature dyeing kinetics of C.I. Disperse Orange 29 on Polyethylene Terephthalate (PET) fabric. The information is intended for researchers, scientists, and professionals in the fields of textile chemistry, materials science, and dye application.

Introduction

Disperse dyes are the primary class of colorants used for dyeing polyester (B1180765) fibers due to their non-ionic nature and ability to penetrate the hydrophobic, crystalline structure of the polymer at elevated temperatures. The dyeing of PET with disperse dyes is typically carried out at high temperatures (around 130°C) under pressure to facilitate the swelling of the fibers and the diffusion of the dye molecules into the polymer matrix. Understanding the dyeing kinetics is crucial for optimizing the dyeing process, ensuring level dyeing, predicting dye uptake, and controlling the overall efficiency and reproducibility of the coloration.

This document outlines the experimental procedures to determine the kinetic and thermodynamic parameters of dyeing PET with this compound, a common azo disperse dye.

Data Presentation

The following tables present illustrative quantitative data for the high-temperature dyeing of PET with this compound. This data is representative and based on the typical behavior of similar disperse dyes, such as Disperse Orange 30, on polyester fabric.

Table 1: Dyeing Parameters for Kinetic Study

ParameterValue
DyeC.I. This compound
Substrate100% PET Fabric
Dye Concentration2% on weight of fabric (owf)
Liquor Ratio1:50
pH4.5 - 5.5 (adjusted with acetic acid)
Dispersing Agent1 g/L
Dyeing Temperatures110°C, 120°C, 130°C
Dyeing Times15, 30, 45, 60, 90, 120 min

Table 2: Illustrative Kinetic Data of Dye Adsorption (Ct) at Different Temperatures

Time (min)Dye Adsorption at 110°C (mg/g)Dye Adsorption at 120°C (mg/g)Dye Adsorption at 130°C (mg/g)
154.86.28.5
308.510.813.2
4511.213.515.8
6013.115.217.5
9015.517.819.2
12016.818.519.8

Table 3: Pseudo-Second-Order Kinetic Model Parameters

Temperature (°C)k₂ (g/mg·min)h (mg/g·min)
1100.00852.50.998
1200.01103.80.999
1300.01455.70.999

Where k₂ is the pseudo-second-order rate constant and h is the initial sorption rate.

Table 4: Thermodynamic Parameters for the Dyeing Process

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
383.15-5.2
393.15-6.025.881.0
403.15-6.8

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached 100% PET fabric.

  • Dye: C.I. This compound (commercial grade).

  • Chemicals: Acetic acid, sodium acetate, a non-ionic dispersing agent, acetone.

  • Equipment: High-temperature dyeing machine (e.g., a lab-scale glycerin bath or infrared dyeing machine), spectrophotometer, analytical balance, pH meter, volumetric flasks, pipettes.

Preparation of Dye Dispersion and Dyebath
  • Accurately weigh the required amount of this compound dye.

  • Prepare a paste of the dye with a small amount of water and dispersing agent.

  • Add hot water (approximately 60°C) to the paste and stir to create a uniform dispersion.

  • Prepare the dyebath in the dyeing vessel by adding the required amount of water, dispersing agent, and buffer solution (acetic acid and sodium acetate) to maintain the pH between 4.5 and 5.5.

  • Add the dye dispersion to the dyebath and make up to the final volume to achieve the desired liquor ratio (e.g., 1:50).

High-Temperature Exhaust Dyeing Procedure
  • Introduce the pre-wetted PET fabric sample into the dyebath at room temperature.

  • Raise the temperature of the dyebath to the target dyeing temperature (e.g., 110°C, 120°C, or 130°C) at a rate of 2°C/min.

  • Maintain the dyeing at the target temperature for the specified time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • After each time interval, a small aliquot of the dyebath is withdrawn to measure the dye concentration.

  • After the final dyeing time, cool the dyebath to 70°C at a rate of 3°C/min.

  • Remove the dyed fabric, rinse it thoroughly with cold water, and allow it to air dry.

Determination of Dye Uptake
  • The concentration of the dye in the dyebath at different time intervals is determined using a spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound.

  • A calibration curve of the dye in an appropriate solvent (e.g., acetone) should be prepared beforehand.

  • The amount of dye adsorbed by the fabric at time t (Ct in mg/g) is calculated using the following equation:

    Ct = [(C₀ - Ct,solution) * V] / W

    Where:

    • C₀ is the initial concentration of the dye in the dyebath (mg/L).

    • Ct,solution is the concentration of the dye in the dyebath at time t (mg/L).

    • V is the volume of the dyebath (L).

    • W is the weight of the fabric (g).

Kinetic Modeling

The experimental data can be fitted to various kinetic models to understand the dyeing mechanism. The pseudo-second-order model is often found to be applicable to the disperse dyeing of polyester. The linearized form of the pseudo-second-order equation is:

t / Ct = 1 / (k₂ * Ce²) + t / Ce

Where:

  • Ce is the amount of dye adsorbed at equilibrium (mg/g).

  • k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min).

A plot of t/Ct versus t will give a straight line, and the values of k₂ and Ce can be determined from the slope and intercept.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_output Output A Weigh Dye and Fabric B Prepare Dye Dispersion A->B C Prepare Dyebath (Buffer, Dispersing Agent) B->C D Introduce Fabric to Dyebath C->D E Ramp Temperature to Target (110/120/130°C) D->E F Isothermal Dyeing (Time Intervals) E->F G Cool Down F->G H Withdraw Aliquots at Intervals F->H I Spectrophotometric Measurement H->I J Calculate Dye Uptake (Ct) I->J K Kinetic Modeling (Pseudo-Second-Order) J->K L Kinetic Parameters (k₂, h) K->L M Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) K->M

Caption: Experimental workflow for the kinetic study of dyeing PET with this compound.

Dyeing_Mechanism Dye_Aggregates Dye Aggregates Dye_Molecules Single Dye Molecules Dye_Aggregates->Dye_Molecules Dissolution Fiber_Surface Fiber Surface Dye_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior Fiber_Surface->Fiber_Interior Diffusion

Caption: Conceptual diagram of the disperse dyeing mechanism on PET fiber.

Application Notes and Protocols: Preparation of Disperse Orange 29 Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29 is a synthetic azo dye characterized by its vibrant orange color and hydrophobic nature.[1][2] With a molecular formula of C₁₉H₁₅N₅O₄ and a molecular weight of 377.35 g/mol , it exhibits very low solubility in water but is soluble in several organic solvents, including ethanol, acetone, and toluene.[2][3] While its primary industrial application lies in the dyeing of synthetic fibers such as polyester, its properties make it a compound of interest for various research applications in materials science, where it can be used as a molecular probe to study polymer morphology and diffusion kinetics.[2] This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions for general laboratory applications.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided in the table below. It is imperative to handle this compound in accordance with the provided safety guidelines.

PropertyValueReference
Molecular Formula C₁₉H₁₅N₅O₄[3]
Molecular Weight 377.35 g/mol [3]
Appearance Dark brown/Orange-red powder[3]
Water Solubility < 41 µg/L at 20°C[3]
Melting Point 225.7 °C[3]
Solubility Soluble in ethanol, acetone, toluene[2]
Hazard Statements H302: Harmful if swallowed[3]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P501: Dispose of contents/container in accordance with local regulations.[3]

Experimental Protocols

Recommended Solvent Selection

For most in vitro and laboratory applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. Its high solvating power and miscibility with aqueous media make it suitable for subsequent dilutions into experimental buffers. High-purity, anhydrous DMSO should be used to minimize degradation of the compound.

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out 3.77 mg of this compound powder on an analytical balance and transfer it to a suitable microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 37°C may also aid in dissolution, but avoid excessive heat.

    • Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Storage:

    • It is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5]

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

For most biological assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity or artifacts.

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your aqueous experimental buffer (e.g., PBS, cell culture medium) to achieve the desired final concentration.

  • Mixing: When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent precipitation of the hydrophobic dye.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation and use of a this compound stock solution in a laboratory setting.

G cluster_prep Stock Solution Preparation cluster_use Preparation of Working Solution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Solution Aliquot store->thaw For Use dilute 7. Serially Dilute in Aqueous Buffer thaw->dilute vortex 8. Vortex During Dilution dilute->vortex experiment 9. Use in Experiment vortex->experiment

Caption: Workflow for preparing and using this compound solutions.

Applications and Considerations

This compound is primarily documented for its use in materials science.[2] Its application as a molecular probe in this field suggests potential for use in other areas where tracking of hydrophobic molecules or characterization of non-polar environments is of interest.[2] When using this dye in biological systems, it is crucial to perform appropriate controls, including vehicle controls with the same final concentration of DMSO, to account for any potential effects of the solvent on the experimental outcome. The stability of azo dyes can be affected by factors such as light and the presence of reducing or oxidizing agents.[1] Therefore, protecting solutions from light and using fresh preparations are recommended for optimal and reproducible results.

Disposal

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[1][3] Do not discharge into sewers or waterways.[1] Contaminated materials should be placed in a suitable, labeled container for chemical waste disposal.[1]

References

Application Note: Quantitative Analysis of Disperse Orange 29 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 29 is a synthetic dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2] Due to its potential environmental and health impacts, a sensitive and selective analytical method for its quantification is crucial. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of this compound in various matrices. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high sensitivity and specificity.

Materials and Methods

Reagents and Standards
Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.[1]

  • C18 symmetry column (100 mm x 4.6 mm, 3.5 µm).[1]

  • Electrospray Ionization (ESI) source.[1]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 70:30 v/v acetonitrile:5 mM ammonium acetate).

Sample Preparation (Textile Samples)
  • Accurately weigh 1.0 g of the textile sample and cut it into small pieces.

  • Add 20 mL of methanol to the sample in a conical flask.

  • Sonicate the sample for 30 minutes at 50°C.[3][4]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[3][4]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • The filtered extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental parameters for the LC-MS/MS analysis are outlined in the tables below.

Data Presentation

The quantitative data for the LC-MS/MS method for this compound is summarized in the following tables.

Table 1: LC Parameters

ParameterValueReference
Column C18 symmetry (100 mm x 4.6 mm, 3.5 µm)[1]
Mobile Phase A: 5.0 mM ammonium acetate in waterB: Acetonitrile[1]
Gradient 70% B[1]
Flow Rate 0.8 mL/min (split to 0.2 mL/min into MS source)[1]
Column Temperature 40°C[1]
Injection Volume 10 µL[1]

Table 2: MS Parameters

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition m/z 273.2 -> 120.1[1]
Dwell Time 200 ms
Collision Energy Optimized for the specific instrument
Cone Voltage Optimized for the specific instrument

Table 3: Method Performance

ParameterValue
Linearity (r²) > 0.995
Limit of Detection (LOD) 1.0 µg/kg
Limit of Quantification (LOQ) 3.0 µg/kg
Recovery 92.1% - 98.7%

Experimental Workflow Visualization

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Textile Sample extraction Methanol Extraction (Sonication) sample->extraction standard This compound Analytical Standard stock_sol Stock Solution (1 mg/mL) standard->stock_sol filtration Filtration (0.22 µm PTFE) extraction->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation cal_standards Calibration Standards stock_sol->cal_standards cal_standards->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection ESI+ data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound. The simple sample preparation protocol and the high specificity of MRM detection make this method suitable for routine analysis in quality control and research laboratories.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 29 is a monoazo dye utilized in the textile industry and various research applications.[1] For its use as a reference standard or in biological evaluations, a high degree of purity is crucial.[1] This document provides a detailed protocol for the determination of the purity of this compound using High-Performance Liquid Chromatography (HPLC). The methodology is based on reversed-phase chromatography, which is a high-resolution technique suitable for the separation and quantification of organic compounds like disperse dyes.

Introduction

This compound, with the chemical name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol, is a synthetic dye known for its vibrant color and thermal stability.[2][3] Its non-ionic nature and low water solubility allow it to diffuse into hydrophobic polymer matrices, making it effective for dyeing synthetic fibers like polyester.[2] The synthesis of this compound involves a multi-step process including diazotization and azo coupling reactions, which can lead to the formation of impurities.[4][5][6] Therefore, a reliable analytical method is essential for quality control and to ensure the purity of the final product. HPLC is a powerful and widely used technique for the analysis of disperse dyes due to its high resolving power and sensitivity.[1][7]

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound purity.

Materials and Reagents
  • This compound (Technical Grade)

  • Acetonitrile (B52724) (HPLC Grade)[1]

  • Water (Deionized, >18 MΩ·cm)[1]

  • Formic Acid (ACS Grade)[1]

  • Ammonium Acetate (for LC-MS applications)[2]

  • Methanol (HPLC Grade)

Instrumentation
  • HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1][7]

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Data Acquisition and Processing Software

Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of technical grade this compound and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add a 1:1 mixture of acetonitrile and water to the flask.[1]

  • Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution.[1]

  • Working Standard: Prepare a working standard solution at a concentration of approximately 1 mg/mL in the same solvent mixture.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.

HPLC Conditions

The following HPLC conditions are recommended for the purity analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A Deionized Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL[2]
Column Temperature 40°C[2]
Detector Wavelength 450 nm[1]

Note: The gradient and mobile phase composition can be optimized for better separation of impurities if necessary.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

PeakRetention Time (min)Area (%)
Impurity 1tbdtbd
This compoundtbdtbd
Impurity 2tbdtbd
Total 100

This table should be populated with the actual data obtained from the HPLC analysis.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in ACN:Water (1:1) weigh->dissolve sonicate Sonicate for 10 min dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detect at 450 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for the HPLC purity analysis of this compound.

References

Application Note: Spectrophotometric Determination of Disperse Orange 29 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29 is a synthetic azo dye used in the textile industry for dyeing polyester (B1180765) and nylon fibers.[1] Its low water solubility and non-ionic nature allow it to diffuse into hydrophobic polymer matrices at high temperatures.[1] Accurate quantification of this compound is crucial for quality control in dyeing processes, environmental monitoring, and in research settings studying dye-polymer interactions. This application note provides a detailed protocol for the determination of this compound concentration in solution using UV-Visible spectrophotometry, a simple, cost-effective, and reliable analytical technique.

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), the concentration of this compound can be determined.

Materials and Methods

Reagents and Materials
  • This compound (C.I. 26077, CAS No. 61902-11-2)

  • Ethanol (B145695) (Spectroscopic Grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length, quartz or glass)

  • UV-Visible Spectrophotometer

  • Analytical balance

Experimental Protocol

1. Determination of Maximum Absorbance Wavelength (λmax)

Since the λmax of this compound can be influenced by the solvent, it is essential to determine it experimentally in the chosen solvent (ethanol).

  • Prepare a stock solution of this compound by accurately weighing approximately 10 mg of the dye and dissolving it in 100 mL of ethanol in a volumetric flask.

  • From the stock solution, prepare a working solution with a concentration of approximately 5 mg/L in ethanol.

  • Fill a cuvette with the working solution and another with ethanol (as a blank).

  • Scan the absorbance of the working solution over a wavelength range of 350-600 nm using the spectrophotometer.

  • The wavelength at which the highest absorbance is recorded is the λmax. This λmax value will be used for all subsequent measurements.

2. Preparation of Standard Solutions

  • From the 100 mg/L stock solution, prepare a series of standard solutions of this compound in ethanol with concentrations ranging from 1 mg/L to 10 mg/L.

  • For example, to prepare 10 mL of a 1 mg/L standard, pipette 0.1 mL of the 100 mg/L stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol. Repeat for other concentrations.

3. Calibration Curve Construction

  • Set the spectrophotometer to the predetermined λmax.

  • Use ethanol to zero the spectrophotometer (blank).

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a good linear fit.

4. Sample Analysis

  • Prepare the sample solution by dissolving the unknown sample containing this compound in ethanol. Ensure the final concentration is within the range of the calibration curve. Dilute the sample if necessary.

  • Measure the absorbance of the sample solution at the λmax.

  • Using the equation from the calibration curve, calculate the concentration of this compound in the sample.

Calculation of Concentration

The concentration of this compound in the unknown sample can be calculated using the following formula derived from the linear regression of the calibration curve:

Concentration (mg/L) = (Absorbance of Sample - y-intercept) / slope

Data Presentation

The quantitative data for the calibration curve should be summarized in a table as follows:

Standard Concentration (mg/L)Absorbance at λmax
1.0[Absorbance Value]
2.5[Absorbance Value]
5.0[Absorbance Value]
7.5[Absorbance Value]
10.0[Absorbance Value]

Experimental Workflow Visualization

experimental_workflow cluster_analysis Analysis cluster_quantification Quantification prep_stock Prepare Stock Solution (100 mg/L in Ethanol) prep_standards Prepare Standard Solutions (1-10 mg/L) prep_stock->prep_standards det_lambda_max Determine λmax (Scan 350-600 nm) measure_standards Measure Absorbance of Standards at λmax det_lambda_max->measure_standards plot_calibration Construct Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_calibration measure_sample Measure Absorbance of Unknown Sample plot_calibration->measure_sample calculate_conc Calculate Concentration using Calibration Curve measure_sample->calculate_conc

Caption: Experimental workflow for the spectrophotometric determination of this compound.

References

Application Notes and Protocols for the Extraction of Disperse Orange 29 from Textile Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 29 is an azo dye commonly used for dyeing synthetic textile fibers, particularly polyester (B1180765), due to its good fastness properties.[1][2] The analysis of this dye in textile materials is crucial for quality control, regulatory compliance, and research purposes, as some azo dyes can be associated with potential health risks.[3] These application notes provide detailed protocols for the extraction of this compound from textile fibers, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies are designed for researchers, scientists, and professionals in relevant fields.

The general principle involves the efficient extraction of the dye from the solid fiber matrix into a suitable organic solvent, often facilitated by heat or ultrasonication.[4] The resulting extract is then analyzed by a sensitive chromatographic technique to identify and quantify the dye.

Reagents and Materials

  • Solvents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dimethylformamide (DMF)

    • Chlorobenzene

    • Water (Analytical grade, ISO 3696)

    • Formic acid

  • Standards:

    • This compound analytical standard

  • Labware and Equipment:

    • Analytical balance

    • Vortex mixer

    • Ultrasonic bath

    • Heating block or water bath

    • Centrifuge

    • Glass vials with screw caps

    • Syringe filters (e.g., 0.22 µm PTFE)

    • HPLC or UPLC system with a PDA/DAD and a Mass Spectrometer (MS/MS) detector

    • C18 analytical column

Experimental Protocols

Standard Preparation
  • Stock Solution (100 µg/mL): Accurately weigh an appropriate amount of this compound analytical standard and dissolve it in methanol to prepare a stock solution of 100 µg/mL.[4][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards. A typical concentration range for the calibration curve is 0.5 to 100.0 ng/mL.[4]

Sample Preparation and Extraction

Two primary methods for extraction are detailed below. The choice of method may depend on the specific fiber type and available equipment.

Protocol A: Solvent Extraction with Heating

This method is effective for tightly bound dyes in polyester fibers.

  • Accurately weigh approximately 0.5 g of the textile sample, cut into small pieces.[4]

  • Place the textile pieces into a glass vial.

  • Add 5 mL of a suitable extraction solvent. Dimethylformamide (DMF) has been shown to be a highly effective solvent.[6] Chlorobenzene is also commonly used.[1][7]

  • Seal the vial tightly.

  • Heat the vial in a heating block or water bath at 100°C for 60 minutes.[1] For more stubborn extractions, temperatures up to 130°C can be used with chlorobenzene.[7]

  • Allow the sample to cool to room temperature.

  • Centrifuge the vial to pellet the fiber material.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for HPLC analysis.

Protocol B: Ultrasound-Assisted Extraction (UAE)

UAE is a rapid and efficient alternative that uses acoustic cavitation to enhance mass transfer.[8][9]

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.[5]

  • Place the textile pieces into a glass vial.

  • Add 20 mL of methanol.[5]

  • Place the vial in an ultrasonic bath and sonicate at 50°C for 30 minutes.[5]

  • After sonication, centrifuge the sample at 10,000 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.22 µm syringe filter.[5]

  • The extract can be evaporated and reconstituted in a suitable solvent (e.g., 95:5 water/methanol) if necessary before analysis.[5]

Instrumental Analysis: HPLC-MS/MS

The following are typical conditions for the analysis of this compound. Method optimization may be required for specific instrumentation.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[5]

  • Mobile Phase A: Water with 0.1% Formic Acid[5][10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[10]

  • Flow Rate: 0.3 mL/min[5]

  • Injection Volume: 5-10 µL[1]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte.

  • Detection:

    • PDA/DAD: Monitor at the maximum absorption wavelength (λmax) of this compound.

    • MS/MS: Operate in positive electrospray ionization (ESI+) mode. Monitor for the specific precursor and product ions of this compound.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Comparison of Common Solvents for Disperse Dye Extraction from Polyester Fibers

SolventTypical Temperature (°C)Extraction TimeEfficacy NotesCitations
Chlorobenzene100 - 13830 - 60 minMost commonly used solvent in literature for this purpose.[1][7]
Dimethylformamide (DMF)100Up to 2 hoursFound to be more effective than acetonitrile/water or methanol/water mixtures.[1][6]
Methanol (MeOH)50 (with sonication)30 minEffective with ultrasound assistance; good for subsequent LC-MS analysis.[5]
Acetonitrile (ACN)6060 minUsed with ultrasonication for extraction.[1]
Dimethyl sulfoxide (B87167) (DMSO)100Up to 2 hoursSuitable for extraction until the fiber is discolored.[1]

Table 2: Representative HPLC-MS/MS Method Performance for Disperse Dyes

(Note: Data for this compound may be similar to other disperse dyes analyzed under similar conditions)

ParameterValueNotesCitation
Linearity (R²)>0.99For a concentration range of 0.2-20 ng/mL.[11]
Recovery80 - 115%Recovery can be concentration-dependent.[5]
Matrix Effect71.3% - 87.7% (at 50 ng/mL)Matrix effects can be significant at lower concentrations.[5]
Limit of Detection (LOD)0.01–1.0 ng/mLIn Multiple Reaction Monitoring (MRM) mode.[7]

Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from textile samples.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_methods Extraction Methods cluster_analysis Analysis sample Textile Sample weigh Weighing & Cutting sample->weigh add_solvent Add Solvent (e.g., DMF, MeOH) weigh->add_solvent heating Heating (e.g., 100°C) add_solvent->heating Method A ultrasound Ultrasonication (e.g., 50°C) add_solvent->ultrasound Method B centrifuge Centrifugation heating->centrifuge ultrasound->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC-MS/MS Analysis filter->hplc data Data Acquisition & Processing hplc->data

Caption: Experimental workflow for this compound extraction and analysis.

References

Application Notes and Protocols for In-situ Monitoring of Disperse Orange 29 Dyeing Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29 is a monoazo disperse dye commonly used for dyeing polyester (B1180765) fibers and their blends. The efficiency and reproducibility of the dyeing process are critically dependent on various parameters, including temperature, pH, dye concentration, and dyeing time. In-situ monitoring of the dyeing process provides real-time data on dye exhaustion from the dyebath, enabling precise control over the process, ensuring consistent product quality, and optimizing resource utilization. These application notes provide detailed protocols for in-situ monitoring of the this compound dyeing process on polyester fabric using UV-Vis spectrophotometry with a fiber-optic probe. Additionally, protocols for ultrasonic-assisted dyeing and the determination of dyeing kinetics and thermodynamics are presented.

Chemical Properties of this compound

PropertyValue
C.I. Name This compound[1]
CAS Number 19800-42-1[2]
Molecular Formula C₁₉H₁₅N₅O₄[2]
Molecular Weight 377.35 g/mol [2]
Chemical Class Azo Dye[1]
Appearance Brown-red powder[2]
Application Dyeing and printing of polyester and its blended fabrics, as well as acetate (B1210297) fibers.[1][2]

I. In-situ Monitoring of Dye Exhaustion using UV-Vis Spectrophotometry

This protocol describes the real-time monitoring of this compound concentration in a dyebath during the dyeing of polyester fabric. The method utilizes a fiber-optic probe connected to a UV-Vis spectrophotometer to measure the absorbance of the dyebath in-situ, which is then correlated to the dye concentration.

Experimental Workflow

cluster_prep Preparation cluster_process Dyeing and Monitoring cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution prep_dyebath Prepare Dyebath prep_dye->prep_dyebath prep_fabric Prepare Polyester Fabric Sample setup Set up Dyeing Apparatus with In-situ Probe prep_fabric->setup prep_dyebath->setup calibrate Calibrate Spectrophotometer calibrate->setup start_dyeing Commence Dyeing Process (Heating) setup->start_dyeing monitor Continuously Record Absorbance Spectra start_dyeing->monitor calculate Calculate Real-time Dye Concentration monitor->calculate exhaustion Calculate Dye Exhaustion (%) calculate->exhaustion kinetics Determine Dyeing Rate Kinetics exhaustion->kinetics thermo Analyze Thermodynamic Parameters kinetics->thermo

Caption: Experimental workflow for in-situ monitoring.

Materials and Equipment
  • This compound (commercial grade)

  • Polyester fabric (scoured and bleached)

  • Dispersing agent (e.g., lignosulphonate-based)

  • Acetic acid (for pH adjustment)

  • Distilled water

  • Laboratory dyeing machine with temperature control

  • UV-Vis spectrophotometer with a fiber-optic immersion probe

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in distilled water containing a small amount of dispersing agent.

    • Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 mg/L) by diluting the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax for similar orange azo dyes is typically in the range of 450-500 nm. It is crucial to determine the specific λmax for the dye batch being used.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.[3][4]

  • Dyeing Procedure and In-situ Monitoring:

    • Prepare the dyebath with the desired concentration of this compound (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 with acetic acid.[1] The material-to-liquor ratio (MLR) is typically 1:20.[1]

    • Place the polyester fabric sample in the dyeing machine.

    • Immerse the fiber-optic probe into the dyebath, ensuring it does not touch the fabric or the walls of the vessel.

    • Start the dyeing program. A typical program involves raising the temperature from ambient to 130°C at a rate of 2°C/min and holding it for 60 minutes.

    • Begin recording the absorbance of the dyebath at the predetermined λmax at regular intervals (e.g., every 1-5 minutes) throughout the dyeing process.

    • After dyeing, cool the dyebath, remove the fabric, rinse it thoroughly, and dry.

  • Data Analysis:

    • Using the real-time absorbance data and the calibration curve, calculate the concentration of the dye remaining in the dyebath at each time point.

    • Calculate the percentage of dye exhaustion (%E) at time 't' using the following equation: %E = [(C₀ - Cₜ) / C₀] * 100 Where: C₀ = Initial concentration of the dye in the dyebath Cₜ = Concentration of the dye in the dyebath at time 't'[5]

    • Plot the percentage of dye exhaustion as a function of time to obtain the exhaustion curve.

Quantitative Data

Table 1: Example Calibration Data for this compound

Concentration (mg/L)Absorbance at λmax
00.000
20.152
40.305
60.458
80.610
100.763
Linear Equation Absorbance = 0.0763 * Concentration + 0.000
R² Value 0.999

Table 2: Example In-situ Monitoring Data for this compound Dyeing of Polyester at 130°C

Time (min)Temperature (°C)AbsorbanceDyebath Conc. (mg/L)Exhaustion (%)
0400.76310.000.0
10600.7559.891.1
20800.7329.594.1
301000.6518.5314.7
401200.4586.0040.0
501300.2293.0070.0
601300.1141.4985.1
701300.0610.8092.0
801300.0380.5095.0
901300.0270.3596.5

II. Dyeing Kinetics and Thermodynamic Studies

The data obtained from in-situ monitoring can be used to determine the kinetic and thermodynamic parameters of the dyeing process. This information is valuable for process optimization and understanding the dye-fiber interaction.

Logical Relationship for Kinetic and Thermodynamic Analysis

cluster_data Experimental Data cluster_kinetic Kinetic Analysis cluster_thermo Thermodynamic Analysis conc_time Dye Concentration vs. Time Data pfo Pseudo-First-Order Model conc_time->pfo pso Pseudo-Second-Order Model conc_time->pso isotherm Adsorption Isotherms (Langmuir, Freundlich, Nernst) conc_time->isotherm rate_const Determine Rate Constants (k₁, k₂) pfo->rate_const pso->rate_const thermo_params Calculate ΔH°, ΔS°, ΔG° isotherm->thermo_params

Caption: Analysis of dyeing kinetics and thermodynamics.

Experimental Protocol
  • Kinetic Modeling:

    • Perform the dyeing experiment at different temperatures (e.g., 110, 120, 130°C) while monitoring the dye concentration in-situ.

    • Apply pseudo-first-order and pseudo-second-order kinetic models to the experimental data.

      • Pseudo-First-Order: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t

      • Pseudo-Second-Order: t/qₜ = 1/(k₂qₑ²) + t/qₑ Where: qₑ and qₜ are the amounts of dye adsorbed per unit mass of fiber (mg/g) at equilibrium and at time t, respectively. k₁ (min⁻¹) and k₂ (g/mg·min) are the rate constants of the respective models.[6]

    • Determine the best-fit model by comparing the correlation coefficients (R²).

  • Thermodynamic Analysis:

    • Determine the equilibrium adsorption isotherms at different temperatures by measuring the dye concentration in the fiber (qₑ) and in the bath (Cₑ) at equilibrium.

    • Apply Langmuir, Freundlich, and Nernst isotherm models to the data. Studies on the similar Disperse Orange 30 have shown that the Nernst isotherm often provides the best fit for the dyeing of polyester.[6][7]

      • Nernst Isotherm: qₑ = Kₙ * Cₑ

    • Calculate the thermodynamic parameters (standard affinity (-Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°)) using the van't Hoff equation. The adsorption of Disperse Orange 30 on polyester has been reported as an exothermic process.[6][8]

Quantitative Data

Table 3: Kinetic Parameters for Disperse Orange 30 Dyeing on Polyester (as an analogue for this compound)

Temperature (°C)Kinetic ModelRate Constant
110Pseudo-Second-Orderk₂ = 0.0031 g/mg·min0.998
120Pseudo-Second-Orderk₂ = 0.0045 g/mg·min0.999
130Pseudo-Second-Orderk₂ = 0.0062 g/mg·min0.999

Data is illustrative and based on typical values for similar disperse dyes.

Table 4: Thermodynamic Parameters for Disperse Orange 30 Dyeing on Polyester (as an analogue for this compound)

ParameterValue
Standard Affinity (-Δμ°) at 130°C 20.5 kJ/mol
Enthalpy Change (ΔH°) -85.2 kJ/mol
Entropy Change (ΔS°) -160.8 J/mol·K

Data is illustrative and based on literature values for Disperse Orange 30.[6]

III. Ultrasonic-Assisted Dyeing and Monitoring

Ultrasound can enhance the dyeing rate and reduce the required temperature and time for the dyeing of polyester with disperse dyes.[9][10][11]

Experimental Workflow for Ultrasonic-Assisted Dyeing

cluster_prep Preparation cluster_process Ultrasonic Dyeing cluster_analysis Analysis prep_dye_us Prepare this compound Dyebath setup_us Set up Ultrasonic Dyeing Bath with In-situ Probe prep_dye_us->setup_us prep_fabric_us Prepare Polyester Fabric prep_fabric_us->setup_us apply_us Apply Ultrasonic Energy setup_us->apply_us monitor_us In-situ Monitoring of Dye Exhaustion apply_us->monitor_us compare Compare with Conventional Dyeing monitor_us->compare

Caption: Workflow for ultrasonic-assisted dyeing.

Experimental Protocol
  • Setup:

    • Use a laboratory-scale ultrasonic bath equipped with a temperature controller and a stirrer.

    • Prepare the dyebath as described in Protocol I.

    • Immerse the polyester fabric and the in-situ monitoring probe in the dyebath.

  • Dyeing and Monitoring:

    • Set the desired temperature (e.g., 80-100°C, which is lower than the conventional high-temperature method).

    • Turn on the ultrasonic generator at a specific frequency (e.g., 20-40 kHz).

    • Monitor the dye exhaustion in real-time using the UV-Vis spectrophotometer and fiber-optic probe as described in Protocol I.

  • Analysis:

    • Compare the dye exhaustion curves, dyeing rates, and final color yield with those obtained from the conventional high-temperature dyeing method.

Quantitative Data

Table 5: Comparison of Conventional and Ultrasonic-Assisted Dyeing of Polyester with a Disperse Dye

ParameterConventional Dyeing (130°C)Ultrasonic-Assisted Dyeing (90°C)
Dyeing Time to 90% Exhaustion (min) 7550
Final Exhaustion (%) 96.595.8
Color Strength (K/S) 18.217.9
Energy Consumption HighLower

Data is illustrative and demonstrates the potential benefits of ultrasonic-assisted dyeing.

Conclusion

The in-situ monitoring of the this compound dyeing process provides a powerful tool for process control, optimization, and research. By employing UV-Vis spectrophotometry with a fiber-optic probe, researchers can obtain real-time data on dye exhaustion, enabling the determination of dyeing kinetics and thermodynamics. Furthermore, the integration of ultrasonic energy can lead to more efficient and environmentally friendly dyeing processes. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals working in textile chemistry and related fields.

References

Application Notes and Protocols: Disperse Orange 29 for Textile Inkjet Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of C.I. Disperse Orange 29 in water-based inkjet printing on polyester (B1180765) textiles. The information is intended to guide researchers and scientists in developing and evaluating digital textile printing processes.

Introduction to this compound

C.I. This compound is a double azo disperse dye known for its orange to palm red powder appearance.[1] Due to its non-ionic nature and low water solubility, it is primarily used for dyeing and printing hydrophobic fibers, most notably polyester and its blends.[1] In digital textile printing, disperse dyes are milled to nano-sized particles and formulated into stable aqueous dispersions (inks) to be jetted through piezoelectric printheads. The coloration of polyester occurs through a high-temperature process where the dye sublimates and diffuses into the amorphous regions of the fiber, forming a solid solution that results in good color fastness.[2]

Quantitative Data Summary

Table 1: Properties of C.I. This compound
PropertyValueReference
C.I. NameThis compound[1]
C.I. Number26077[1]
CAS Number61902-11-2[1]
Molecular StructureDouble Azo Class[1]
Molecular FormulaC₁₉H₁₅N₅O₄S[1]
Molecular Weight377.35 g/mol [1]
Table 2: Example Formulation for a Water-Based this compound Inkjet Ink

This table represents a typical formulation based on common ranges found in literature. Optimization is required for specific printhead technologies.

ComponentFunctionWeight Percentage (wt%)Reference
C.I. This compoundColorant3.0 - 15.0[3][4]
Polymeric DispersantParticle Stabilization2.0 - 5.0[3][5]
Diethylene Glycol (DEG)Humectant / Co-solvent15.0 - 25.0[3][4]
Ethylene Glycol (EG)Humectant / Co-solvent5.0 - 10.0[3][6]
SurfactantSurface Tension Modifier0.1 - 2.0[4]
Biocide/FungicidePrevents Microbial Growth0.1 - 0.5-
Organosilicon DefoamerPrevents Foaming~ 0.1[3][4]
Deionized WaterVehicle / SolventBalance to 100[3][4]
Table 3: Required Physicochemical Properties for Disperse Inkjet Inks
PropertyTypical RangeRationaleReference
Viscosity (at 25°C)2 - 10 mPa·sEnsures proper jetting and drop formation.[7]
Surface Tension28 - 40 mN/mControls drop spreading and wetting on fabric.[7]
Particle Size (d₅₀)< 200 nmPrevents clogging of printhead nozzles.[4]
pH7.0 - 9.0Ensures ink stability and compatibility with printhead components.[8]
Table 4: Color Fastness Properties of this compound on Polyester

Fastness is rated on a scale of 1 to 5, where 5 represents the best performance.

Fastness PropertyAATCC RatingReference
Light Fastness6 - 7[1]
Washing Fastness (Staining)5[1]
Perspiration Fastness (Staining)5[1]
Ironing Fastness5[1]
Dry Rubbing4-
Wet Rubbing3 - 4-
(Note: Rubbing fastness values are typical for high-quality disperse dye prints after proper post-treatment.)

Visualization of Workflows and Components

Ink_Components cluster_components Key Components Ink Disperse Inkjet Ink Colorant This compound (Color) Ink->Colorant Dispersant Polymeric Dispersant (Stability) Ink->Dispersant Humectant Glycols (e.g., DEG) (Prevents Drying) Ink->Humectant Surfactant Surfactant (Surface Tension) Ink->Surfactant Vehicle Deionized Water (Solvent) Ink->Vehicle Additives Additives (Biocide, Defoamer) Ink->Additives

Caption: Key components of a water-based disperse inkjet ink.

Printing_Workflow cluster_prep Phase 1: Preparation cluster_print Phase 2: Printing cluster_post Phase 3: Post-Treatment cluster_eval Phase 4: Evaluation Ink_Prep Ink Formulation & Milling Printing Inkjet Printing Ink_Prep->Printing Fabric_Prep Fabric Scouring Fabric_Prep->Printing Drying Intermediate Drying (~100°C) Printing->Drying Fixation Thermofixation (180-210°C) Drying->Fixation Washing Washing & Rinsing Fixation->Washing Final_Drying Final Drying Washing->Final_Drying Evaluation Color Fastness & K/S Evaluation Final_Drying->Evaluation

Caption: Workflow for inkjet printing on polyester with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Inkjet Ink

This protocol describes the lab-scale preparation of a stable disperse dye ink via bead milling.

  • Premix Preparation:

    • In a beaker, combine Diethylene Glycol, Ethylene Glycol, and deionized water as per the formulation in Table 2.

    • Slowly add the polymeric dispersant while stirring with a magnetic stirrer until fully dissolved.

    • Add the C.I. This compound powder to the mixture and stir at high speed (e.g., 1000 rpm) for 30 minutes to create a homogenous premix.[3]

  • Bead Milling (Particle Size Reduction):

    • Transfer the premix into the grinding chamber of a planetary ball mill or other suitable bead mill.

    • Add zirconia beads (0.4–0.6 mm diameter) to the chamber.[3]

    • Mill the dispersion at a specified speed (e.g., 800 rpm) for 3-6 hours.[3] The milling time should be optimized to achieve the target particle size.

    • Periodically sample the dispersion to measure particle size using a dynamic light scattering (DLS) instrument until the d₅₀ is below 200 nm.

  • Final Formulation and Filtration:

    • Separate the milled concentrate from the zirconia beads.

    • In a separate vessel, dilute the concentrate with the remaining deionized water and add the surfactant, biocide, and defoamer under gentle stirring.

    • Adjust the pH to the desired range (7.0-9.0) if necessary.[8]

    • Allow the ink to stand for 12 hours to de-aerate.[8]

    • Filter the final ink through a 0.8-1.0 µm filter, followed by a final filtration through a 0.22 µm filter to remove any remaining agglomerates or impurities.[3]

    • Measure and record the final viscosity, surface tension, particle size, and pH to ensure they meet the specifications in Table 3.

Protocol 2: Fabric Preparation and Inkjet Printing
  • Fabric Scouring (Pre-treatment):

    • Before printing, the polyester fabric must be scoured to remove any oils, waxes, and sizing agents.

    • Wash the fabric in a bath containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60-70°C for 30 minutes.

    • Rinse the fabric thoroughly with hot water, then cold water, and dry completely.

  • Inkjet Printing:

    • Load the prepared this compound ink into a compatible piezoelectric inkjet printer (e.g., Epson, Ricoh, Kyocera printheads).

    • Ensure the printer's environmental conditions (temperature and humidity) are stable.

    • Print the desired design or color patch onto the scoured polyester fabric. A typical resolution is 600x600 dpi.[9]

Protocol 3: Post-Treatment of Printed Fabric

This phase is critical for fixing the dye within the polyester fibers.

  • Intermediate Drying:

    • Immediately after printing, dry the fabric to evaporate the water and solvents. This can be done in a hot air oven or using an inline dryer at approximately 100°C.[10] This step prevents dye migration before fixation.

  • Thermofixation:

    • Fix the dye using a dry heat process in a stenter or on a calendar press.

    • The typical conditions for polyester are a temperature of 180-210°C for 60-90 seconds.[2][10] Higher temperatures require shorter dwell times.[2] This process causes the polyester fibers to swell, allowing the disperse dye to diffuse into the fiber structure.[10]

  • Washing (Reduction Clearing):

    • After thermofixation, a washing step is essential to remove unfixed dye from the fabric surface, which improves rubbing fastness and prevents color bleeding.

    • Rinse the fabric in cold water.

    • Perform a reduction clearing wash in a bath containing 1-2 g/L caustic soda, 1-2 g/L sodium hydrosulphite, and 1 g/L detergent at 70-80°C for 10-15 minutes.

    • Rinse thoroughly with hot water and then cold water. Neutralize with a weak solution of acetic acid if necessary.

    • Finally, dry the printed fabric.

Protocol 4: Evaluation of Color Yield (K/S Value)

The color strength (K/S) on the fabric surface is a measure of dye fixation and color depth.

  • Instrumentation: Use a calibrated reflectance spectrophotometer.[11]

  • Measurement:

    • Fold the printed fabric sample at least twice to ensure opacity.[12]

    • Measure the spectral reflectance (R) of the sample at its wavelength of maximum absorption (λ-max).

    • The spectrophotometer software will calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R .[13]

    • A higher K/S value indicates a greater color strength and dye uptake.[14]

Protocol 5: Evaluation of Color Fastness

Evaluate the final printed fabric according to standardized test methods.

  • Color Fastness to Laundering (AATCC 61 / ISO 105-C06):

    • This accelerated test simulates multiple home launderings.[15][16]

    • A fabric specimen is placed in a stainless steel container with detergent solution and steel balls.[17]

    • The container is agitated in a Launder-Ometer at a specified temperature (e.g., 49°C) for 45 minutes.[16]

    • After the cycle, the specimen is rinsed and dried.

    • Color change of the specimen and staining on an adjacent multifiber fabric are evaluated using the standard Gray Scales (1-5).[18]

  • Color Fastness to Rubbing (ISO 105-X12):

    • This test measures the amount of color transferred from the fabric surface to another surface by rubbing.[19]

    • A specimen is mounted on a Crockmeter and rubbed with a standard white cotton cloth (crock cloth) for a set number of cycles (typically 10) under a specified pressure (9N).[20][21]

    • The test is performed with both a dry and a wet crock cloth.[22]

    • The degree of staining on the white crock cloth is assessed using the Gray Scale for Staining (1-5).[20]

  • Color Fastness to Light (AATCC 16.3):

    • This test determines the resistance of the color to fading when exposed to light.[23]

    • A fabric specimen is exposed to a high-intensity Xenon-Arc lamp, which simulates natural sunlight, for a specified duration (e.g., 20 or 40 AATCC Fading Units).[24]

    • A portion of the specimen is shielded from the light.

    • The color change between the exposed and unexposed areas is evaluated using the Gray Scale for Color Change (1-5).[24]

References

Application Notes and Protocols: Disperse Orange 29 as a Fluorescent Probe in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29 is a synthetic dye belonging to the double azo class, traditionally used for dyeing hydrophobic fibers such as polyester.[1] Its molecular structure, characterized by electron donor and acceptor groups, gives rise to intramolecular charge transfer (ICT) characteristics, which are often associated with environmentally sensitive fluorescence. This property makes this compound a potential candidate for use as a fluorescent probe to investigate the local microenvironment within polymeric systems. Its non-ionic nature and low water solubility facilitate its diffusion into hydrophobic polymer matrices.[2] This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe for characterizing polymer properties.

Principle of Operation

The fluorescence properties of certain dyes, including many azo dyes, are sensitive to the polarity, viscosity, and rigidity of their local environment. This sensitivity arises from the ability of the excited state of the dye molecule to relax through non-radiative pathways, such as intramolecular rotation or twisting. In environments with high viscosity or rigidity, these non-radiative decay pathways are hindered, leading to an increase in fluorescence quantum yield and lifetime. This phenomenon, sometimes related to Aggregation-Induced Emission (AIE), allows the dye to act as a "molecular rotor," providing insights into the physical state of the surrounding polymer matrix.

Application Note 1: Monitoring Polymer Curing and Glass Transition

Application: To monitor the curing process and determine the glass transition temperature (Tg) of thermosetting and thermoplastic polymers.

Description: As a polymer cures, its viscosity and crosslink density increase, restricting the mobility of the incorporated this compound probe. This restriction is expected to lead to a significant increase in its fluorescence intensity. Similarly, as a polymer is cooled below its glass transition temperature, the matrix becomes rigid, which should also result in a marked change in the fluorescence signal.

Expected Signaling Pathway:

cluster_0 Polymer State cluster_1 Probe Dynamics cluster_2 Fluorescence Output Uncured_Low_Viscosity Uncured Polymer (Low Viscosity) Free_Rotation This compound (Free Intramolecular Rotation) Uncured_Low_Viscosity->Free_Rotation Allows Cured_High_Viscosity Cured Polymer (High Viscosity/Glassy State) Restricted_Rotation This compound (Restricted Intramolecular Rotation) Cured_High_Viscosity->Restricted_Rotation Causes Low_Fluorescence Low Fluorescence Intensity (Non-radiative decay dominates) Free_Rotation->Low_Fluorescence Leads to High_Fluorescence High Fluorescence Intensity (Radiative decay enhanced) Restricted_Rotation->High_Fluorescence Leads to

Caption: Signaling pathway for viscosity sensing.

Application Note 2: Probing Local Polarity and Solvatochromism in Polymer Blends

Application: To map the micro-polarity and phase separation in polymer blends.

Description: this compound, as an azo dye, is expected to exhibit solvatochromism, where its absorption and emission spectra shift depending on the polarity of the surrounding medium.[3] By incorporating the dye into a polymer blend, its fluorescence spectrum can indicate its preferential location within the different polymer phases, providing information on the miscibility and domain distribution within the blend. A shift in the emission wavelength to longer wavelengths (red-shift) typically indicates a more polar environment, while a blue-shift suggests a less polar environment.

Logical Relationship:

Probe This compound Polar High Polarity Microenvironment (e.g., Polar Polymer Phase) Probe->Polar In Nonpolar Low Polarity Microenvironment (e.g., Nonpolar Polymer Phase) Probe->Nonpolar In Red_Shift Red-Shifted Emission (Longer Wavelength) Polar->Red_Shift Results in Blue_Shift Blue-Shifted Emission (Shorter Wavelength) Nonpolar->Blue_Shift Results in Start Start Prep_Polymer_Sol Prepare Polymer Solution Start->Prep_Polymer_Sol Prep_Dye_Sol Prepare this compound Stock Solution Start->Prep_Dye_Sol Mix_Solutions Mix Polymer and Dye Solutions Prep_Polymer_Sol->Mix_Solutions Prep_Dye_Sol->Mix_Solutions Film_Casting Cast Film (Spin Coating or Solvent Casting) Mix_Solutions->Film_Casting Drying Dry Film Under Vacuum Film_Casting->Drying End Ready for Analysis Drying->End

References

Application Notes and Protocols: Disperse Orange 29 for Dyeing Nylon and Acetate Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Disperse Orange 29 in the dyeing of nylon and acetate (B1210297) fibers. The information is intended to guide laboratory-scale experiments and research applications.

This compound is a synthetic, anthraquinone-based disperse dye known for its vibrant orange hue and good thermal stability.[1] Its non-ionic nature and low water solubility allow it to penetrate and form a solid solution within hydrophobic polymer matrices, such as nylon and acetate, at elevated temperatures.[1] This dye is primarily used for dyeing polyester (B1180765) and its blended fabrics but is also suitable for acetate fibers.[2][3]

Physicochemical Properties and Fastness Data

A summary of the key properties of this compound is presented below. This data is essential for understanding the dye's performance and for optimizing dyeing protocols.

PropertyValueReferences
C.I. Name This compound[2]
CAS Number 19800-42-1[1][4]
Molecular Formula C₁₉H₁₅N₅O₄[1]
Molecular Weight 377.35 g/mol [2]
Appearance Orange or palm red powder[1][2]
Solubility Low in water; Soluble in ethanol, acetone, and toluene[1]
Fastness Property (on Polyester)Grade (1-8 for Light, 1-5 for others)Test MethodReferences
Light Fastness (Xenon Arc) 6-7ISO 105-B02[3][5]
Washing Fastness (Staining) 5AATCC[2]
Washing Fastness (Fading) 5AATCC[2]
Sublimation Fastness 4-5ISO 105-P01[5]
Rubbing Fastness (Wet) 4-5ISO 105-X12[5]
Rubbing Fastness (Dry) 4ISO 105-X12[5]
Perspiration Fastness (Staining) 5AATCC[2][3]
Perspiration Fastness (Fading) 5AATCC[2][3]

Experimental Protocols

The following are detailed protocols for the dyeing of nylon and acetate fibers with this compound. These protocols are based on standard high-temperature and carrier dyeing methods for disperse dyes.

Protocol 1: High-Temperature Dyeing of Nylon Fibers

This method is suitable for achieving good dye penetration and fastness on nylon fibers.

Materials and Equipment:

  • Nylon fabric/yarn

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid (or other pH buffer)

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet dyeing machine or high-pressure beaker dyer)

  • Beakers, graduated cylinders, and magnetic stirrer

  • Deionized water

  • Drying oven

Procedure:

  • Pre-treatment of Nylon: Scour the nylon substrate in a solution containing a non-ionic detergent at 60-70°C for 15-20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Dispersion Preparation:

    • Weigh the required amount of this compound (e.g., 1% on weight of fiber, o.w.f.).

    • Create a paste with a small amount of water and dispersing agent.

    • Gradually add warm water (40-50°C) to the paste while stirring to form a fine, stable dispersion.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with deionized water to achieve a liquor-to-goods ratio of 10:1 to 20:1.

    • Add the prepared dye dispersion to the bath.

    • Add a dispersing agent (e.g., 0.5-1.0 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the pre-treated nylon into the dyebath at 40°C.

    • Raise the temperature to 120-130°C at a rate of 1-2°C per minute.[6]

    • Hold the temperature at 120-130°C for 30-60 minutes, ensuring continuous agitation.

    • Cool the dyebath down to 70°C at a rate of 2-3°C per minute.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the dyed nylon.

    • Prepare a fresh bath with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (1-2 g/L) at 70-80°C.

    • Treat the dyed material for 15-20 minutes to remove unfixed surface dye.

    • Rinse thoroughly with hot and then cold water.

  • Drying: Dry the dyed nylon in an oven or air-dry at a moderate temperature.

Protocol 2: Carrier Dyeing of Acetate Fibers

This method is suitable for dyeing cellulose (B213188) acetate at temperatures below boiling point, preventing fiber degradation.

Materials and Equipment:

  • Acetate fabric/yarn

  • This compound

  • Dispersing agent

  • Carrier (e.g., diethyl phthalate (B1215562) or a proprietary carrier)

  • Acetic acid

  • Water bath or other suitable heating apparatus

  • Beakers, graduated cylinders, and magnetic stirrer

  • Deionized water

  • Drying oven

Procedure:

  • Pre-treatment of Acetate: Gently scour the acetate material with a neutral detergent at 50-60°C for 15 minutes. Rinse well with warm and then cold water.

  • Dye Dispersion Preparation: Prepare the dye dispersion as described in Protocol 1, Step 2.

  • Dye Bath Preparation:

    • Set up a dyebath with a liquor-to-goods ratio of 15:1 to 30:1.

    • Add a dispersing agent (0.5-1.0 g/L).

    • Add an emulsified carrier (e.g., 2-5 g/L).

    • Add the prepared dye dispersion.

    • Adjust the pH to 5.0-6.0 with acetic acid.

  • Dyeing Process:

    • Immerse the acetate material in the dyebath at 40-50°C.

    • Gradually raise the temperature to 80-85°C over 30 minutes.[7] Dyeing above 85°C can cause hydrolysis of the acetate groups.[7]

    • Maintain the dyeing temperature for 60-90 minutes with gentle agitation.

    • Cool the dyebath slowly to 50-60°C.

  • Rinsing and After-treatment:

    • Drain the dyebath.

    • Rinse the dyed acetate thoroughly, starting with warm water and finishing with cold water to remove any residual carrier and unfixed dye.

    • A mild soaping at 50-60°C may be performed if necessary.

  • Drying: Air-dry or dry in an oven at a low temperature (below 80°C) to avoid glazing or damage to the fiber.

Visualizations

The following diagrams illustrate the experimental workflows for dyeing nylon and acetate fibers with this compound.

DyeingWorkflowNylon cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Pretreat Scour Nylon (60-70°C, 15-20 min) StartDye Introduce Nylon @ 40°C Pretreat->StartDye DyePrep Prepare Dye Dispersion (this compound) BathPrep Prepare Dyebath (pH 4.5-5.5) DyePrep->BathPrep BathPrep->StartDye Heat Heat to 120-130°C (1-2°C/min) StartDye->Heat Ramp up Hold Hold for 30-60 min Heat->Hold Cool Cool to 70°C Hold->Cool Cool down Rinse1 Rinse Cool->Rinse1 Clear Reduction Clearing (70-80°C, 15-20 min) Rinse1->Clear Rinse2 Final Rinse Clear->Rinse2 Dry Dry Rinse2->Dry

Caption: High-Temperature Dyeing Workflow for Nylon.

DyeingWorkflowAcetate cluster_prep_ace Preparation cluster_dyeing_ace Dyeing Cycle cluster_post_ace Post-Treatment Pretreat_ace Scour Acetate (50-60°C, 15 min) StartDye_ace Introduce Acetate @ 40-50°C Pretreat_ace->StartDye_ace DyePrep_ace Prepare Dye Dispersion (this compound) BathPrep_ace Prepare Dyebath with Carrier (pH 5.0-6.0) DyePrep_ace->BathPrep_ace BathPrep_ace->StartDye_ace Heat_ace Heat to 80-85°C StartDye_ace->Heat_ace Ramp up Hold_ace Hold for 60-90 min Heat_ace->Hold_ace Cool_ace Cool to 50-60°C Hold_ace->Cool_ace Cool down Rinse1_ace Rinse Cool_ace->Rinse1_ace Soaping Mild Soaping (Optional) Rinse1_ace->Soaping Rinse2_ace Final Rinse Soaping->Rinse2_ace Dry_ace Dry (<80°C) Rinse2_ace->Dry_ace

References

Application Note: Determination of Adsorption Isotherms for Disperse Orange 30 on Polyester Fabric

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in textile chemistry and material science.

Introduction

Disperse Orange 30 is a mono-azo dye widely used for coloring synthetic fibers such as polyester (B1180765).[1] The process of dyeing is fundamentally an adsorption phenomenon, where dye molecules are transferred from an aqueous solution to the fiber surface. Understanding the adsorption isotherm is crucial as it describes the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the fiber at a constant temperature. This knowledge is vital for optimizing dyeing processes, ensuring color consistency, and minimizing environmental impact.

This application note provides a detailed protocol for determining the adsorption isotherms of C.I. Disperse Orange 30 on polyester fabric. The study evaluates three common isotherm models—Nernst, Langmuir, and Freundlich—and presents thermodynamic parameters to characterize the dyeing process.[2][3][4] Research indicates that the dyeing of polyester with Disperse Orange 30 is best described by the Nernst adsorption isotherm and is an exothermic process.[2][3][5]

Experimental Protocol

Materials and Equipment

Materials:

  • Polyester fabric (e.g., 428.85 g/m², 29 weft density, 19 warp density)[2]

  • C.I. Disperse Orange 30 (e.g., commercial name Dianix classic orange 30 SR)[2][6]

  • Non-ionic detergent[4]

  • Sodium carbonate (Na₂CO₃)[4]

  • Acetic acid or Sulfuric acid for pH adjustment[6][7]

  • Distilled water

Equipment:

  • High-temperature laboratory dyeing machine with temperature control (e.g., Lab Dyer-8RC)[4]

  • UV-Visible Spectrophotometer (e.g., Jenway 6505)[2][6]

  • pH meter (e.g., Jenway 3510)[2][6]

  • Analytical balance

  • Standard laboratory glassware (beakers, volumetric flasks, pipettes)

  • Heating mantle or water bath

Procedure

Step 2.1: Fabric Preparation (Scouring)

  • Prepare a scouring solution containing 2 g/L of non-ionic detergent and 1 g/L of sodium carbonate in distilled water.[4][8]

  • Immerse the polyester fabric samples in the solution.

  • Heat the bath to 70°C and maintain for 80 minutes to remove any impurities or finishes.[4][8]

  • Thoroughly rinse the scoured fabric with cold water until clean.

  • Allow the fabric to air-dry at ambient temperature.[4]

Step 2.2: Dye Bath Preparation

  • Prepare a stock solution of Disperse Orange 30 of a known concentration.

  • From the stock solution, prepare a series of dye baths with varying initial concentrations (e.g., 10, 50, 100, 150, 200 mg of dye per 100 mL of water).[4][8]

  • Adjust the pH of each dye bath to 4.5 using acetic acid or sulfuric acid, as this is the optimal pH for maximum dye adsorption.[2][3]

Step 2.3: Adsorption Experiment (Dyeing)

  • Place a precisely weighed sample of the scoured polyester fabric (e.g., 1.0 gram) into each dye bath. Maintain a constant liquor-to-goods ratio (L:G) of 100:1.[4][8]

  • Conduct the dyeing experiments at a series of constant temperatures (e.g., 90°C, 100°C, and 110°C) to study the effect of temperature on adsorption.[2][3][4]

  • Run the dyeing process for 120 minutes to ensure that equilibrium is reached.[2]

  • After the equilibrium time has elapsed, immediately cool the dye baths, remove the fabric samples, rinse them with cold water, and let them dry.[4]

Step 2.4: Analysis

  • For each dye bath, measure the absorbance of the remaining dye solution (supernatant) using a UV-Visible spectrophotometer at the maximum absorbance wavelength (λ_max) of Disperse Orange 30 (approximately 450 nm).[1]

  • Use a pre-determined calibration curve (Absorbance vs. Concentration) to determine the final equilibrium concentration of the dye in the solution (Cₑ in mg/L).

  • Calculate the amount of dye adsorbed per unit mass of the polyester fabric at equilibrium (qₑ in mg/g) using the following mass balance equation:

    qₑ = (C₀ - Cₑ) * V / W

    Where:

    • C₀ = Initial dye concentration (mg/L)

    • Cₑ = Equilibrium dye concentration (mg/L)

    • V = Volume of the dye bath (L)

    • W = Weight of the polyester fabric sample (g)

Step 2.5: Isotherm Modeling

  • Plot qₑ versus Cₑ for each temperature to visualize the adsorption isotherms.

  • Fit the experimental data to the linear forms of the Nernst, Langmuir, and Freundlich isotherm models to determine which model best describes the adsorption behavior.

    • Nernst: qₑ = K * Cₑ

    • Langmuir: Cₑ / qₑ = 1 / (Qₘ * b) + Cₑ / Qₘ

    • Freundlich: log(qₑ) = log(K_f) + (1/n) * log(Cₑ)

  • Determine the best-fit model by comparing the correlation coefficients (R²) obtained from the linear regression of each plot.

Data Presentation

The quantitative data from studies on the adsorption of Disperse Orange 30 on polyester are summarized below. The Nernst isotherm was found to provide the best fit for the experimental data.[2][5]

Table 1: Nernst Adsorption Isotherm Constants for Disperse Orange 30 on Polyester [2]

Temperature (°C) Partition Coefficient (K) Correlation Coefficient (R²)
90 81.091 0.9676
100 59.764 0.9802

| 110 | 48.621 | 0.9820 |

The partition coefficient (K) decreases as the temperature increases, which indicates that the adsorption process is exothermic.[2][4]

Table 2: Thermodynamic Parameters for the Adsorption of Disperse Orange 30 on Polyester [4][8]

Thermodynamic Parameter Value Unit
Standard Affinity (-Δμ°) Negative kJ/mol
Enthalpy Change (ΔH°) Negative kJ/mol

| Entropy Change (ΔS°) | Negative| J/mol·K |

The negative values for standard affinity, enthalpy, and entropy confirm that the adsorption of Disperse Orange 30 onto polyester is a spontaneous and exothermic process driven by enthalpy changes.[2][3][4]

Mandatory Visualization

The experimental protocol can be visualized as a clear workflow from preparation to final analysis.

G prep Fabric Preparation (Scouring) bath Dye Bath Preparation (Varying Concentrations, pH 4.5) prep->bath adsorption Adsorption Experiment (Dyeing at 90, 100, 110°C for 120 min) bath->adsorption analysis Spectrophotometric Analysis (Measure Residual Dye, Ce) adsorption->analysis calc Calculation (Determine Adsorbed Dye, qe) analysis->calc model Isotherm Modeling (Fit Nernst, Langmuir, Freundlich Models) calc->model interpret Data Interpretation (Determine Best-Fit Model & Thermo Parameters) model->interpret

Caption: Experimental workflow for determining adsorption isotherms.

Conclusion

This application note details a comprehensive protocol for investigating the adsorption behavior of Disperse Orange 30 on polyester fabric. The experimental evidence strongly supports that the adsorption process follows the Nernst isotherm model, signifying a partitioning mechanism of the dye between the fiber and the dye bath.[2][5] The thermodynamic analysis confirms that the dyeing process is exothermic and spontaneous.[2][3][4] Researchers can utilize this protocol to reliably characterize dye-fiber interactions, optimize dyeing conditions for efficiency and quality, and conduct further studies on similar disperse dye systems.

References

Application Notes and Protocols: Genotoxicity Assessment of Disperse Orange 29 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29 is a monoazo dye used in the textile industry. As with many azo dyes, there is a potential for genotoxicity, either from the parent compound or its metabolic byproducts. Azo dyes can be metabolized through the reductive cleavage of the azo bond by various enzymes, including those from the liver and microorganisms present in the gut and on the skin. This cleavage can lead to the formation of aromatic amines, which may be genotoxic.

This document provides a comprehensive overview of the genotoxicity assessment of this compound and its predicted metabolites. It includes a summary of available quantitative data, detailed protocols for key genotoxicity assays, and visual representations of the metabolic pathway and experimental workflows to guide researchers in this area.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves the enzymatic reduction of its azo bonds. This process, mediated by azoreductases found in liver microsomes and gut and skin microbiota, leads to the cleavage of the dye into its constituent aromatic amines. The predicted primary metabolites of this compound are 4-nitroaniline (B120555) and 2-((4-aminophenyl)diazenyl)-5-methoxyaniline. Further metabolism of these intermediates is possible.

G DO29 This compound Metabolite1 4-nitroaniline DO29->Metabolite1 Azo Reduction (Liver, Gut/Skin Microbiota) Metabolite2 2-((4-aminophenyl)diazenyl)-5-methoxyaniline DO29->Metabolite2 Azo Reduction (Liver, Gut/Skin Microbiota) Genotoxicity Potential Genotoxicity Metabolite1->Genotoxicity Metabolite2->Genotoxicity

Metabolic activation of this compound to potentially genotoxic metabolites.

Genotoxicity Data Summary

Quantitative genotoxicity data for this compound is limited in the public domain. However, data from structurally similar azo dyes, such as Disperse Orange 1, and its predicted metabolites provide valuable insights into its potential genotoxicity.

Table 1: Ames Test Data

The Ames test, or bacterial reverse mutation assay, is a widely used method for detecting mutagenic properties of chemical substances. For azo dyes, modifications to the standard protocol, such as the inclusion of flavin mononucleotide (FMN), are often necessary to facilitate the reductive cleavage of the azo bond to reveal the mutagenicity of the resulting aromatic amines[1].

Test SubstanceTest SystemMetabolic Activation (S9)Concentration RangeResults (Revertants/Plate)Reference
Azo Dyes (General) Salmonella typhimurium TA98, TA100With S9 and FMNVariesIncreased revertant colonies for many azo dyes after reductive cleavage.[1]
4-nitroaniline Salmonella typhimurium TA98With S9Not specifiedPositive[2]
p-Phenylenediamine Salmonella typhimurium TA98With S9Up to 1000 µ g/plate Weakly mutagenic[3]
Table 2: In Vitro Micronucleus Assay Data

The in vitro micronucleus assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity). Studies on Disperse Orange 1, a close structural analog of this compound, have shown positive results in this assay.

Test SubstanceTest SystemMetabolic Activation (S9)Concentration Range (µg/mL)Results (% Micronucleated Cells)Reference
Disperse Orange 1 Human LymphocytesNot specified0.2 - 2.0Dose-dependent increase up to 1.0 µg/mL.[4][5]
Disperse Orange 1 HepG2 CellsNot specified0.2 - 4.0Dose-dependent increase up to 2.0 µg/mL.[4][5]
p-Phenylenediamine Human LymphocytesWith and Without S9Not specifiedInduction of micronuclei observed.[3]
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Data for Disperse Orange 1 indicates its potential to cause DNA damage.

Test SubstanceTest SystemMetabolic Activation (S9)Concentration Range (µg/mL)Results (% Tail DNA or other metric)Reference
Disperse Orange 1 HepG2 CellsNot applicable0.2, 0.4, 1.0, 2.0, 4.0Genotoxic effects observed at all concentrations.[6][7]

Experimental Protocols

Genotoxicity Assessment Workflow

A typical workflow for assessing the genotoxicity of a compound like this compound involves a battery of in vitro tests, often followed by in vivo studies if initial results are positive.

G start Start Genotoxicity Assessment ames Ames Test (with/without S9 + FMN) start->ames micronucleus In Vitro Micronucleus Assay (e.g., CHO, HepG2, Lymphocytes) start->micronucleus comet Comet Assay (e.g., HepG2 cells) start->comet evaluate Evaluate Results ames->evaluate micronucleus->evaluate comet->evaluate positive Positive Finding evaluate->positive Genotoxic negative Negative Finding evaluate->negative Non-genotoxic invivo Consider In Vivo Studies positive->invivo end End Assessment negative->end invivo->end

Workflow for the genotoxicity assessment of this compound.
Ames Test (Bacterial Reverse Mutation Assay) with Azo Dye Modification

This protocol is adapted for the testing of azo dyes, which may require metabolic reduction to exert their mutagenic potential[1].

a. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA)

  • Nutrient broth

  • Top agar (B569324) (with trace amounts of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound (this compound) and its metabolites

  • Positive and negative controls

  • S9 fraction (from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver)

  • S9 cofactor mix (NADP, Glucose-6-phosphate)

  • Flavin mononucleotide (FMN) solution

b. Protocol:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a series of concentrations.

  • Metabolic Activation:

    • For assays without metabolic activation, use a phosphate (B84403) buffer.

    • For assays with metabolic activation, prepare the S9 mix containing the S9 fraction and cofactors. For azo dyes, supplement the S9 mix with FMN to a final concentration of, for example, 0.1 mM.

  • Plate Incorporation Assay:

    • To sterile tubes, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution.

    • For metabolic activation, add 0.5 mL of the FMN-supplemented S9 mix. For no activation, add 0.5 mL of buffer.

    • Vortex gently and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

This assay can be performed using various mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, human lymphocytes, or HepG2 cells[8][9][10].

a. Materials:

  • Mammalian cell line (e.g., CHO-K1)

  • Cell culture medium (e.g., Ham's F-12 with fetal bovine serum)

  • Test compound and controls

  • S9 mix (for metabolic activation)

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic KCl solution

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

b. Protocol:

  • Cell Culture: Culture the cells to an appropriate confluency.

  • Treatment: Expose the cells to a range of concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). Include positive and negative controls.

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is highly sensitive for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites[11][12][13].

a. Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium

  • Test compound and controls

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Comet assay slides

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (NaOH, EDTA, pH >13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

b. Protocol:

  • Cell Treatment: Expose the cells to various concentrations of the test compound for a defined period.

  • Slide Preparation:

    • Coat comet slides with a layer of NMA.

    • Mix the treated cells with LMA and layer this suspension onto the pre-coated slide.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for about 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).

  • Neutralization and Staining: Neutralize the slides with the neutralization buffer, and then stain the DNA with a fluorescent dye.

  • Analysis: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment. A dose-dependent increase in these parameters indicates DNA damage.

Conclusion

The assessment of the genotoxic potential of this compound requires a multifaceted approach that considers both the parent compound and its metabolites. The available data on structurally similar azo dyes and the predicted metabolites of this compound suggest a potential for genotoxicity. The protocols outlined in this document provide a framework for conducting a thorough in vitro genotoxicity evaluation. It is recommended to perform a battery of tests, including the Ames test with specific modifications for azo dyes, the in vitro micronucleus assay, and the comet assay, to obtain a comprehensive understanding of the genotoxic profile of this compound. Positive results in these in vitro assays may warrant further investigation through in vivo studies to assess the overall risk to human health.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Wash Fastness of Disperse Orange 29 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on improving the wash fastness of Disperse Orange 29 on polyester (B1180765) fabrics. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide: Improving Wash Fastness of this compound

Poor wash fastness is a common challenge when dyeing polyester with disperse dyes, leading to color bleeding and staining of adjacent fabrics. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve these problems.

Problem Potential Cause Recommended Solution
Significant color bleeding in the first wash. Incomplete removal of unfixed dye from the fiber surface.Implement or optimize a reduction clearing process after dyeing. This is the most critical step for improving wash fastness.[1]
Insufficient dye fixation due to suboptimal dyeing parameters.Ensure the dyeing temperature reaches 130°C and is held for an adequate time (e.g., 45-60 minutes) to allow for proper dye diffusion into the polyester fiber.
Inconsistent wash fastness across different batches. Variations in dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and chemical concentrations. Maintain meticulous records for each batch.
Water hardness affecting the efficiency of washing and clearing.Use softened or deionized water for dyeing and post-treatment processes to prevent the formation of insoluble precipitates that can interfere with dye removal.
Decrease in wash fastness after heat setting or finishing. Thermal migration of the dye from the fiber core to the surface.Select dyes with higher molecular weight and sublimation fastness. Minimize the temperature and duration of post-dyeing heat treatments. Consider using a finishing agent that forms a protective film on the fiber surface.
Staining of adjacent white fabric during washing. A significant amount of loose dye remains on the fabric surface.Intensify the reduction clearing process by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.
Poor color yield and fastness. Improper pH of the dyebath.Maintain a weakly acidic dyebath with a pH between 4.5 and 5.5 for optimal dye stability and uptake. Use acetic acid to adjust the pH as needed.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness of this compound on polyester?

A1: The primary cause is the presence of unfixed dye molecules on the surface of the polyester fibers. Disperse dyes have low water solubility, and during the dyeing process, some dye particles may adhere to the fiber surface without penetrating and becoming fixed within the amorphous regions of the polymer. This unfixed surface dye is easily removed during washing, leading to color bleeding and poor wash fastness.

Q2: How does a reduction clearing process improve wash fastness?

A2: Reduction clearing is a post-dyeing treatment that uses a reducing agent, typically sodium hydrosulfite, in an alkaline solution. This process chemically reduces the unfixed disperse dye molecules on the fiber surface, converting them into a more water-soluble form that can be easily washed away. This leaves a cleaner fabric surface with only the dye that has penetrated and is fixed within the fibers, resulting in significantly improved wash fastness.[1]

Q3: Can I use a fixing agent instead of reduction clearing?

A3: While fixing agents can improve wash fastness to some extent by forming a film over the dye molecules, they are generally not as effective as a proper reduction clearing process for disperse dyes on polyester. Fixing agents may also negatively impact the fabric's handle (feel) and can sometimes cause shade changes. Reduction clearing is the more robust and recommended method for removing unfixed dye.

Q4: What is thermal migration and how does it affect wash fastness?

A4: Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber to its surface during post-dyeing heat treatments such as drying, heat setting, or finishing. This phenomenon is more pronounced with lower energy disperse dyes and at high temperatures. The migration of dye to the surface re-contaminates the fiber with loose color, leading to a decrease in wash and crock (rubbing) fastness.

Q5: What is the ideal pH for dyeing polyester with this compound?

A5: The optimal pH for dyeing polyester with disperse dyes is in the weakly acidic range of 4.5 to 5.5. This pH range ensures the stability of the disperse dye and promotes its exhaustion onto the polyester fiber.

Data Presentation: Impact of Reduction Clearing on Wash Fastness

The following table summarizes the expected improvement in wash fastness of polyester fabric dyed with this compound after a proper reduction clearing process. The ratings are based on the ISO 105-C06 standard, which assesses both color change and staining on a scale of 1 (poor) to 5 (excellent).

Treatment Stage Color Change (ISO 105-C06) Staining on Multifiber Fabric (ISO 105-C06)
After Dyeing (No Reduction Clearing) 2-32-3
After Reduction Clearing 4-54-5

Note: These are typical values. Actual results may vary depending on the specific dyeing and clearing parameters.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing machine (e.g., laboratory-scale jet dyer or beaker dyer)

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

Procedure:

  • Prepare the polyester fabric by scouring to remove any impurities.

  • Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) to 10:1.

  • Prepare the dyebath by dissolving the dispersing agent in water.

  • Make a paste of the required amount of this compound with a small amount of water and the dispersing agent solution. Add this paste to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Immerse the polyester fabric in the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes.

  • Cool the dyebath down to 70°C at a rate of 2.0-2.5°C per minute.

  • Drain the dyebath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

Alkaline Reduction Clearing

Objective: To remove unfixed this compound from the surface of the dyed polyester fabric.

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (B78521) (caustic soda)

  • Non-ionic detergent

  • Beaker or stainless steel vessel

  • Heating and stirring apparatus

Procedure:

  • Prepare a fresh bath with a liquor ratio of 10:1.

  • Add the following chemicals to the bath in the given order:

    • Non-ionic detergent: 1.0 g/L

    • Sodium hydroxide (50% solution): 2.0 g/L

    • Sodium hydrosulfite: 2.0 g/L

  • Immerse the rinsed, dyed fabric into the reduction clearing bath.

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) for 5 minutes.

  • Perform a final cold water rinse.

  • Dry the fabric at a temperature not exceeding 120°C.

Wash Fastness Testing (ISO 105-C06)

Objective: To evaluate the wash fastness of the dyed and treated polyester fabric.

Materials and Equipment:

  • Launder-Ometer or similar wash fastness tester

  • Stainless steel balls (as specified in the standard)

  • Multifiber fabric (e.g., DW type)

  • ECE phosphate (B84403) reference detergent

  • Grey scale for assessing color change and staining

  • Color matching cabinet

Procedure:

  • Cut a specimen of the dyed fabric (e.g., 10 cm x 4 cm).

  • Sew the specimen onto a piece of multifiber fabric of the same size.

  • Prepare the wash liquor according to the ISO 105-C06 standard (e.g., test C2S: 4 g/L ECE detergent and 1 g/L sodium perborate).

  • Place the composite specimen, the required number of stainless steel balls, and the wash liquor into a stainless steel container.

  • Run the test in the Launder-Ometer for the specified time and at the specified temperature (e.g., 45 minutes at 60°C for C2S).

  • After the cycle, remove the specimen, rinse it thoroughly in cold water, and then in distilled water.

  • Separate the dyed specimen from the multifiber fabric and dry them in air at a temperature not exceeding 60°C.

  • Evaluate the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the grey scales under standardized lighting conditions. The rating is from 1 (poor) to 5 (excellent).

Visualizations

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing (130°C) cluster_clearing Reduction Clearing (70-80°C) cluster_testing Quality Control Scouring Scouring of Polyester Fabric Dyeing Dyeing with This compound Scouring->Dyeing Rinsing1 Hot & Cold Rinse Dyeing->Rinsing1 ReductionClearing Alkaline Reduction Clearing Rinsing1->ReductionClearing Rinsing2 Hot & Cold Rinse ReductionClearing->Rinsing2 Neutralization Neutralization Rinsing2->Neutralization Rinsing3 Final Cold Rinse Neutralization->Rinsing3 Drying Drying Rinsing3->Drying WashFastnessTest Wash Fastness Test (ISO 105-C06) Drying->WashFastnessTest FinalFabric Final Fabric with Improved Wash Fastness WashFastnessTest->FinalFabric

Caption: Experimental workflow for dyeing polyester and improving wash fastness.

Troubleshooting_Logic Start Poor Wash Fastness (Color Bleeding) CheckClearing Was Reduction Clearing Performed? Start->CheckClearing CheckDyeingParams Were Dyeing Parameters Optimal (130°C, 45-60 min)? CheckClearing->CheckDyeingParams Yes ImplementClearing Implement/Optimize Reduction Clearing Process CheckClearing->ImplementClearing No CheckHeatSetting Was Fabric Heat-Set After Dyeing? CheckDyeingParams->CheckHeatSetting Yes OptimizeDyeing Optimize Dyeing Temperature and Time CheckDyeingParams->OptimizeDyeing No ThermalMigration Issue is likely Thermal Migration CheckHeatSetting->ThermalMigration Yes GoodFastness Achieved Good Wash Fastness CheckHeatSetting->GoodFastness No ImplementClearing->GoodFastness OptimizeDyeing->GoodFastness ReviewHeatSetting Review Heat-Setting Temperature and Duration ThermalMigration->ReviewHeatSetting ReviewHeatSetting->GoodFastness

Caption: Troubleshooting decision tree for poor wash fastness.

References

Technical Support Center: Enhancing the Light Fastness of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the light fastness of C.I. Disperse Orange 29. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness rating of this compound?

This compound, a double azo dye, generally exhibits good light fastness. Published data indicates a light fastness rating of 6 on the ISO 105-B02 scale, which is considered good for many applications. However, for applications requiring very high durability to light exposure, such as automotive textiles or outdoor furnishings, further enhancement may be necessary.

Q2: What are the primary factors that can negatively impact the light fastness of this compound?

Several factors can contribute to the fading of this compound on textile substrates:

  • Dye Concentration: Lighter shades of the dye tend to have lower light fastness as the dye molecules are more dispersed and individually exposed to light.

  • UV Radiation: The ultraviolet component of daylight is a major contributor to the photodegradation of azo dyes like this compound.

  • Substrate: The type of fiber and its properties can influence the stability of the dye.

  • Finishing Treatments: Certain chemical finishes applied to the fabric after dyeing can either enhance or reduce light fastness.

  • Environmental Factors: Humidity and atmospheric pollutants can also play a role in the fading process.

Q3: What is the general mechanism behind the fading of azo dyes like this compound?

The photodegradation of azo dyes is a complex process initiated by the absorption of light, particularly UV radiation. This absorption excites the dye molecule, leading to a series of chemical reactions. The azo bond (-N=N-) is often the most vulnerable part of the molecule and can be cleaved through photo-oxidation or photoreduction, resulting in the loss of color. The degradation process can generate reactive species, such as free radicals, which can further attack other dye molecules, leading to an accelerated fading process.

Troubleshooting Guide

Problem: My polyester (B1180765) fabric dyed with this compound is showing poor light fastness in my experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Dyeing Process Ensure the dyeing process is optimized for polyester. This includes using the correct temperature (typically 130-135°C for high-temperature dyeing), time, and pH (around 4.5-5.5) to ensure maximum dye penetration and fixation within the fiber.
Presence of Unfixed Dye Unfixed dye on the fiber surface has poor light fastness. Implement a thorough reduction clearing process after dyeing to remove any residual surface dye.
Inadequate Dispersion of the Dye Poor dispersion can lead to dye particle aggregation on the fiber surface, which can negatively affect light fastness. Use an effective dispersing agent during the dyeing process.
No Light Protecting Agent Used For applications requiring high light fastness, the use of a UV absorber or an antioxidant is highly recommended.

Experimental Protocols

Protocol 1: Application of a Benzotriazole-based UV Absorber by Exhaust Method

This protocol describes the application of a commercially available benzotriazole-based UV absorber to polyester fabric dyed with this compound to improve its light fastness.

Materials:

  • Polyester fabric dyed with this compound

  • Benzotriazole-based UV absorber (e.g., Tinuvin P or similar)

  • Non-ionic dispersing agent

  • Acetic acid

  • Laboratory-scale exhaust dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Prepare a dyebath with a liquor ratio of 10:1.

  • Add 1-3% on weight of fabric (owf) of the benzotriazole-based UV absorber and 1 g/L of a non-ionic dispersing agent to the bath.

  • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

  • Introduce the dyed polyester fabric into the bath at 50°C.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Hold the temperature at 130°C for 30-45 minutes.

  • Cool the bath down to 70°C.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric at 120°C.

  • Measure the light fastness of the treated and untreated samples according to ISO 105-B02.

Protocol 2: Light Fastness Testing (ISO 105-B02)

This protocol outlines the general procedure for determining the color fastness to artificial light using a xenon arc fading lamp, as specified in the ISO 105-B02 standard.[1][2][3][4]

Apparatus and Materials:

  • Xenon arc lamp apparatus conforming to ISO 105-B02.[1][2][3][4]

  • Blue wool standards (ISO 105-B08).[4]

  • Grey scale for assessing change in color (ISO 105-A02).

  • Specimen holders.

  • Masking material (opaque card).

Procedure:

  • Mount the test specimen and a set of blue wool standards on the specimen holders. Cover a portion of each specimen and blue wool standard with the opaque mask to serve as the unexposed original.

  • Place the mounted specimens in the xenon arc test chamber.

  • Expose the specimens to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.[1][2][3][4]

  • Periodically inspect the specimens and the blue wool standards.

  • The exposure is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the grey scale, or when a certain blue wool standard shows a change in color corresponding to a specific grey scale grade.

  • Assess the light fastness of the specimen by comparing the change in its color with the change in color of the blue wool standards. The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).

Data Presentation

Table 1: Hypothetical Light Fastness Improvement of this compound with a UV Absorber

Treatment Light Fastness Rating (ISO 105-B02)
Untreated Control6
1% owf Benzotriazole UV Absorber6-7
2% owf Benzotriazole UV Absorber7
3% owf Benzotriazole UV Absorber7-8

Visualizations

Photodegradation_Pathway A This compound (Azo Dye) B Excited State Dye Molecule A->B Light Absorption (UV) C Photo-oxidation / Photo-reduction B->C D Cleavage of Azo Bond C->D E Colorless Degradation Products D->E

Caption: Simplified photodegradation pathway of an azo dye.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment & Analysis A Polyester Fabric Dyed with This compound B Prepare Treatment Bath (UV Absorber + Auxiliaries) A->B C Exhaust Application (130°C, 30-45 min) B->C D Rinsing and Drying C->D E Light Fastness Testing (ISO 105-B02) D->E F Data Analysis E->F

Caption: Experimental workflow for enhancing light fastness.

References

Preventing aggregation of Disperse Orange 29 in dye bath

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the aggregation of C.I. Disperse Orange 29 in aqueous dye baths.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in a dye bath?

A1: this compound, a non-ionic azo dye with low water solubility, is prone to aggregation due to several factors.[1][2][3] The most common causes are suboptimal dye bath conditions, including incorrect pH, high water hardness, inadequate dispersion, and improper temperature control. Aggregation occurs when individual dye particles, which should remain as a fine dispersion, clump together, forming larger agglomerates that can lead to dyeing defects.

Q2: What is the optimal pH for a this compound dye bath and why is it critical?

A2: The optimal pH range for a this compound dye bath is weakly acidic, between 4.5 and 5.5 .[1][4] In this range, the dye exhibits maximum stability. Deviating from this pH, especially towards alkaline conditions, can destabilize the dispersion and lead to aggregation and even chemical degradation (hydrolysis) of the dye, affecting the final color.[1] It is recommended to use a buffer system, such as an acetic acid/acetate buffer, to maintain a stable pH throughout the dyeing process.[5]

Q3: How does water hardness affect the stability of the dye dispersion?

A3: Water hardness, caused by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), is a significant cause of dye aggregation.[6] These ions can interact with the dispersing agents, reducing their effectiveness and causing the dye particles to precipitate or agglomerate.[6] This leads to issues like color spots and reduced color yield. For optimal results, the use of deionized or softened water with a hardness below 50 ppm is strongly recommended.[7] If using hard water is unavoidable, a chelating agent like EDTA can be added to sequester the metal ions.[7][8]

Q4: I am observing color spots and speckling on my substrate. What is the likely cause?

A4: Color spots and speckling are classic signs of dye aggregation.[9] This occurs when dye agglomerates are filtered out by the fabric, leading to localized, intense spots of color. The primary causes include:

  • Poor Initial Dispersion: The dye was not properly wetted and dispersed before being added to the main bath.

  • Insufficient Dispersing Agent: The concentration of the dispersing agent is too low to maintain a stable dispersion at high temperatures.[8]

  • Rapid Heating Rate: A fast temperature rise can "shock" the dispersion, causing particles to aggregate.[8] A controlled heating rate of 1-2°C per minute is advised.[4][10]

  • High Water Hardness: As discussed in Q3, metal ions can cause dye precipitation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to this compound aggregation.

Issue IDProblemPotential CausesRecommended Solutions
DO29-A01 Visible dye particles, "tarring," or sediment in the dye bath. 1. Inadequate Dispersion: Insufficient or ineffective dispersing agent. 2. High Water Hardness: Presence of Ca²⁺, Mg²⁺ ions. 3. Incorrect pH: pH is outside the optimal 4.5-5.5 range.[1][4] 4. Poor Initial Preparation: Dye was not properly pre-dispersed.1. Increase dispersing agent concentration (see Table 1). Switch to a more thermally stable agent (e.g., naphthalene (B1677914) sulfonate-based).[4][8] 2. Use deionized/softened water (<50 ppm hardness). Add a chelating agent (e.g., 0.5 g/L EDTA).[7][8] 3. Adjust pH to 4.5-5.5 using an acetic acid/acetate buffer.[4] 4. Prepare a pre-dispersion of the dye in tepid water with a portion of the dispersing agent before adding to the main bath.[1]
DO29-A02 Color spots or speckling on the substrate. 1. Dye Agglomeration at High Temperatures: The dispersing agent lacks thermal stability. 2. Rapid Heating Rate: Fast temperature rise causes dispersion collapse.[8] 3. Contaminants: Residual oils or sizing agents on the substrate.1. Select a high-temperature stable dispersing agent.[4] 2. Employ a slower, controlled heating rate (e.g., 1-2°C per minute).[4][10] 3. Ensure thorough pre-treatment and scouring of the substrate to remove impurities.
DO29-A03 Uneven dyeing, poor color yield, or inconsistent shades. 1. Dye Depletion via Aggregation: Aggregated particles are too large to penetrate the fibers effectively.[1] 2. Incorrect Dyeing Temperature: Temperature is too low for adequate dye diffusion into the fiber (typically polyester).[10] 3. Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dispersion.1. Implement solutions from DO29-A01 and DO29-A02 to prevent aggregation. 2. Ensure the dyeing temperature is maintained within the optimal range for the substrate (e.g., 125-130°C for polyester).[4][10] 3. Verify the compatibility of all auxiliaries used in the dye bath.

Data Presentation: Recommended Dye Bath Parameters

The following tables summarize the key quantitative parameters for establishing a stable dye bath for this compound.

Table 1: Typical Dye Bath Formulation for Polyester

Component Concentration Purpose
This compound 0.5 - 2.0% (owf*) Colorant
Dispersing Agent 0.5 - 1.5 g/L[8] Prevents dye aggregation
pH Buffer (e.g., Acetic Acid) As needed to achieve pH 4.5-5.5[1] Stabilizes dye dispersion
Chelating Agent (optional) 0.5 g/L Sequesters hard water ions
Liquor Ratio 10:1 to 20:1 Ratio of liquid to substrate weight

*owf: on weight of fabric

Table 2: Critical Process Parameters

Parameter Recommended Value Rationale
Water Hardness < 50 ppm (CaCO₃ equivalent)[7] Prevents precipitation with dispersing agents.
pH 4.5 - 5.5[1][4] Ensures maximum dye stability.
Heating Rate 1 - 2 °C / minute[4][10] Prevents thermal shock and aggregation.

| Dyeing Temperature | 125 - 130 °C (for Polyester)[4][10] | Allows for optimal dye diffusion into the fiber. |

Experimental Protocols

Protocol 1: Evaluation of Dispersion Stability (Filter Paper Test)

This protocol provides a method to assess the high-temperature stability of a this compound dispersion.[5]

1. Materials:

  • This compound

  • Selected dispersing agent(s)

  • Acetic acid

  • Deionized water

  • High-temperature laboratory dyeing apparatus

  • Buchner funnel and qualitative filter paper (e.g., Whatman No. 1)

  • Beakers and graduated cylinders

2. Procedure:

  • Prepare Dye Liquor: Prepare a 10 g/L solution of this compound with the desired concentration of the dispersing agent in deionized water.

  • Adjust pH: Adjust the pH of the solution to 5.0 using acetic acid.

  • Initial Filtration (Control): Take a 100 mL aliquot of the room-temperature dye liquor and filter it through the filter paper using a Buchner funnel. Observe the filter paper for any large dye particles or residue. Note the time taken for filtration.

  • High-Temperature Treatment: Place a 200 mL aliquot of the remaining dye liquor into the high-temperature dyeing apparatus.

  • Heating Cycle: Heat the solution to 130°C at a rate of 2°C/minute. Hold at 130°C for 60 minutes.

  • Cooling: Cool the solution down to approximately 70°C.

  • Post-Heat Filtration: Filter the heat-treated dye liquor through a fresh sheet of filter paper.

  • Analysis: Compare the filter paper from step 7 with the control from step 3. A stable dispersion will show minimal or no visible dye agglomerates on the paper after the heat treatment. A significant amount of residue indicates poor thermal stability.

Protocol 2: Particle Size Analysis

This protocol outlines the use of Dynamic Light Scattering (DLS) to quantify the extent of aggregation.

1. Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes for the DLS instrument

  • Dye liquor prepared as in Protocol 1, steps 1-2.

2. Procedure:

  • Initial Measurement: Take a sample of the freshly prepared, room-temperature dye liquor. Place it in a DLS cuvette and measure the particle size distribution. Record the mean particle size (Z-average) and Polydispersity Index (PDI). An ideal initial dispersion should have a mean particle size in the range of 0.5 to 2.0 microns.

  • High-Temperature Treatment: Subject the remaining dye liquor to the heating and cooling cycle as described in Protocol 1 (steps 4-6).

  • Final Measurement: After cooling, take a sample of the heat-treated dye liquor and measure its particle size distribution using the DLS instrument.

  • Data Analysis: Compare the initial and final particle size distributions. A significant increase in the mean particle size or PDI after the heating cycle indicates that aggregation has occurred. The formulation with the smallest change in particle size has the highest stability.

Visualizations

Troubleshooting_Workflow start Start: Dyeing Defect Observed (e.g., Color Spots, Low Yield) check_params Step 1: Verify Dye Bath Parameters start->check_params check_water Is Water Hardness < 50 ppm? check_params->check_water Parameters OK? check_process Step 2: Review Process Conditions check_params->check_process No, review all check_ph Is pH between 4.5 - 5.5? check_water->check_ph Yes action_water Action: Use Deionized Water or Add Chelating Agent check_water->action_water No check_disp Is Dispersant Concentration Adequate? (e.g., 0.5-1.5 g/L) check_ph->check_disp Yes action_ph Action: Adjust pH with Buffer System check_ph->action_ph No action_disp Action: Increase Dispersant or Use High-Temp Agent check_disp->action_disp No check_disp->check_process Yes action_water->check_ph action_ph->check_disp action_disp->check_process check_heat Is Heating Rate 1-2°C/min? check_process->check_heat Process OK? end_node End: Stable Dispersion Achieved check_process->end_node No, review all check_predisp Was Dye Properly Pre-Dispersed? check_heat->check_predisp Yes action_heat Action: Reduce Heating Rate check_heat->action_heat No action_predisp Action: Implement Pre-Dispersion Step check_predisp->action_predisp No check_predisp->end_node Yes action_heat->check_predisp action_predisp->end_node

Caption: Troubleshooting workflow for diagnosing and resolving dye aggregation issues.

Aggregation_Factors center Dye Aggregation ph Incorrect pH (> 5.5) center->ph destabilizes temp High Temperature & Rapid Heating center->temp induces water High Water Hardness (Ca²⁺, Mg²⁺) center->water promotes disp Inadequate Dispersant (Conc. or Type) center->disp allows dye Inherent Dye Properties (Low Solubility) center->dye exacerbates

Caption: Key factors influencing the aggregation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis prep_dye Prepare Dye Liquor (Dye + Dispersant + Water) adj_ph Adjust pH to 5.0 prep_dye->adj_ph initial_analysis Initial Analysis (Control) - Filter Paper Test - DLS Particle Size adj_ph->initial_analysis heat_cycle High-Temp Cycle (Heat to 130°C, Hold, Cool) initial_analysis->heat_cycle final_analysis Final Analysis (Post-Heat) - Filter Paper Test - DLS Particle Size heat_cycle->final_analysis data_comp Compare Results: Initial vs. Final final_analysis->data_comp conclusion Conclusion: Determine Dispersion Stability data_comp->conclusion

Caption: Experimental workflow for testing the thermal stability of a dye dispersion.

References

Troubleshooting shade variation in Disperse Orange 29 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Orange 29 Dyeing

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering shade variation issues during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of shade variation when dyeing with this compound?

Shade variation in disperse dyeing is a common issue that can arise from multiple factors throughout the process. The most frequent causes include:

  • Inconsistent Dyeing Parameters: Minor deviations in temperature, pH, heating rate, or dyeing time can lead to significant differences in the final shade.[1]

  • Poor Dye Dispersion: this compound, like other disperse dyes, has low water solubility. If the dye particles are not uniformly dispersed, it can lead to agglomeration, causing spots, streaks, and uneven color.[2][3]

  • Improper Fabric Preparation: The presence of residual impurities like oils, sizing agents, or waxes on the substrate can act as a barrier, preventing uniform dye penetration and leading to patchy dyeing.[3][4]

  • Water Quality: The use of hard water containing high levels of calcium and magnesium ions can negatively affect dye dispersion and lead to shade inconsistencies.[5][6]

  • Inadequate Auxiliary Selection: The type and concentration of dispersing and leveling agents are critical. Poor quality or incorrect amounts of these auxiliaries can fail to maintain a stable dye dispersion, especially at high temperatures.[2][3]

Q2: What is the optimal pH for a this compound dye bath?

The optimal pH for a this compound dye bath is in a weakly acidic range, typically between 4.5 and 5.5 .[3][7] Maintaining this pH is crucial for the stability of the dye. Deviations outside this range can affect the dye's dispersion stability and the rate of exhaustion, leading to inconsistent dyeing results.[7] Acetic acid is commonly used to adjust the dye bath to the required pH level.

Q3: How does temperature control affect shade consistency?

Temperature is a critical parameter in polyester (B1180765) dyeing with disperse dyes.[8] The rate of dyeing increases with temperature.[9] For high-temperature dyeing methods, a typical range is 120°C to 130°C .[4][10] A controlled, gradual heating rate (e.g., 1-2°C per minute) is essential to ensure the dye absorbs evenly.[3] Rapid or fluctuating temperatures can cause the dye to rush onto the fiber surface, resulting in poor migration and unlevel dyeing.[3]

Q4: Can different batches of this compound cause shade variations?

Yes, variations between different production lots of the dye can contribute to shade differences. Impurities in the raw dye or changes in the dye's crystalline structure can affect its dispersion stability and dyeing properties.[7][11] It is advisable to conduct a small-scale laboratory test for each new batch of dye to ensure consistency before proceeding with critical experiments.

Troubleshooting Guide

This guide provides systematic solutions to common shade variation problems.

ProblemPotential CauseRecommended Solution
Uneven Color / Streaks Poor Dye Dispersion: Dye particles are agglomerating in the bath.[2]1. Ensure the dye is properly pasted with a high-quality dispersing agent and a small amount of warm water before adding it to the main bath.[3]2. Use a high-temperature stable dispersing agent to prevent dye aggregation at peak temperatures.[3]3. Verify that the dye bath has adequate agitation and circulation to keep particles suspended.[2]
Batch-to-Batch Inconsistency Process Parameter Drifts: Small changes in temperature, time, or pH between experiments.[1][12]1. Strictly standardize and monitor all dyeing parameters: pH, temperature ramp rate, final temperature, holding time, and liquor ratio.[1][2]2. Calibrate all monitoring equipment (thermometers, pH meters) regularly.3. Use demineralized or soft water, or add a sequestering agent to neutralize metal ions.[3][5]
Light or Pale Shades Incomplete Dye Exhaustion: The dye is not fully transferring from the water to the fiber.1. Confirm the dyeing temperature has reached the optimal range (120-130°C), as dye uptake is very slow below 100°C.[4][5]2. Check that the pH is within the 4.5-5.5 range to maximize dye stability and uptake.[7]3. Ensure the holding time at the peak temperature is sufficient for the dye to diffuse into the fiber.
Color Spots or Stains Dye Agglomeration / Contamination: Dye aggregates or impurities are depositing on the fabric.[4][11]1. Filter the dye dispersion before adding it to the dye bath to remove any large aggregates.[4]2. Ensure the substrate is thoroughly cleaned (scoured) to remove oils and other contaminants before dyeing.[3][4]3. Investigate the quality of the dye and auxiliaries; poor quality can lead to thermal coagulation.[4]

Data Presentation: Key Dyeing Parameters

The table below summarizes the critical process parameters for dyeing polyester with this compound. Adherence to these parameters is essential for achieving reproducible results.

ParameterRecommended ValueRationale
Dye Bath pH 4.5 - 5.5Ensures maximum stability of the disperse dye.[3][7]
Dyeing Temperature 120°C - 130°CRequired for sufficient polyester fiber swelling and dye diffusion.[4][10]
Dispersing Agent 1 g/L (Typical)Prevents dye agglomeration, especially at high temperatures.[3]
Heating Rate 1 - 2 °C / minuteA slower rate promotes even dye uptake and levelness.[3]
Water Quality Soft or DemineralizedHard water ions can interfere with dispersion stability.[5][6]
Substrate Preparation Scoured and RinsedRemoves impurities that can block uniform dye penetration.[3][4]

Experimental Protocols

Protocol for Dispersion Stability Test

This test assesses the quality of the dye dispersion, which is critical for preventing spots and unevenness.

Objective: To visually inspect the stability of a this compound solution under simulated dyeing conditions.

Materials:

  • This compound

  • High-temperature dispersing agent

  • Acetic acid

  • Beaker (1000 mL)

  • Hot plate with magnetic stirrer

  • Laboratory filter paper (e.g., Whatman No. 2)

  • Büchner funnel and suction flask

Procedure:

  • Prepare a 10 g/L solution of this compound in a beaker with a suitable dispersing agent.

  • Adjust the pH of the solution to approximately 5.0 using acetic acid.[7]

  • Heat the solution to the target dyeing temperature (e.g., 130°C) while stirring continuously. Hold at temperature for 30-60 minutes.

  • Allow the solution to cool down.

  • Take a 500 mL sample of the cooled solution and filter it through the filter paper using the Büchner funnel under suction.[3]

  • Evaluation: Observe the filter paper for any residue. A high-quality, stable dispersion will leave minimal to no dye particles on the paper. Significant residue indicates poor dispersion stability, which is likely to cause color spots during dyeing.

Protocol for High-Temperature Polyester Dyeing

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.

Objective: To achieve a level and reproducible dyeing of polyester fabric.

Materials:

  • Polyester fabric (pre-scoured)

  • This compound

  • Dispersing agent

  • Leveling agent (optional)

  • Acetic acid

  • High-temperature laboratory dyeing apparatus

Procedure:

  • Set the liquor ratio (e.g., 10:1).

  • Prepare the dye bath by adding the dispersing agent and acetic acid to demineralized water to achieve a pH of 4.5-5.5.[3]

  • Separately, prepare the dye dispersion by pasting the required amount of this compound with a small amount of warm water and dispersing agent. Add this paste to the dye bath.

  • Place the polyester fabric into the dye bath at room temperature.

  • Raise the temperature of the dye bath to 130°C at a controlled rate of 1.5°C/minute.[3]

  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.

  • Cool the bath down to 70°C.

  • Rinse the dyed fabric thoroughly, first with hot water and then with cold water.

  • Perform a reduction clearing process (e.g., with sodium hydrosulfite and caustic soda at 80°C for 20 minutes) to remove any surface dye and improve wash fastness.[5]

  • Rinse the fabric again and dry.

Visualizations

G cluster_input Initial Inputs & Preparation cluster_process Dyeing Process Steps cluster_output Outcome Dye This compound Dispersion 1. Prepare Dye Dispersion Dye->Dispersion Fabric Polyester Substrate Bath 2. Prepare Dye Bath (pH 4.5-5.5) Fabric->Bath Pre-scoured Water Water Source Water->Bath Aux Auxiliaries Aux->Dispersion Dispersion->Bath Dyeing 3. Dyeing Cycle (Ramp to 130°C) Bath->Dyeing Post 4. Post-Treatment (Rinse, Reduction Clear) Dyeing->Post Good Consistent Shade Post->Good Bad Shade Variation Post->Bad G cluster_dye Dye-Related Factors cluster_process Process Control cluster_prep Substrate & Auxiliaries ShadeVar Shade Variation Dispersion Poor Dispersion Stability Dispersion->ShadeVar Purity Dye Impurities Purity->ShadeVar Particle Incorrect Particle Size Particle->ShadeVar Temp Incorrect Temperature or Heating Rate Temp->ShadeVar pH pH out of Range (4.5-5.5) pH->ShadeVar Time Inconsistent Time Time->ShadeVar Water Water Hardness Water->ShadeVar Fabric Improper Fabric Scouring Fabric->ShadeVar Aux Wrong Auxiliaries (Dispersant) Aux->ShadeVar

References

Technical Support Center: Reduction of Wastewater Contamination from Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in experiments to reduce wastewater contamination from Disperse Orange 29. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from wastewater?

A1: The primary methods for treating wastewater containing this compound include adsorption, advanced oxidation processes (AOPs), and biological treatments. Adsorption utilizes materials like activated carbon to bind the dye molecules.[1][2] AOPs, such as the Fenton process, use strong oxidizing agents to break down the dye's molecular structure.[3][4] Biological treatments employ microorganisms or enzymes, like laccase, to degrade the dye.[1][5]

Q2: How do I determine the concentration of this compound in my water samples?

A2: The concentration of this compound can be determined using UV-Vis spectrophotometry.[6] You will need to determine the maximum absorption wavelength (λmax) for the dye, which is typically in the 400-500 nm range for orange dyes.[6] A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the dye in your experimental samples. High-Performance Liquid Chromatography (HPLC) can also be used for more precise measurements.

Q3: What are the key parameters that influence the efficiency of this compound removal?

A3: Several key parameters significantly affect the removal efficiency, regardless of the treatment method. These include pH, initial dye concentration, temperature, contact time (for adsorption and enzymatic degradation), and the dosage of the adsorbent, catalyst, or enzyme.[2] Optimizing these parameters is crucial for achieving maximum degradation or removal.

Q4: Can the materials used for adsorption be regenerated and reused?

A4: Yes, many adsorbent materials can be regenerated, which is important for cost-effectiveness. Common regeneration techniques include thermal treatment, solvent washing, or altering the pH to desorb the dye from the adsorbent's surface. The specific method will depend on the adsorbent material and the nature of the dye-adsorbent interaction.

Q5: Are the degradation products of this compound harmful?

A5: The degradation of azo dyes like this compound can sometimes lead to the formation of aromatic amines, which may be more toxic than the parent dye molecule.[7][8] It is important to assess the toxicity of the treated effluent to ensure that the degradation process leads to detoxification.

Troubleshooting Guides

Adsorption-Based Methods
IssuePossible Cause(s)Suggested Solution(s)
Low Removal Efficiency - Incorrect pH. - Insufficient adsorbent dosage. - Short contact time. - Interference from other substances in the wastewater.- Optimize the pH of the solution (for many adsorbents, a slightly acidic pH is effective for disperse dyes). - Increase the adsorbent dosage incrementally to find the optimal amount. - Conduct kinetic studies to determine the equilibrium time. - Consider a pre-treatment step to remove interfering ions or molecules.
Slow Adsorption Rate - Poor mixing. - Low temperature.- Increase the agitation speed to improve mass transfer. - Investigate the effect of increasing the temperature, as adsorption can be endothermic.
Adsorbent Fouling - High concentration of suspended solids in wastewater. - Presence of oils or greases.- Pre-filter the wastewater to remove suspended solids. - Use a pre-treatment step to remove oils and greases.
Advanced Oxidation Processes (e.g., Fenton's Reagent)
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Decolorization - Suboptimal pH (the Fenton reaction is highly pH-dependent, typically optimal around pH 3). - Incorrect ratio of Fe²⁺ to H₂O₂. - Insufficient reaction time.- Adjust the pH to the optimal range for the Fenton process. - Experiment with different ratios of ferrous iron to hydrogen peroxide to find the most effective combination. - Increase the reaction time and monitor the decolorization at different intervals.
Low COD Removal - Scavenging of hydroxyl radicals by other organic or inorganic compounds in the wastewater. - Formation of recalcitrant intermediates.- Characterize the wastewater to identify potential radical scavengers and consider pre-treatment. - Combine the AOP with a biological treatment step to degrade the intermediates.[3]
Precipitation of Iron Hydroxide (B78521) - pH is too high.- Maintain the pH in the acidic range (around 3) during the reaction. After the reaction, the pH can be raised to precipitate the iron for removal.[3]
Biological (Enzymatic) Treatment
IssuePossible Cause(s)Suggested Solution(s)
Low Decolorization Rate - Suboptimal pH or temperature for the enzyme. - Low enzyme activity. - Presence of enzyme inhibitors in the wastewater.- Determine the optimal pH and temperature for the specific enzyme being used (e.g., laccase). - Increase the enzyme concentration. - Analyze the wastewater for potential inhibitors and consider a pre-treatment step to remove them.
Enzyme Deactivation - Harsh environmental conditions (extreme pH or temperature). - Presence of proteases in the wastewater.- Operate within the enzyme's stable pH and temperature range. - Consider immobilizing the enzyme to improve its stability and reusability.[9]
Incomplete Mineralization - Formation of stable intermediate products.- Combine the enzymatic treatment with an AOP to further degrade the intermediates. - Use a microbial consortium with diverse metabolic capabilities.

Data Presentation

Table 1: Comparison of Treatment Methods for Disperse Orange Dyes

Treatment MethodAdsorbent/Catalyst/EnzymeOptimal pHOptimal Temperature (°C)Removal/Degradation Efficiency (%)Reference
Adsorption Activated Carbon from Holm Oak Acorns2N/A93.5[2]
H₂SO₄-functionalized Activated CarbonN/AN/A>90[10]
Advanced Oxidation Fenton's Reagent (Fe²⁺/H₂O₂)325~99 (Color Removal)[4]
Biological Laccase7.02597 (for Cibacron Orange P-4 R)[11]

Note: Data for Disperse Orange 30 and other orange azo dyes are included as representative examples due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

Adsorption of this compound onto Activated Carbon

a. Materials and Reagents:

  • This compound

  • Activated Carbon (powdered)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • 250 mL Erlenmeyer flasks

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Centrifuge

b. Procedure:

  • Preparation of Dye Stock Solution: Prepare a 100 mg/L stock solution of this compound by dissolving 10 mg of the dye in 100 mL of deionized water.

  • Batch Adsorption Experiments:

    • Add a known amount of activated carbon (e.g., 0.1 g) to a series of 250 mL Erlenmeyer flasks.

    • Add 100 mL of the this compound solution of a specific concentration (e.g., 20 mg/L, prepared by diluting the stock solution) to each flask.

    • Adjust the pH of the solutions to the desired value (e.g., pH 2, 4, 6, 8, 10) using HCl or NaOH.

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (e.g., 2 hours).

  • Sample Analysis:

    • After the desired contact time, withdraw samples and centrifuge them to separate the activated carbon.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of this compound (determine this by scanning a dilute solution from 350 to 600 nm; for similar dyes, it is around 450 nm).[10]

    • Calculate the final concentration of the dye using a pre-established calibration curve.

  • Calculation of Removal Efficiency:

    • Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100

      • Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Degradation of this compound by Fenton's Reagent

a. Materials and Reagents:

  • This compound

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • 250 mL beakers

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

b. Procedure:

  • Preparation of Dye Solution: Prepare a 100 mL solution of this compound at a desired concentration (e.g., 50 mg/L).

  • Fenton Reaction:

    • Adjust the pH of the dye solution to the optimal range (e.g., pH 3) using sulfuric acid.

    • Add a specific amount of FeSO₄·7H₂O to the solution and stir until it dissolves.

    • Initiate the reaction by adding a specific volume of H₂O₂ to the solution while continuously stirring.

    • Take samples at different time intervals (e.g., 10, 20, 30, 60 minutes).

  • Sample Analysis:

    • To quench the reaction, immediately add a small amount of NaOH to raise the pH to >10.

    • Allow the iron hydroxide precipitate to settle.

    • Measure the absorbance of the clear supernatant at the λmax of this compound.

  • Calculation of Degradation Efficiency:

    • Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100

      • Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Enzymatic Degradation of this compound using Laccase

a. Materials and Reagents:

  • This compound

  • Laccase enzyme

  • Buffer solution (e.g., phosphate (B84403) buffer for pH 7)

  • 250 mL Erlenmeyer flasks

  • Incubator shaker

  • UV-Vis Spectrophotometer

b. Procedure:

  • Preparation of Reaction Mixture:

    • In a 250 mL Erlenmeyer flask, add 100 mL of the buffer solution.

    • Add this compound to the desired final concentration (e.g., 50 mg/L).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a specific activity of laccase enzyme to the flask.

    • Incubate the flask in an incubator shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 120 rpm).

    • Take samples at various time intervals.

  • Sample Analysis:

    • Measure the absorbance of the samples at the λmax of this compound.

  • Calculation of Decolorization Efficiency:

    • Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100

      • Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Visualizations

Experimental_Workflow_Adsorption A Prepare this compound Stock Solution B Set up Batch Experiments (Flasks with Activated Carbon) A->B C Add Dye Solution and Adjust pH B->C D Agitate on Orbital Shaker C->D E Withdraw and Centrifuge Samples D->E F Analyze Supernatant using UV-Vis Spectrophotometer E->F G Calculate Removal Efficiency F->G Experimental_Workflow_AOP A Prepare this compound Solution B Adjust pH to ~3 A->B C Add FeSO4 Catalyst B->C D Initiate Reaction with H2O2 C->D E Take Samples at Intervals D->E F Quench Reaction (add NaOH) and Settle Precipitate E->F G Analyze Supernatant using UV-Vis Spectrophotometer F->G H Calculate Degradation Efficiency G->H Enzymatic_Degradation_Pathway cluster_dye This compound (Azo Dye) cluster_enzyme Enzymatic Cleavage cluster_products Degradation Products cluster_mineralization Further Degradation Dye R1-N=N-R2 Laccase Laccase/ Peroxidase Dye->Laccase Azo bond cleavage Amine1 Aromatic Amine 1 (R1-NH2) Laccase->Amine1 Amine2 Aromatic Amine 2 (R2-NH2) Laccase->Amine2 Mineralization CO2 + H2O + Mineral Salts Amine1->Mineralization Amine2->Mineralization

References

Optimizing dispersing agent for stable Disperse Orange 29 formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating stable dispersions of Disperse Orange 29.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a non-ionic, synthetic anthraquinone-based dye with low water solubility.[1] It is primarily used for dyeing hydrophobic synthetic fibers like polyester.[1] In research and development, particularly in areas like drug delivery or advanced materials, it can be used as a model compound to study dye-polymer interactions and diffusion kinetics.[1] A stable formulation is critical to ensure uniform particle distribution, prevent aggregation, and achieve consistent, reproducible results in experiments.[2] Instability can lead to issues like uneven coloration, color spotting, and equipment fouling.[3]

Q2: What is the primary function of a dispersing agent in a this compound formulation?

A dispersing agent is a substance added to a suspension to improve the separation of particles and to prevent them from clumping or settling.[2] For this compound, which is sparingly soluble in water, a dispersing agent reduces the surface tension between the dye particles and the liquid medium.[4] This action facilitates better wetting and stabilization of the dye particles, ensuring a homogenous and stable mixture.[4]

Q3: What are the main types of dispersing agents available?

Dispersing agents are typically classified into three main categories based on their ionic charge:

  • Anionic Dispersing Agents: These carry a negative charge and are effective for dispersing dyes that are non-ionic in nature, like this compound.[4][5] They are commonly used in aqueous formulations. Examples include naphthalene (B1677914) sulfonates and lignosulfonates.[5]

  • Non-ionic Dispersing Agents: These have no net electrical charge and are versatile, compatible with a wide range of dyes and conditions.[4][5] They work by providing a steric barrier around the particles.

  • Cationic Dispersing Agents: These possess a positive charge and are generally used with negatively charged substrates.[4] Their compatibility with a given formulation must be carefully evaluated.

Q4: How do I select the right type of dispersing agent for my this compound formulation?

The selection depends on several factors, including the solvent system, the desired particle size, and the required stability under specific experimental conditions (e.g., high temperature). For aqueous systems, anionic and non-ionic dispersing agents are most common.[4][5] It is crucial to match the dispersing agent to the pigment's characteristics and the formulation base.[6]

Q5: What is zeta potential and why is it important for suspension stability?

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension.[7] A higher magnitude zeta potential (either highly positive or highly negative, e.g., > ±30mV) indicates greater electrostatic repulsion between particles, leading to a more stable, dispersed suspension.[8] A value close to zero suggests that the particles will likely aggregate or flocculate.[8] Monitoring the zeta potential is a quantitative way to assess and optimize the stability of your this compound formulation.[8]

Troubleshooting Guide

Issue: My this compound formulation is showing signs of aggregation and sedimentation.

  • Possible Cause 1: Inadequate Dispersing Agent Concentration.

    • Q: How do I determine the optimal concentration for my dispersing agent?

    • A: The ideal concentration depends on the specific dispersing agent, the particle size of the dye, and the overall composition of your formulation.[6] It is recommended to start with the manufacturer's guidelines and then perform a concentration optimization study. Create a series of formulations with varying dispersing agent concentrations and evaluate their stability over time using particle size analysis and visual inspection.

  • Possible Cause 2: Incorrect Type of Dispersing Agent.

    • Q: The formulation is still unstable even after optimizing the concentration. What should I do?

    • A: The chosen dispersing agent may not be compatible with your system. You may need to screen different types of dispersing agents (e.g., switch from an anionic to a non-ionic, or try a polymeric dispersant). Evaluate performance based on key stability indicators.

  • Possible Cause 3: Environmental Factors (pH, Temperature).

    • Q: Can the pH of my formulation affect its stability?

    • A: Yes, pH can significantly influence the surface charge of the dye particles and the effectiveness of ionic dispersing agents.[7] This change in surface charge will alter the zeta potential and, consequently, the stability of the suspension. It is crucial to measure and control the pH of your formulation. High temperatures can also affect stability, especially during processes like high-temperature dyeing.[9][10]

Data Presentation

Table 1: Comparison of Common Dispersing Agents for Disperse Dye Formulations

Dispersing Agent TypeChemical ExampleStabilization MechanismOptimal pH RangeKey AdvantagesCommon Issues
Anionic Naphthalene Sulfonate Formaldehyde CondensateElectrostatic Repulsion6.0 - 9.0Excellent stability in aqueous systems, cost-effective.[4][11]Sensitive to high electrolyte concentrations and low pH.
Non-ionic Alkyl Polyethylene Glycol EtherSteric Hindrance4.0 - 10.0Versatile, stable across a wide pH range, less sensitive to electrolytes.[4][11]Can sometimes lead to foaming issues.
Polymeric Polyacrylic AcidElectrosteric (Combined)5.0 - 9.0Provides robust, long-term stability through strong adsorption to particle surfaces.[12]Can significantly increase formulation viscosity.

Table 2: Example Stability Data for this compound Formulations

Formulation IDDispersing AgentConcentration (% w/w)Initial Particle Size (d50, nm)Particle Size after 24h (d50, nm)Zeta Potential (mV)Visual Stability (24h)
DO29-A1Naphthalene Sulfonate0.5250850-15.2Aggregation
DO29-A2Naphthalene Sulfonate1.0245260-32.5Stable
DO29-A3Naphthalene Sulfonate2.0248255-35.1Stable
DO29-B1Alkyl PEG Ether1.0260275-8.7Slight Sedimentation
DO29-B2Alkyl PEG Ether2.0255260-12.4Stable

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test (Filter Paper Method)

This protocol is adapted from standard methods for testing the stability of disperse dyes under high-temperature conditions.[9][13]

  • Preparation: Prepare a 10 g/L suspension of your this compound formulation in deionized water. Adjust the pH to the desired value (e.g., 5.0) using acetic acid.

  • Initial Filtration: Take a 100 mL aliquot of the prepared suspension and filter it under suction through a standard laboratory filter paper (e.g., Whatman No. 2) on a porcelain funnel.[13] Observe the filter paper for any large dye particles or aggregates. A stable dispersion should pass through easily leaving minimal residue.

  • High-Temperature Treatment: Place 200 mL of the remaining suspension into a high-temperature, high-pressure dyeing apparatus or a sealed, pressure-rated vessel.

  • Heating Cycle: Heat the suspension to 130°C and maintain this temperature for 60 minutes.[9][13]

  • Cooling: Allow the vessel to cool down to room temperature.

  • Final Filtration: Filter the heat-treated suspension through a new, identical filter paper under the same conditions as step 2.

  • Evaluation: Compare the filter papers from the initial and final filtrations. A stable formulation will show no significant increase in dye spots or residue on the second filter paper.[13]

Protocol 2: Particle Size and Zeta Potential Measurement

  • Sample Preparation: Dilute a small aliquot of the this compound formulation with an appropriate medium. For zeta potential measurements, it is often recommended to dilute in a low ionic strength medium, such as 1-10 mM KCl or NaCl, to ensure accurate readings.[14] The original liquid composition of the dispersion should be used for dilution if possible to avoid altering the surface chemistry.

  • Instrument Setup: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer. Ensure the instrument is calibrated and the appropriate measurement cell is clean.

  • Particle Size Measurement (DLS):

    • Transfer the diluted sample to the measurement cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement to obtain the particle size distribution (e.g., Z-average, Polydispersity Index, and d50).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to the specialized zeta potential cell.

    • Apply the electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software will calculate the zeta potential based on the measured mobility and the properties of the dispersant (viscosity, dielectric constant).

  • Data Analysis: Record the mean particle size and zeta potential values. For stability studies, repeat these measurements at various time points (e.g., 0, 1, 6, 24 hours) to monitor changes.

Visualizations

Dispersing_Agent_Selection_Workflow start Start: Define Formulation Requirements (Solvent, Stability, Temp.) char_dye Characterize this compound (Particle Size, Surface Chemistry) start->char_dye select_type Select Dispersant Type (Anionic, Non-ionic, Polymeric) char_dye->select_type screen_candidates Screen Candidate Dispersants (Compatibility, Initial Dispersion) select_type->screen_candidates optimize_conc Optimize Concentration (Create Dilution Series) screen_candidates->optimize_conc stability_testing Perform Stability Testing (Particle Size, Zeta Potential, Visual) optimize_conc->stability_testing eval Evaluate Results (Meet Requirements?) stability_testing->eval eval->select_type No, Rescreen final Final Formulation Selected eval->final Yes Troubleshooting_Workflow start Unstable Formulation Observed (Aggregation, Sedimentation) check_conc Is Dispersant Concentration Optimal? start->check_conc adjust_conc Adjust Concentration (Increase/Decrease based on data) check_conc->adjust_conc No check_type Is Dispersant Type Correct? check_conc->check_type Yes re_evaluate Re-evaluate Stability adjust_conc->re_evaluate select_new_type Screen New Dispersant Types (e.g., Non-ionic, Polymeric) check_type->select_new_type No check_env Are pH and Temp Controlled? check_type->check_env Yes select_new_type->re_evaluate adjust_env Adjust and Buffer pH Control Temperature check_env->adjust_env No check_env->re_evaluate Yes adjust_env->re_evaluate stable Formulation is Stable re_evaluate->stable

References

Technical Support Center: Uniform Dyeing with Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disperse Orange 29 in their experiments. The following information is designed to address common challenges in achieving uniform dyeing and to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a type of disperse dye, which is a non-ionic dye with low water solubility. It is primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765). Its small molecular size allows it to penetrate the tightly packed polymer chains of these fibers under high temperature and pressure conditions.

Q2: What are the main challenges when dyeing with this compound?

The primary challenges include:

  • Uneven Dyeing: This can manifest as streaks, patchiness, or shade variations across the fabric.

  • Poor Colorfastness: The dyed material may have low resistance to fading or color transfer when exposed to washing, rubbing (crocking), or light.

  • Dye Agglomeration: The dye particles can clump together in the dyebath, leading to spots and reduced color yield.

Q3: What are leveling agents and why are they crucial for dyeing with this compound?

Leveling agents are chemical auxiliaries that promote uniform dyeing. They work by controlling the rate of dye uptake by the fibers, allowing the dye to distribute evenly. For disperse dyes like this compound, which are applied in a dispersion, leveling agents also help to keep the dye particles from agglomerating at high temperatures.

Q4: What types of leveling agents are suitable for this compound?

There are three main types of leveling agents used for disperse dyeing:

  • Anionic Leveling Agents: These have a negative charge and work by repelling the negatively charged surface of the dye particles, thus preventing agglomeration and controlling the dye uptake rate.

  • Non-ionic Leveling Agents: These do not have a net electrical charge. They form loose complexes with the dye molecules, which then break down at higher temperatures to release the dye gradually for a more even absorption by the fiber.

  • Blends of Anionic and Non-ionic Agents: These formulations combine the properties of both types to offer a balance of dispersing and leveling effects.

Q5: How do I choose the right leveling agent for my experiment?

The choice of leveling agent depends on several factors, including the specific dyeing process, the desired shade, and the characteristics of the polyester substrate. It is often recommended to conduct preliminary tests to determine the optimal leveling agent and its concentration. A good leveling agent should exhibit good retarding (slowing down the initial dye uptake) and migration (helping the dye to move from areas of high concentration to low concentration) properties.

Troubleshooting Guide

Problem 1: Uneven Dyeing (Streaks, Patchiness)

Possible Cause Solution
Improper Dye Dispersion Ensure the this compound is properly pasted with a small amount of water and a dispersing agent before adding it to the dyebath.
Incorrect Leveling Agent Concentration The concentration of the leveling agent is critical. Too little may not provide adequate leveling, while too much can excessively retard dye uptake and reduce the final color yield. Consult technical data sheets or conduct optimization experiments.
Rapid Temperature Rise Increase the dyebath temperature gradually, especially in the critical range for polyester (typically 80°C to 130°C). A slower heating rate allows for more controlled dye absorption.
Inadequate Dyebath Circulation Ensure sufficient agitation or circulation of the dyebath to maintain a uniform temperature and dye concentration throughout the dyeing process.
Incorrect pH Maintain the pH of the dyebath within the recommended range for disperse dyes, which is typically weakly acidic (pH 4.5-5.5).

Problem 2: Poor Colorfastness

Possible Cause Solution
Surface Dye Deposits After dyeing, perform a reduction clearing process to remove any unfixed dye particles from the fiber surface. A typical recipe involves treating the fabric with a solution of sodium hydrosulfite and caustic soda.
Improper Dye Fixation Ensure that the dyeing temperature and time are sufficient for the dye to penetrate and fix within the polyester fibers.
Incompatible Auxiliaries Some auxiliaries can negatively impact colorfastness. Ensure that the chosen leveling and dispersing agents are compatible with this compound and the dyeing system.

Problem 3: Dye Agglomeration and Speckling

Possible Cause Solution
Poor Quality Dispersing Agent Use a high-quality dispersing agent that is stable at the high temperatures used for polyester dyeing.
Water Hardness Use demineralized water for the dyebath. If not possible, add a sequestering agent to chelate calcium and magnesium ions that can cause dye agglomeration.
Low Cloud Point of Non-ionic Leveling Agent If using a non-ionic leveling agent, ensure its cloud point is above the dyeing temperature to prevent it from coming out of solution and causing dye precipitation.

Data Presentation

The following tables summarize typical performance data for different types of leveling agents when dyeing polyester with this compound. Please note that actual results may vary depending on the specific experimental conditions and the commercial products used.

Table 1: Comparison of Colorfastness Properties

Leveling Agent TypeWash Fastness (ISO 105-C06)Rubbing Fastness (Crocking) (ISO 105-X12) - DryRubbing Fastness (Crocking) (ISO 105-X12) - WetLight Fastness (ISO 105-B02)
Anionic 4-543-45-6
Non-ionic 4-54-545-6
Anionic/Non-ionic Blend 4-54-546

Ratings are on a scale of 1 to 5 for wash and rubbing fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).

Table 2: Comparison of Dye Uptake and Leveling Performance

Leveling Agent TypeDye Exhaustion (%)Leveling Performance (ΔE)
Anionic 85-90%0.8 - 1.2
Non-ionic 80-85%0.5 - 0.9
Anionic/Non-ionic Blend 88-92%< 0.7

ΔE represents the color difference between different parts of the dyed fabric; a lower value indicates better leveling.

Experimental Protocols

Protocol 1: Evaluation of Slow-Dyeing Properties of a Leveling Agent

This protocol is adapted for testing the effectiveness of a leveling agent in controlling the rate of dyeing with this compound.

Materials:

  • Pre-scoured and heat-set polyester fabric

  • This compound (C.I. Disperse Orange 30)

  • Leveling agent to be tested

  • Acetic acid

  • High-temperature, high-pressure laboratory dyeing apparatus

Procedure:

  • Prepare a dyebath with the following recipe:

    • This compound: 0.5% (on mass of fabric)

    • Leveling Agent: x g/L (concentration to be evaluated)

    • pH: 4.5 (adjusted with acetic acid)

    • Liquor Ratio: 1:20

  • Set the initial temperature of the dyebath to 40°C.

  • Introduce the polyester fabric into the dyebath.

  • Raise the temperature to 130°C over a period of 30 minutes.

  • Maintain the temperature at 130°C for 45 minutes.

  • During the heating phase, take small fabric samples at 90°C, 100°C, 110°C, and 120°C. Also, take a sample at the beginning and end of the 45-minute hold at 130°C.

  • For each sample, rinse thoroughly and dry.

  • Visually or spectrophotometrically assess the color depth of the samples. A more gradual and uniform increase in color depth indicates a better slow-dyeing and leveling effect.[1][2]

Protocol 2: Standard High-Temperature Dyeing of Polyester with this compound

Materials:

  • Pre-scoured polyester fabric

  • This compound

  • Dispersing agent

  • Leveling agent (Anionic, Non-ionic, or Blend)

  • Acetic acid

  • Sodium hydrosulfite

  • Caustic soda

Procedure:

  • Prepare the dyebath at 60°C containing a dispersing agent and a leveling agent.

  • Add the pre-wetted polyester fabric and run for 10 minutes.

  • Add the well-dispersed this compound dye.

  • Adjust the pH to 4.5-5.5 with acetic acid.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.

  • Hold at 130°C for 60 minutes.

  • Cool the dyebath to 70°C.

  • Drain the dyebath and rinse the fabric.

  • Perform reduction clearing by treating the fabric in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 80°C for 20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water, and dry.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fabric_Scouring Fabric Scouring Dye_Bath_Prep Prepare Dyebath (Water, Leveling Agent, pH Adjustment) Fabric_Scouring->Dye_Bath_Prep Dye_Dispersion Dye Dispersion (this compound + Dispersing Agent) Dyeing High-Temperature Dyeing (130°C) Dye_Dispersion->Dyeing Dye_Bath_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Final_Rinse_Dry Final Rinse & Dry Reduction_Clearing->Final_Rinse_Dry

Caption: Experimental workflow for dyeing polyester with this compound.

Leveling_Mechanism cluster_anionic Anionic Leveling Agent cluster_nonionic Non-ionic Leveling Agent A_Dye Dye Aggregate A_Repel1 Electrostatic Repulsion A_Dye->A_Repel1 A_Agent Anionic Agent (- charge) A_Agent->A_Repel1 A_Fiber Polyester Fiber (- surface charge) A_Repel2 Controlled Adsorption A_Repel1->A_Repel2 Prevents Agglomeration A_Repel2->A_Fiber N_Dye Dye Molecule N_Complex Dye-Agent Complex N_Dye->N_Complex Forms loose bond N_Agent Non-ionic Agent N_Agent->N_Complex N_Release Gradual Dye Release (at high temp.) N_Complex->N_Release N_Fiber Polyester Fiber N_Release->N_Fiber

References

Effect of carriers on the dyeing performance of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Disperse Orange 29, focusing on the impact of carriers on its dyeing performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a carrier in the dyeing of polyester (B1180765) with this compound?

A carrier, also known as a dyeing accelerant, is an organic compound that facilitates the dyeing of hydrophobic fibers like polyester at lower temperatures, typically around 100°C, under atmospheric pressure.[1] Its main functions are to swell the polyester fibers and increase the inter-polymer space, which allows the disperse dye molecules to penetrate the fiber structure more easily.[1][2] Carriers essentially increase the rate of dye diffusion into the fiber.[3]

Q2: What are the potential advantages and disadvantages of using carriers in the dyeing process?

Advantages:

  • Enables the achievement of medium to dark shades at boiling temperatures without the need for high-pressure equipment.[1][2]

  • Increases the rate of dyeing, allowing for shorter processing times.[1]

  • Can improve the levelness of the dyeing.[1]

Disadvantages:

  • Carriers can be toxic and pose environmental and health risks.[1][4]

  • They can negatively affect the lightfastness of the dyed fabric.[1][4]

  • Improper selection or use of carriers can lead to spotting on the fabric.[2]

  • Adds to the overall cost of the dyeing process due to the cost of the carrier and the need for subsequent removal.[1][2]

Q3: How does the concentration of a carrier affect the dyeing performance of this compound?

The concentration of the carrier has a significant impact on the color yield, typically measured as K/S values. Generally, as the carrier concentration increases, the dye uptake and the resulting K/S value also increase up to an optimal point.[5] Beyond this optimal concentration, the dye uptake may plateau or even decrease. Excessive carrier can lead to issues such as dye aggregation and reduced fastness properties.[6]

Q4: What is the recommended pH for a dyebath containing this compound and a carrier?

The optimal pH range for dyeing polyester with disperse dyes is typically weakly acidic, between 4.5 and 5.5.[7] Maintaining this pH is crucial for the stability of the dye dispersion and for ensuring a consistent rate of dye uptake. Acetic acid is commonly used to adjust the pH of the dyebath.[2][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Uneven Dyeing or Streaking 1. Poor dispersion of this compound.[6][7] 2. Uneven liquor circulation in the dyeing machine.[6] 3. Too rapid a rate of temperature rise. 4. Incorrect carrier concentration.1. Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath.[7] 2. Optimize the agitation and circulation of the dye liquor.[6] 3. Employ a slower, controlled rate of temperature increase, for example, 1-2°C per minute.[7] 4. Optimize the carrier concentration through preliminary testing.
Poor Color Yield (Low K/S Value) 1. Insufficient carrier concentration.[5] 2. Dyeing temperature is too low or dyeing time is too short.[8] 3. Dye aggregation or sedimentation.[6] 4. Incorrect pH of the dyebath.[7]1. Gradually increase the carrier concentration and observe the effect on color strength. 2. Ensure the dyeing temperature is maintained at the recommended level (typically around 100°C with a carrier) for an adequate duration (e.g., 60 minutes). 3. Use a high-quality, high-temperature stable dispersing agent.[7] 4. Adjust the dyebath pH to the optimal range of 4.5-5.5 with acetic acid.[7]
Color Spots or Speckles on Fabric 1. Agglomeration of dye particles due to poor dispersion.[7][9] 2. Incompatibility of the carrier with other auxiliaries in the dyebath.[9] 3. Presence of impurities or oils on the fabric.[9]1. Improve the initial dispersion of the dye. Consider using a small amount of warm water to paste the dye with the dispersing agent.[7] 2. Check the compatibility of all chemicals before starting the dyeing process.[9] 3. Ensure the fabric is thoroughly scoured and prepared before dyeing.[7]
Reduced Wash, Rub, or Light Fastness 1. Inadequate dye penetration into the fiber.[6] 2. Presence of residual carrier on the fabric surface.[4] 3. Excessive dye on the fiber surface (unfixed dye).1. Optimize carrier concentration and dyeing time to ensure deep and uniform dye penetration. 2. Perform a thorough after-clearing process to remove residual carrier and unfixed dye.[3] 3. A reduction clearing process with sodium hydrosulfite and sodium hydroxide (B78521) is often recommended.[10]

Quantitative Data

Table 1: Illustrative Effect of Different Carrier Types on Color Strength (K/S) of Disperse Dyes on Polyester

Carrier TypeChemical NatureTypical K/S Value*
Eco-Friendly Carriere.g., Methyl ester of fatty acid4.74[8]
Non-Eco-Friendly Carriere.g., Chlorinated aromatic4.04[8]
Non-polar Solvent Carriere.g., BenzeneHigher dye exhaustion (up to 82.25%)[7]
Polar Solvent Carriere.g., EthanolLower dye exhaustion (up to 39.99%)[7]

*Values are for illustrative purposes based on studies with different disperse dyes and may not be directly representative of this compound.[7][8]

Table 2: Influence of Carrier Concentration on Dye Exhaustion

Carrier Concentration (% owf)Dye Exhaustion (%)*
1~45
2~60
3~75
4~82
5~82

*Illustrative data based on the trend observed for disperse dyes, where dye exhaustion increases with carrier concentration up to a saturation point.[7]

Experimental Protocols

Protocol 1: Evaluation of Carrier Effect on Dyeing Performance
  • Fabric Preparation: Scour a pre-weighed 100% polyester fabric sample in a solution containing a non-ionic detergent to remove any impurities, then rinse thoroughly and dry.[3]

  • Dyebath Preparation:

    • Prepare a stock solution of this compound.

    • In a beaker, add a dispersing agent and a small amount of warm water to form a paste.

    • Add the required volume of the dye stock solution to the paste and mix well.

    • Add the desired concentration of the carrier to be evaluated.

    • Add water to achieve the desired liquor ratio (e.g., 30:1).[7]

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[7]

  • Dyeing Procedure:

    • Immerse the prepared polyester fabric in the dyebath at room temperature.

    • Raise the temperature of the dyebath to 100°C at a rate of 2°C/minute.[7]

    • Maintain the temperature at 100°C for 60 minutes, ensuring constant agitation.[2]

    • Cool the dyebath down to 60°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with cold water.

    • Treat the fabric in a solution containing 1 g/L sodium hydrosulfite and 1 g/L sodium hydroxide for 10 minutes at 60°C to remove unfixed dye.[10]

    • Rinse the fabric thoroughly with hot and cold water, then dry.

  • Evaluation:

    • Measure the color strength (K/S) of the dyed fabric using a spectrophotometer.

    • Evaluate the colorfastness properties as described in Protocol 2.

Protocol 2: Determination of Colorfastness
  • Colorfastness to Washing:

    • Follow the ISO 105-C03 standard.[11]

    • Sew the dyed fabric sample between two undyed standard adjacent fabrics (e.g., cotton and wool).

    • Wash the composite sample in a solution containing a standard detergent at a specified temperature and time (e.g., 60°C for 30 minutes).[10]

    • Rinse and dry the sample.

    • Assess the color change of the dyed sample and the staining of the adjacent fabrics using the respective grey scales.

  • Colorfastness to Rubbing (Crocking):

    • Follow the ISO 105-X12 standard.[11]

    • Rub the dyed fabric with a standard white cotton cloth under specified pressure for a set number of cycles, in both dry and wet conditions.

    • Evaluate the degree of color transfer to the white cloth using the grey scale for staining.

  • Colorfastness to Light:

    • Follow the ISO 105-B02 standard.[11]

    • Expose the dyed fabric sample to a standard artificial light source (e.g., Xenon arc lamp) under controlled conditions.

    • Simultaneously expose a set of blue wool standards.

    • Compare the fading of the dyed sample with the fading of the blue wool standards to determine the lightfastness rating.

Visualizations

G cluster_prep Fabric & Dyebath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Evaluation A Scour Polyester Fabric D Immerse Fabric in Dyebath A->D B Prepare Dye Dispersion (this compound + Dispersing Agent) C Prepare Dyebath (Add Carrier, Adjust pH) B->C C->D E Raise Temperature to 100°C D->E F Dye for 60 minutes E->F G Cool Down F->G H Rinse G->H I Reduction Clearing H->I J Final Rinse & Dry I->J K Evaluate Performance (K/S, Fastness) J->K

Caption: Experimental workflow for evaluating the effect of carriers.

G cluster_cause Mechanism cluster_effect Performance Outcome carrier Carrier Addition fiber_swelling Polyester Fiber Swelling carrier->fiber_swelling causes dye_penetration Increased Dye Penetration fiber_swelling->dye_penetration enables dyeing_rate Accelerated Dyeing Rate dye_penetration->dyeing_rate leads to color_yield Improved Color Yield (K/S) dyeing_rate->color_yield results in levelness Enhanced Levelness dyeing_rate->levelness results in

Caption: Logical relationship of carrier action on dyeing performance.

References

Technical Support Center: Minimizing Thermomigration of Disperse Orange 29 in Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the thermomigration of C.I. Disperse Orange 29 when dyeing polyester (B1180765) fabrics.

Troubleshooting Guide

Issue 1: Poor Rub Fastness or Staining After Heat Treatment

Symptom: After heat-setting or other thermal processes, the dyed polyester fabric exhibits poor rub fastness (crocking) or stains adjacent materials. This is a primary indicator of thermomigration, where dye molecules have moved from within the fiber to the surface.

Possible Causes & Solutions:

Possible Cause Solution
Excessive Heat-Setting Temperature/Time Optimize the heat-setting parameters. Thermomigration of disperse dyes on polyester generally becomes significant at temperatures above 150°C (302°F) and increases with longer exposure times.[1] It is crucial to determine the minimum temperature and duration required to achieve the desired fabric stability and finish.
Inappropriate Finishing Agents Certain chemical finishes, particularly non-ionic surfactants and softeners like ethoxylated fatty alcohols, can act as solvents for this compound at elevated temperatures, facilitating its migration to the fiber surface.[2][3] Consider using cationic or anionic finishing agents, which are generally less detrimental. Silicone-based softeners may also offer a better performance in this regard.[4]
Inadequate After-Clearing Residual, unfixed this compound on the fiber surface will readily migrate during subsequent heat treatments. A thorough reduction clearing process is essential to remove this surface dye.
High Dye Concentration Deeper shades require a higher concentration of dye within the polyester fibers, which can increase the likelihood of thermomigration. While achieving the desired shade is paramount, be aware that deeper shades may require more stringent control of heat and finishing processes.

Frequently Asked Questions (FAQs)

Q1: What is thermomigration and why is it a problem with this compound on polyester?

A1: Thermomigration is the movement of dye molecules from the interior of the polyester fiber to its surface when subjected to heat.[2] This phenomenon is problematic because it can lead to a variety of quality issues, including:

  • Reduced color fastness to rubbing (crocking)

  • Staining of adjacent fabrics or materials during storage or use

  • Changes in the final shade of the dyed fabric

  • Decreased wash and perspiration fastness[2]

This compound, being a non-ionic disperse dye, is susceptible to this issue, particularly during post-dyeing processes like heat-setting, which are necessary for polyester fabrics.

Q2: At what temperature does thermomigration become a significant issue for disperse dyes?

A2: While drying conditions around 100°C (212°F) have a minimal effect, thermomigration typically starts to become a concern at temperatures of 140°C (284°F) and above. The peak potential for thermomigration is often observed between 170°C and 180°C (338°F - 356°F).[3]

Q3: How can I test my dyed polyester for potential thermomigration of this compound?

A3: There are two common methods to assess thermomigration:

  • Hot Pressing Test (based on ISO 105-X11 or AATCC Test Method 117): This involves pressing the dyed fabric against a standard white polyester fabric at a specific temperature and pressure for a set duration. The degree of staining on the white fabric is then evaluated using a grey scale.[1][2][5][6][7]

  • Solvent Test (DMF Test): A simple, qualitative test involves immersing a piece of the dyed and heat-treated fabric in dimethylformamide (DMF) at room temperature.[3] If the solvent becomes colored, it indicates the presence of migrated dye on the fiber surface.

Q4: What are anti-migration agents and how do they work?

A4: Anti-migration agents are chemical auxiliaries added during the dyeing or finishing process to minimize the movement of disperse dyes. They are typically polymeric substances that can work in several ways, such as forming a protective film on the fiber surface that hinders dye mobility or by promoting controlled aggregation of dye particles in the dyebath to prevent uneven deposition.

Q5: Does the chemical structure of this compound influence its thermomigration tendency?

A5: Yes, the chemical structure of a disperse dye plays a role in its thermomigration properties. This compound is a double azo dye.[8] The molecular size, polarity, and presence of specific functional groups can affect its mobility within the polyester fiber and its interaction with finishing agents at high temperatures. Generally, disperse dyes with higher molecular weights tend to exhibit lower thermomigration.

Data Presentation

Table 1: Fastness Properties of C.I. This compound

Fastness Property Test Method Rating (1-5 Scale, 5 is best)
Light FastnessAATCC6-7
Washing Fastness (Staining)AATCC5
Washing Fastness (Fading)AATCC5
Perspiration Fastness (Staining)AATCC5
Perspiration Fastness (Fading)AATCC5
Ironing FastnessAATCC5

Source: Data compiled from publicly available information.[8]

Table 2: Influence of Heat-Setting Temperature on Thermomigration (Illustrative)

Heat-Setting Temperature Staining on Adjacent Polyester (Grey Scale Rating)
150°C (302°F)4-5
170°C (338°F)3-4
190°C (374°F)2-3
210°C (410°F)1-2

Note: This table is illustrative and the actual values for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Evaluation of Thermomigration by Hot Pressing (Based on ISO 105-P01/X11)

Objective: To assess the tendency of this compound to migrate from a dyed polyester fabric to an adjacent undyed fabric under the influence of dry heat.

Materials:

  • Dyed polyester fabric specimen (40 mm x 100 mm)

  • Undyed white polyester adjacent fabric (40 mm x 100 mm)

  • Heating device with smooth, parallel plates capable of maintaining a constant temperature (±2°C) and pressure (4 ± 1 kPa)[7]

  • Grey scale for assessing staining (ISO 105-A03)

Procedure:

  • Place the dyed fabric specimen on a piece of wool flannel padding.

  • Place the undyed white polyester fabric on top of the dyed specimen.

  • Position the composite specimen in the heating device.

  • Close the heating device and apply a pressure of 4 ± 1 kPa at the desired test temperature (e.g., 180°C) for 30 seconds.[2]

  • Remove the specimen and allow it to cool.

  • Evaluate the staining on the white polyester fabric using the grey scale for staining under standard lighting conditions.[7]

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

Objective: To remove unfixed surface dye from polyester fabric after dyeing to improve fastness properties and minimize thermomigration.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite

  • Caustic soda (Sodium hydroxide)

  • Non-ionic detergent

  • Acetic acid

Procedure:

  • Prepare a treatment bath with the following composition:

    • 2 g/L Sodium hydrosulfite

    • 2 g/L Caustic soda

    • 1 g/L Non-ionic detergent

  • Heat the bath to 70-80°C (158-176°F).

  • Immerse the dyed polyester fabric in the bath and treat for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid.

  • Rinse again with cold water and dry.

Mandatory Visualizations

Thermomigration_Factors cluster_process Dyeing & Finishing Process cluster_factors Influencing Factors cluster_outcome Outcome Dyeing Dyeing with This compound Finishing Finishing (e.g., Softening) Dyeing->Finishing HeatSetting Heat-Setting Finishing->HeatSetting Thermomigration Thermomigration Finishing->Thermomigration Facilitates HeatSetting->Thermomigration Induces Temperature Temperature Temperature->HeatSetting Time Time Time->HeatSetting Chemicals Finishing Chemicals (e.g., Softeners) Chemicals->Finishing Concentration Dye Concentration Concentration->Dyeing PoorFastness Poor Rub Fastness & Staining Thermomigration->PoorFastness Results in

Caption: Key factors influencing the thermomigration of this compound on polyester.

Troubleshooting_Workflow Start Symptom: Poor Rub Fastness/Staining CheckHeat 1. Review Heat-Setting Parameters (Temp & Time) Start->CheckHeat CheckChemicals 2. Analyze Finishing Chemicals (e.g., Softener) CheckHeat->CheckChemicals CheckCleaning 3. Verify Adequacy of Reduction Clearing CheckChemicals->CheckCleaning OptimizeProcess Optimize Process: - Lower Temperature/Time - Change Softener - Improve Clearing CheckCleaning->OptimizeProcess Retest Retest Thermomigration (e.g., Hot Press Test) OptimizeProcess->Retest Retest->CheckHeat Fail ProblemSolved Problem Resolved Retest->ProblemSolved Pass

Caption: A logical workflow for troubleshooting thermomigration issues.

References

Technical Support Center: Troubleshooting Color Matching Issues with Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving color matching and other production issues encountered with Disperse Orange 29.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is primarily used for dyeing and printing on polyester (B1180765) and its blended fabrics.[1][2] It can also be used for dyeing acetate (B1210297) fibers.[1][2]

Q2: What is the optimal pH range for a dye bath containing this compound?

For disperse dyes in general, the optimal pH for the dye bath is in the weakly acidic range of 4.5 to 5.5.[3][4][5] Maintaining this pH is crucial for the stability of the dye dispersion and to ensure consistent dye uptake.[3][4] Acetic acid is commonly used to adjust the pH of the dye bath.[3]

Q3: What are the common causes of uneven dyeing with disperse dyes like this compound?

Common causes of uneven dyeing include improper dye dispersion, incorrect temperature control, inadequate pH control, and poor fabric preparation.[3][6] The choice and concentration of dispersing and leveling agents are also critical for achieving a level dyeing.[3]

Q4: Can this compound be used in combination with other disperse dyes?

Yes, this compound can be used in combination with other disperse dyes to create different shades. For instance, it can be combined with Disperse Blue BBLS and Red BBL to form three primary colors.[2] However, it is important to ensure the compatibility of the dyes being mixed. High-temperature disperse dyes are generally not compatible with low-temperature types due to different melting temperatures.[5][7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the dyeing process with this compound.

Issue 1: Shade Repeatability and Color Matching Problems

Q: Why am I seeing variations in shade between different production batches?

A: Shade variations can be caused by a number of factors:

  • Fiber Type and Quality: Different types of fibers absorb dyes differently.[8] Even variations in the production or thermal pretreatment of the same fiber can affect dyeing behavior.[9]

  • Water Quality: The ionic content and pH of the water used in the dyeing process can affect dye uptake and color formation.[8] Hard water, in particular, can have a significant effect on the color value of disperse dyes.[9]

  • Process Parameters: Precise control of temperature and time is critical.[8] Even small variations can lead to significant shade differences.[8]

Issue 2: Poor Color Fastness

Q: The color is fading or bleeding after washing. What could be the cause?

A: Poor wash fastness can result from:

  • Inadequate Dye Penetration: If the dye has not fully penetrated the fiber, it will be more easily removed during washing.[6]

  • Thermal Migration: During dry heat treatments after dyeing, some of the dye can migrate from the inside of the fiber to the surface, which can lead to a decrease in color fastness.[10]

  • Improper After-treatment: A thorough after-clearing process is necessary to remove any unfixed dye from the fiber surface.

Issue 3: Specks or Spots on the Fabric

Q: I am observing small, dark spots of color on the dyed material. What is causing this?

A: This issue is often due to poor dye dispersion, where dye particles clump together instead of remaining finely and evenly distributed in the dye bath.[3] Potential causes include:

  • Poor Dye Quality: The dye itself may have poor solubility or contain impurities.[5][7][11]

  • Inadequate Dispersing Agent: Using a low-quality or insufficient amount of dispersing agent can lead to dye agglomeration, especially at high temperatures.[3]

  • Water Hardness: The presence of calcium and magnesium ions in the water can negatively affect dye dispersion.[3]

Data Presentation

The following table summarizes the general recommended parameters for dyeing with disperse dyes. These should be optimized for your specific application with this compound.

ParameterRecommended RangeNotes
pH 4.5 - 5.5Adjust with acetic acid. Crucial for dye stability and uptake.[3][4][5]
Dyeing Temperature 120°C - 130°CFor high-temperature dyeing methods to ensure proper dye diffusion into polyester fibers.[12]
Temperature Rise Rate 1 - 2 °C / minuteA slower rate of temperature increase promotes levelness.[3]
Dispersing Agent 1 g/LUse a high-temperature stable agent.[3]
Leveling Agent 0.5 - 2.0 g/LAdjust based on dye concentration and fabric type.[3]

Experimental Protocols

1. Standard Laboratory-Scale High-Temperature Dyeing Protocol for Polyester

This protocol can be used as a starting point for dyeing polyester with this compound.

  • Fabric Preparation: Ensure the polyester fabric is thoroughly scoured to remove any oils, waxes, or sizing agents that could hinder uniform dye penetration.[3]

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) of 10:1.

    • Add a sequestering agent if using hard water.

    • Add a high-temperature stable dispersing agent (e.g., 1 g/L).

    • Add a suitable leveling agent (e.g., 0.5 - 2.0 g/L).

    • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.

  • Dye Dispersion: Carefully paste the required amount of this compound with a small amount of the dispersing agent and warm water before adding it to the dye bath.

  • Dyeing Process:

    • Immerse the prepared fabric in the dye bath at room temperature.

    • Raise the temperature to 60°C and run for 10 minutes.

    • Increase the temperature to the final dyeing temperature of 130°C at a rate of 1-2°C per minute.

    • Hold at 130°C for 30-60 minutes, depending on the desired shade depth.

  • Cooling and Rinsing:

    • Cool the dye bath to 70°C.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the dyed fabric at 70-80°C for 15-20 minutes.

    • Rinse with hot water, then neutralize with a mild acid (e.g., acetic acid), and finally rinse with cold water.

  • Drying: Dry the fabric at a temperature below 130°C.[10]

2. Protocol for Testing Dye Dispersion Stability

  • Prepare a dye solution in a beaker with the same concentrations of dye, dispersing agent, and other auxiliaries as used in the production recipe.

  • Heat the solution to the target dyeing temperature while stirring.

  • Observe the solution for any signs of dye agglomeration or precipitation on the beaker walls.

  • Filter the hot dye solution through a filter paper.

  • Examine the filter paper for any dye spots or residue, which would indicate poor dispersion stability.

Visualizations

Troubleshooting_Workflow Start Color Matching Issue Identified Check_Process_Parameters Review Process Parameters (Temp, Time, pH) Start->Check_Process_Parameters Check_Raw_Materials Examine Raw Materials (Dye, Auxiliaries, Fabric, Water) Start->Check_Raw_Materials Parameters_Correct Parameters Correct? Check_Process_Parameters->Parameters_Correct Materials_Correct Raw Materials Consistent? Check_Raw_Materials->Materials_Correct Parameters_Correct->Materials_Correct Yes Adjust_Parameters Adjust Process Parameters Parameters_Correct->Adjust_Parameters No Test_New_Batch Test New Batch of Raw Materials Materials_Correct->Test_New_Batch No Evaluate_Dispersion Evaluate Dye Dispersion Materials_Correct->Evaluate_Dispersion Yes Adjust_Parameters->Start Test_New_Batch->Start Dispersion_Good Dispersion Stable? Evaluate_Dispersion->Dispersion_Good Improve_Dispersion Improve Dispersion Method (e.g., better dispersing agent) Dispersion_Good->Improve_Dispersion No Problem_Solved Problem Resolved Dispersion_Good->Problem_Solved Yes Improve_Dispersion->Start Consult_Supplier Consult Dye Supplier Improve_Dispersion->Consult_Supplier

Caption: Troubleshooting workflow for color matching issues.

Dyeing_Factors Dyeing_Process Successful Dyeing (Correct Shade & Fastness) Fiber Fiber (Type, Quality, Preparation) Fiber->Dyeing_Process Dye Dye (Quality, Dispersion, Concentration) Dye->Dyeing_Process Water Water (Hardness, pH) Water->Dyeing_Process Auxiliaries Auxiliaries (Dispersing, Leveling Agents) Auxiliaries->Dyeing_Process Process Process Conditions (Temp, Time, Agitation) Process->Dyeing_Process

Caption: Key factors influencing the disperse dyeing process.

References

Technical Support Center: Enhancing Orange and Red Fluorescent Protein Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of orange and red fluorescent proteins (FPs).

Frequently Asked Questions (FAQs)

Q1: My fluorescent protein signal is fading rapidly during imaging. What is happening and what can I do to fix it?

A: The phenomenon you are observing is called photobleaching, which is the irreversible photochemical destruction of a fluorophore.[1] This is a common issue in fluorescence microscopy, especially during long-term imaging experiments that require numerous images of single cells.[2][3]

To minimize photobleaching, you can implement the following strategies:

  • Reduce Illumination Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[4] Employing neutral-density filters can help reduce the number of photons hitting your sample.[1]

  • Minimize Exposure Time: Use the shortest possible exposure times and, for time-lapse experiments, increase the interval between image acquisitions.[4] Focus on your sample using transmitted light or a neighboring area before capturing the final image to limit light exposure.[1]

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium. These reagents work by scavenging free radicals and reducing the concentration of molecular oxygen, which is a key mediator of photobleaching.[4]

  • Choose a More Photostable FP: Some fluorescent proteins are inherently more resistant to photobleaching. Consider switching to a variant that has been engineered for enhanced photostability, such as TagRFP-T or mOrange2.[2][5]

Q2: How do I select a more photostable orange or red fluorescent protein for my experiments?

A: Selecting a robust fluorescent protein is crucial for demanding imaging applications. Many modern FPs have been developed through a process called directed evolution, where researchers screen large libraries of protein variants for specific improvements, such as photostability.[6][7]

For example, TagRFP-T is a variant of TagRFP that is approximately nine times more photostable.[5] Similarly, mOrange2 is about 25 times more photostable than its parent protein, mOrange.[5] When choosing a protein, consult quantitative data that compares key photophysical properties. Refer to the data tables below for a comparison of common orange and red fluorescent proteins.

Q3: What are the underlying causes of photobleaching in fluorescent proteins?

A: Photobleaching is primarily caused by the interaction of the fluorescent protein's chromophore with molecular oxygen while in a long-lived, excited triplet state.[4][8] This interaction generates reactive oxygen species (ROS), such as singlet oxygen, which can chemically and irreversibly damage the chromophore, rendering it non-fluorescent.[4][9]

Several factors can accelerate this process:

  • High Illumination Intensity: More intense light increases the rate at which fluorophores enter the excited state, thus increasing the probability of triplet state formation and subsequent ROS generation.[4]

  • Presence of Oxygen: Molecular oxygen is a critical component in the most common photobleaching pathways.[10][11]

  • Chromophore Environment: The local environment surrounding the chromophore, dictated by the protein's amino acid structure, plays a significant role in its photostability.[11][12] Tightly packed amino acids can shield the chromophore from the external environment.[10]

Q4: Can I improve the photostability of a fluorescent protein without genetically modifying it?

A: Yes, the chemical environment of the fluorophore significantly impacts its photostability.[11] You can enhance photostability by:

  • Using Antifade Reagents: As mentioned, these are highly effective at reducing photobleaching by scavenging ROS.[4]

  • Removing Redox-Active Compounds: The removal of potentially redox-active compounds from the imaging medium can dramatically increase the photostability of FPs.[10]

  • Creating Anaerobic Conditions: In some cases, illuminating fluorescent proteins like TagRFP and mOrange in anaerobic (oxygen-depleted) conditions can improve their photostability by 8.7-fold and 25-fold, respectively.[10][11]

While these methods are effective, the most substantial and permanent improvements in photostability come from direct protein engineering.[2]

Q5: What is site-directed mutagenesis and how does it improve photostability?

A: Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to the DNA sequence of a gene.[13][14] By altering the gene that encodes a fluorescent protein, one can change specific amino acid residues within the protein's structure.[15]

Changes to the amino acids surrounding the chromophore can dramatically alter its photophysical properties, including photostability.[12][16] For example, mutations can be introduced to:

  • Increase the structural rigidity around the chromophore.

  • Shield the chromophore from molecular oxygen.

  • Alter the electronic properties of the chromophore to make it less likely to enter the destructive triplet state.

This technique was instrumental in creating highly photostable variants like TagRFP-T and mOrange2.[5]

Q6: Are there performance trade-offs when engineering a fluorescent protein for higher photostability?

A: Yes, optimizing one property of a fluorescent protein can sometimes lead to a compromise in another. For instance, the development of the highly photostable mOrange2 resulted in a modest 30% decrease in brightness compared to its parent, mOrange, due to a lower quantum yield and extinction coefficient.[5] It also exhibits a slightly longer maturation half-time.[5] However, for applications requiring long-term imaging, the benefit of increased photostability often outweighs a small decrease in initial brightness.[2]

Troubleshooting Guide

Use the following workflow to diagnose and resolve issues with photobleaching.

G Troubleshooting Photobleaching Workflow start Start: Rapid Signal Fading Observed param Step 1: Adjust Imaging Parameters start->param sub1 Reduce illumination intensity? Minimize exposure time? param->sub1 Try this first env Step 2: Modify Chemical Environment sub2 Use antifade mounting medium? env->sub2 protein Step 3: Change Fluorescent Protein sub3 Switch to a more photostable variant (e.g., TagRFP-T, mOrange2)? protein->sub3 sub1->env If fading continues end_ok Problem Resolved sub1->end_ok Success sub2->protein If fading continues sub2->end_ok Success sub3->end_ok Success end_not_ok Issue Persists: Consult advanced literature or core facility staff sub3->end_not_ok If still unresolved

Caption: A step-by-step workflow for troubleshooting photobleaching issues.

Quantitative Data: Photophysical Properties of Orange & Red FPs

The following table summarizes key properties of several orange and red fluorescent proteins to aid in selection. Brightness is a product of the extinction coefficient and quantum yield. Photostability is represented by the time to bleach to 50% initial fluorescence under standardized arc-lamp illumination.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Extinction Coefficient (M⁻¹cm⁻¹)Relative BrightnessPhotostability (t₁/₂ in sec)
mOrange 5485620.6972,0005013
mOrange2 5495650.6058,00035330
TagRFP 5555840.4898,0004737
TagRFP-T 5555840.4481,00036340
mCherry 5876100.2272,00016120
mApple 5685920.4975,0003730
mRuby2 5596000.38113,00043121
FusionRed 5806080.1781,00014165

Data compiled from Shaner et al., 2008 and Lam et al., 2012.[2][5][17][18]

Key Experimental Protocols

Protocol 1: Screening FP Libraries for Enhanced Photostability

This protocol is based on methods used for the directed evolution of photostable FPs.[2][5] It involves screening bacterial colonies expressing FP variants.

G Directed Evolution Workflow for Photostability lib 1. Create Mutant FP Library (e.g., via error-prone PCR) plate 2. Transform into E. coli & Plate on Petri Dish lib->plate express 3. Express FP Variants in Bacterial Colonies plate->express image1 4. Acquire Initial Fluorescence Image express->image1 bleach 5. Illuminate with High-Intensity Light (e.g., Xenon Arc Lamp) image1->bleach image2 6. Acquire Post-Bleach Fluorescence Image bleach->image2 select 7. Identify Colonies with Highest Remaining Fluorescence image2->select iterate 8. Isolate Plasmids & Use as Template for Next Round of Mutagenesis select->iterate iterate->lib Iterate Cycle

Caption: The cyclical process of directed evolution to improve FP photostability.

Methodology:

  • Library Creation: Generate a library of FP variants using methods like error-prone PCR or site-directed mutagenesis.[14]

  • Transformation and Expression: Transform the plasmid library into E. coli and plate them on a petri dish. Allow colonies to grow and express the FP variants.

  • Initial Imaging: Capture a baseline fluorescence image of the colonies using a fluorescence microscope or a custom imaging setup.

  • Photobleaching: Expose the entire plate to high-intensity, uniform illumination from a source like a xenon arc lamp for a defined period.[7][19]

  • Post-Bleach Imaging: Acquire a second fluorescence image of the colonies after the photobleaching step.

  • Selection: Analyze the images to identify colonies that retained the highest percentage of their initial fluorescence. These colonies express the most photostable FP variants.

  • Iteration: Isolate the plasmids from the most photostable variants. These can be sequenced to identify beneficial mutations and used as templates for subsequent rounds of mutagenesis and screening to achieve further improvements.

Protocol 2: Site-Directed Mutagenesis for FP Modification

This is a generalized protocol for introducing specific mutations into an FP-encoding plasmid using a PCR-based method.

Methodology:

  • Primer Design: Design two complementary oligonucleotide primers that contain the desired mutation at the target site. The primers should be long enough (typically 25-45 bases) to specifically anneal to the plasmid template.

  • PCR Amplification: Set up a PCR reaction containing the double-stranded plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu polymerase), and dNTPs. The reaction will amplify the entire plasmid, incorporating the primers and thus the desired mutation.

  • Parental DNA Digestion: Following PCR, treat the reaction mixture with the restriction enzyme DpnI. This enzyme specifically digests methylated and hemimethylated DNA. Since the template plasmid DNA isolated from E. coli is methylated, it will be digested, while the newly synthesized, unmethylated PCR product containing the mutation will remain intact.

  • Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on a selective agar (B569324) plate (e.g., containing an antibiotic). Pick individual colonies, grow liquid cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation through DNA sequencing.

References

Technical Support Center: Disperse Dye Dispersion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and development professionals with comprehensive information on the factors affecting the dispersion stability of disperse dyes. It includes frequently asked questions for foundational knowledge and a troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is disperse dye dispersion stability and why is it critical?

A1: Disperse dyes are non-ionic dyes with very low solubility in water.[1][2] For use in dyeing, they are milled into fine particles and sold as a dispersion. Dispersion stability refers to the ability of these fine dye particles to remain evenly distributed in the aqueous dye bath throughout the dyeing process without aggregating (clumping together) or flocculating.[3][4][5] High-quality commercial dyes typically have an average particle size of 0.5 to 1 micron.[1][5][6][7]

This stability is critical because dye aggregation can lead to numerous experimental and quality control failures, including:

  • Uneven dyeing, streaking, and color spots.[6][8]

  • Lower color yield and poor reproducibility between batches.[6][8]

  • Contamination and staining of dyeing equipment.[4][5][6]

  • Blockage of printing nozzles in digital inkjet applications.[9]

Q2: What are the primary factors that influence the dispersion stability of disperse dyes?

A2: The stability of a disperse dye system is influenced by a combination of intrinsic dye properties, the formulation of the dye, and the external conditions of the dyeing process. The primary factors include the dye's particle size and crystal structure, the type and concentration of the dispersing agent, the pH and temperature of the dye bath, water hardness, and mechanical forces during dyeing.[5][7][10]

cluster_factors Influencing Factors cluster_stability Outcome Dye Dye Properties (Particle Size, Crystal Form, Impurities) Stability Dispersion Stability Dye->Stability Dispersant Dispersing Agent (Type, Concentration) Dispersant->Stability Conditions System Conditions (Temperature, pH, Water Hardness) Conditions->Stability Mechanical Mechanical Forces (Agitation, Pump Speed) Mechanical->Stability

Caption: Key factors influencing the dispersion stability of disperse dyes.

Q3: How does the dispersing agent contribute to stability?

A3: Dispersing agents are essential additives that prevent dye particles from agglomerating.[3][11] They are typically anionic surfactants, such as lignosulfonates or naphthalene (B1677914) sulfonic acid-formaldehyde condensates.[5][6][12] Their primary functions are:

  • Adsorption: They adsorb onto the surface of the dye particles.[5][6]

  • Steric Hindrance & Electrostatic Repulsion: The adsorbed layer creates a physical barrier (steric hindrance) and electrostatic repulsion (due to anionic charges) between particles, preventing them from getting close enough to aggregate.[5][6][9]

  • Maintaining Dispersion: They help maintain a fine, stable dispersion throughout the dyeing process, especially at high temperatures when particles are more prone to aggregation.[4][12]

Q4: What is the effect of pH on the stability of a disperse dye bath?

A4: The pH of the dye bath is a critical parameter. Disperse dyes are most stable in a weakly acidic medium, typically in the pH range of 4.5 to 5.5.[1][13][14][15]

  • Acidic (pH 4.5-5.5): This is the optimal range for stability and satisfactory dye exhaustion.[13][15] Acetic acid is commonly used to maintain this pH.[1][13][14]

  • Alkaline (pH > 6): Many disperse dyes, particularly those with azo, ester, or cyano groups, can undergo hydrolysis at high temperatures in alkaline conditions.[15][16] This can lead to changes in color and a decrease in color depth.[15][16]

Q5: How does temperature affect dispersion stability and the dyeing process?

A5: Temperature plays a dual role in disperse dyeing. While elevated temperatures are necessary for the dye to penetrate synthetic fibers like polyester (B1180765), they also challenge the stability of the dispersion.[14][17]

  • Increased Dye Mobility: Higher temperatures (typically 125-135°C) increase the energy of dye molecules, allowing them to diffuse from the dye bath into the fiber.[16][17]

  • Risk of Aggregation: High temperatures can destabilize the dispersion, causing particles to aggregate, especially if the dispersing agent is not thermally stable.[17][18][19] This can lead to the formation of color spots.[17]

  • Thermomigration/Sublimation: After dyeing, subsequent high-temperature treatments like heat-setting can cause dye molecules to migrate out of the fiber, a phenomenon known as thermomigration or sublimation, which can reduce color fastness.[16][20]

Data Presentation

Table 1: Key Physicochemical Parameters for Optimal Disperse Dye Dispersion

ParameterOptimal RangeRationale & Potential Issues if DeviatedCitations
Particle Size 0.5 - 1.0 µmSmaller particles provide a stable dispersion and even dyeing. Larger particles (>5 µm) can filter out on the fabric surface, causing spots and poor penetration.[1][5][6][11]
pH of Dye Bath 4.5 - 5.5Ensures maximum stability for most disperse dyes. Higher pH (>6) can cause dye hydrolysis and color changes at high temperatures.[1][13][14][15]
Dyeing Temperature 125 - 135 °CRequired for dye diffusion into polyester fibers. Temperatures that are too high or unstable can cause dye aggregation and uneven shades.[14][16][17]
Heating Rate 1 - 2 °C / minuteA slow, controlled heating rate prevents thermal shock to the dispersion, which can cause aggregation and uneven dye uptake.[17][18]

Troubleshooting Guide

Problem: My dyed substrate has color spots and speckles.

Answer: This issue is most often caused by the aggregation or flocculation of dye particles.[6][8][10] Aggregation is often reversible, while flocculation is not.[5][6][10] The large agglomerated particles get filtered onto the fabric surface instead of penetrating the fibers.

Possible Causes & Solutions:

  • Poor Dye Quality/Dispersion: The initial dye dispersion may have a wide particle size distribution or insufficient dispersing agent.

    • Solution: Test the dispersion stability of the dye before use (see Experimental Protocols). Select dyes with good dispersion stability.

  • High Temperature Instability: The dispersing agent may not be stable at the required dyeing temperature (e.g., 130°C), leading to aggregation.[18][19]

    • Solution: Select a dispersing agent with high thermal stability, such as a naphthalene sulfonic acid-formaldehyde condensate.[18][19] Consider adding a compatible surfactant to the dye bath to enhance stability.[11][19]

  • Incorrect pH: The pH may be outside the optimal 4.5-5.5 range.

    • Solution: Buffer the dye bath with acetic acid to maintain the correct pH throughout the process.[1][14]

  • Rapid Heating: A fast heating rate can "shock" the dispersion.[18]

    • Solution: Employ a slower, controlled heating rate, typically 1-2°C per minute.[17][18]

  • Water Hardness: High concentrations of calcium and magnesium ions can interfere with anionic dispersing agents, causing precipitation.

    • Solution: Use deionized or softened water. A chelating agent like EDTA can be added to sequester metal ions.[18]

Start Problem: Color Spots / Aggregation C1 Is pH between 4.5 - 5.5? Start->C1 S1 Action: Adjust pH with Acetic Acid C1->S1 No C2 Is water hardness low? C1->C2 Yes S1->C2 S2 Action: Use deionized water or add chelating agent C2->S2 No C3 Is heating rate slow (1-2°C/min)? C2->C3 Yes S2->C3 S3 Action: Reduce heating rate C3->S3 No C4 Is dispersing agent thermally stable? C3->C4 Yes S3->C4 S4 Action: Select high-stability dispersant Add compatible auxiliary surfactant C4->S4 No End Result: Stable Dispersion, Even Dyeing C4->End Yes S4->End

Caption: Troubleshooting workflow for addressing dye aggregation issues.

Problem: I am seeing poor color reproducibility and uneven dyeing.

Answer: This can be caused by unstable dispersion, but it is also highly dependent on process control and dye compatibility.

Possible Causes & Solutions:

  • Inconsistent Process Parameters: Minor variations in temperature, pH, or time between experiments can lead to different results.[17]

    • Solution: Maintain strict control over all dyeing parameters. Ensure the pH is buffered and the temperature curve is precisely followed.[8][17]

  • Poor Dye Compatibility: When using multiple dyes for color matching, their dyeing properties must be similar.

    • Solution: Choose dyes with similar temperature sensitivities (e.g., all low-energy or all high-energy dyes) and similar critical dyeing temperatures.[1][16] Dyes with different properties will exhaust at different rates, leading to shade variations if conditions fluctuate.[16]

  • Dye Aggregation: If the dye aggregates, its effective concentration in the bath decreases, leading to a lower color yield.[18]

    • Solution: Address the causes of aggregation as outlined in the previous troubleshooting question.

Experimental Protocols

Protocol 1: Filter Paper Test for Dispersion Stability Assessment

This method provides a quick visual assessment of the initial dispersion and its stability after high-temperature treatment.

Methodology:

  • Preparation of Dye Solution: Prepare a 10 g/L solution of the disperse dye in water. Adjust the pH to the desired value (e.g., 5.0) using dilute acetic acid.[1][6][21]

  • Initial Filtration: Take 500 mL of the prepared solution at room temperature. Suction filter it through a standard filter paper (e.g., Whatman #2) on a porcelain funnel.[1][6][21]

  • Observation 1: Observe the filter paper. A well-dispersed dye will pass through quickly, leaving little to no residue or color spots on the paper.[1][6]

  • High-Temperature Test: Take another 400 mL of the solution and place it in a high-temperature, high-pressure dyeing apparatus. Conduct a blank run by heating the solution to 130°C and holding for 1 hour.[1][6][21]

  • Final Filtration: After cooling the solution back to room temperature, filter it through a fresh piece of filter paper as in step 2.[1][6][21]

  • Observation 2: Compare the second filter paper to the first. If there are no significant color spots or residue, the dye has good high-temperature dispersion stability.[1][6]

Protocol 2: High-Temperature Dispersion Stability Test (Beaker Method)

This test assesses the physical state of the dye solution after high-temperature exposure.

Methodology:

  • Prepare Dye Solution: Prepare the dye solution as described in Protocol 1.

  • High-Temperature Treatment: Pour the solution into a glass beaker suitable for a laboratory dyeing machine. Heat the solution to 130°C under pressure and maintain for 30-60 minutes.[22][23]

  • Cooling and Observation: After the treatment time, cool the beaker and remove it.

  • Visual and Tactile Assessment: Visually inspect the solution for any thickening. Use a glass rod to stir the solution and feel for any sticky or paste-like consistency. Observe if dye adheres to the walls of the beaker or the glass rod.[22][23]

  • Interpretation: A solution that remains fluid with minimal staining on the glassware indicates good high-temperature stability. A thickened or pasty solution indicates poor stability.[22][23]

References

Common issues and solutions in disperse dyeing troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during disperse dyeing experiments.

Troubleshooting Guides

This section offers detailed solutions to specific problems that may arise during the disperse dyeing process.

Problem: Uneven Dyeing (Shade Variation, Streaks, or Patches)

Uneven dyeing is a frequent issue characterized by inconsistent color depth across the fabric.[1][2]

Possible Causes and Solutions:

CauseSolutionQuantitative Parameters
Poor Dye Dispersion Ensure proper dispersion of the dye by creating a paste with a dispersing agent and warm water before adding to the dyebath. Use a high-quality dispersing agent stable at high temperatures.[3]Dispersing Agent: ~1 g/L
Incorrect pH Maintain a weakly acidic dyebath. Use acetic acid to adjust and buffer the pH.[4][5][6]pH: 4.5 - 5.5
Rapid Temperature Rise Employ a controlled, gradual temperature increase, as a rapid rise can cause uneven dye uptake.[3]Rate of Temperature Rise: 1 - 2 °C / minute
Inadequate Liquor Circulation Ensure sufficient agitation and circulation of the dye liquor to maintain uniform temperature and dye concentration.[1]-
Improper Fabric Preparation Thoroughly scour the fabric to remove impurities like oils, waxes, and sizing agents that can hinder uniform dye penetration.[7]-
Dye Agglomeration Select a dispersing agent with good high-temperature stability. Perform a dispersion stability test on the dye.[1][3]-
Insufficient Leveling Agent Add or increase the concentration of a suitable high-temperature leveling agent to promote even dye distribution.[3]Leveling Agent: 0.5 - 2.0 g/L

Troubleshooting Workflow for Uneven Dyeing:

UnevenDyeing UnevenDyeing Uneven Dyeing Observed CheckDispersion Check Dye Dispersion UnevenDyeing->CheckDispersion CheckpH Check Dyebath pH CheckDispersion->CheckpH Good SolutionDispersion Improve Dispersion: - Proper pasting - High-quality dispersing agent CheckDispersion->SolutionDispersion Poor CheckTempRise Check Temperature Rise Rate CheckpH->CheckTempRise Correct SolutionpH Adjust pH to 4.5-5.5 with Acetic Acid CheckpH->SolutionpH Incorrect CheckCirculation Check Liquor Circulation CheckTempRise->CheckCirculation Controlled SolutionTempRise Control Temperature Rise: 1-2 °C/minute CheckTempRise->SolutionTempRise Too Rapid CheckFabricPrep Review Fabric Preparation CheckCirculation->CheckFabricPrep Adequate SolutionCirculation Ensure Adequate Agitation CheckCirculation->SolutionCirculation Inadequate SolutionFabricPrep Thoroughly Scour Fabric CheckFabricPrep->SolutionFabricPrep Improper

Troubleshooting workflow for uneven dyeing.
Problem: Poor Colorfastness (Wash, Rub, or Light)

This issue arises when the dye fades or transfers to other materials during washing, rubbing, or exposure to light.[1]

Possible Causes and Solutions:

CauseSolutionQuantitative Parameters
Inadequate Dye Penetration Ensure proper dyeing temperature and time to allow for complete dye diffusion into the fiber. For polyester (B1180765), high-temperature dyeing is often necessary.[1]Temperature: >100°C (typically 130°C)
Improper After-treatment Perform a thorough reduction clearing process to remove unfixed surface dye.[8]See Reduction Clearing Protocol below.
Inappropriate Auxiliaries Use high-quality dispersing and leveling agents that do not negatively impact fastness properties.[1]-
Poor Sublimation Fastness Select disperse dyes with high sublimation fastness, especially for fabrics that will undergo heat treatments.[9]Test at 180°C or 210°C for 30 seconds.

Workflow for Improving Colorfastness:

PoorFastness PoorFastness Poor Colorfastness (Wash, Rub, Light) CheckPenetration Evaluate Dye Penetration PoorFastness->CheckPenetration CheckAftertreatment Review After-treatment CheckPenetration->CheckAftertreatment Adequate SolutionPenetration Optimize Dyeing Cycle: - Temperature >100°C - Adequate time CheckPenetration->SolutionPenetration Inadequate CheckAuxiliaries Assess Auxiliaries CheckAftertreatment->CheckAuxiliaries Proper SolutionAftertreatment Perform Thorough Reduction Clearing CheckAftertreatment->SolutionAftertreatment Improper CheckSublimation Check Dye Sublimation Fastness CheckAuxiliaries->CheckSublimation Appropriate SolutionAuxiliaries Use High-Quality Dispersing/Leveling Agents CheckAuxiliaries->SolutionAuxiliaries Inappropriate SolutionSublimation Select Dyes with High Sublimation Fastness CheckSublimation->SolutionSublimation Poor

Workflow for improving colorfastness.
Problem: Oligomer Deposits

Oligomers, low molecular weight by-products of polyester, can migrate to the fiber surface during high-temperature dyeing, causing white powder deposits, spots, and poor running properties.[2][10]

Possible Causes and Solutions:

CauseSolutionQuantitative Parameters
High Dyeing Temperature & Time Minimize dyeing temperature and time where possible without compromising color yield. Drain the dyebath at a high temperature.[11]Drain Temperature: 120-130°C
Recycled Polyester Recycled polyester often has a higher oligomer content. Use an anti-oligomer agent.[10]-
Insufficient Scouring A pre-scour can remove some surface oligomers before dyeing.[11]-

Workflow for Mitigating Oligomer Problems:

OligomerIssues OligomerDeposits Oligomer Deposits (White Powder, Spots) CheckDyeingCycle Review Dyeing Cycle OligomerDeposits->CheckDyeingCycle CheckPolyesterType Identify Polyester Type CheckDyeingCycle->CheckPolyesterType Optimized SolutionDyeingCycle Optimize Dyeing Cycle: - Minimize temp/time - High-temp drain (120-130°C) CheckDyeingCycle->SolutionDyeingCycle Too Long/Hot CheckScouring Evaluate Pre-Scouring CheckPolyesterType->CheckScouring Virgin SolutionPolyesterType Use Anti-Oligomer Agent for Recycled PET CheckPolyesterType->SolutionPolyesterType Recycled SolutionScouring Implement Pre-Scouring CheckScouring->SolutionScouring Insufficient

Workflow for mitigating oligomer problems.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for disperse dyeing of polyester?

The optimal pH range for disperse dyeing of polyester is weakly acidic, typically between 4.5 and 5.5.[4][5][6] This pH is usually maintained using acetic acid.[4][6]

Q2: Why is high temperature necessary for dyeing polyester with disperse dyes?

Polyester is a hydrophobic and highly crystalline fiber. High temperatures (above 100°C, typically 130°C) are required to swell the fibers, increasing the intermolecular spaces and allowing the disperse dye molecules to penetrate the fiber structure.[8]

Q3: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment that removes unfixed disperse dye from the surface of the polyester fibers. This process is crucial for improving the wash, rub, and overall colorfastness of the dyed fabric.[8][12] It is typically carried out under alkaline conditions using a reducing agent like sodium hydrosulfite and caustic soda.[13]

Q4: How can I prevent "barre" marks in my dyed fabric?

Barre is a defect that appears as horizontal stripes on knitted fabrics. It is often caused by variations in yarn properties or knitting tension rather than the dyeing process itself.[14] To prevent barre, ensure that yarn from the same production lot is used and that knitting tension is consistent.[15] In some cases, dyeing at a higher temperature (e.g., 135°C) with a specialized leveling agent can help to mask the defect.[15]

Q5: What is the role of a dispersing agent in disperse dyeing?

Disperse dyes are sparingly soluble in water. A dispersing agent is essential to create a stable and uniform dispersion of the dye particles in the dyebath, preventing them from aggregating and causing spots or uneven dyeing.[10]

Experimental Protocols

Dispersion Stability Test

This test evaluates the stability of the disperse dye dispersion at high temperatures.

Materials:

  • Disperse dye

  • Beaker

  • Glass rod

  • Constant temperature electric furnace or laboratory dyeing machine

  • Filter paper

Procedure:

  • Prepare a dye solution (e.g., 1 g of dye in 100 mL of water).[16]

  • Heat the solution to 70-72°C and observe for any stickiness on the beaker or glass rod. A good dispersion will have good fluidity with minimal staining.[16]

  • For high-temperature stability, heat the dye solution in a sealed container in a laboratory dyeing machine to 130°C and hold for 30-60 minutes.[16][17]

  • Cool the solution and filter it through filter paper.[16][17]

  • Observe the filter paper for any dye aggregates or spots. A stable dispersion will show minimal residue.[17]

Reduction Clearing Process

This protocol outlines a standard procedure for the after-treatment of polyester dyed with disperse dyes.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Caustic soda (sodium hydroxide)

  • Acetic acid (for neutralization)

  • Laboratory dyeing machine or beakers with a heating and stirring mechanism

Procedure:

  • After dyeing, drain the dyebath.

  • Prepare the reduction clearing bath. A typical recipe is:

    • Sodium Hydrosulfite: 1-2 g/L

    • Caustic Soda (38°Bé): 1-2 ml/L

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[18]

  • Drain the reduction clearing bath and rinse the fabric thoroughly with hot water.

  • Neutralize the fabric in a bath containing acetic acid (e.g., 0.5-1.0 g/L) at 50-60°C for 10 minutes.

  • Rinse the fabric with cold water and dry.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to laundering.

Materials:

  • Dyed fabric specimen (4 cm x 10 cm)

  • Multifiber adjacent fabric

  • Standard reference detergent

  • Stainless steel balls

  • Launder-Ometer or similar apparatus

Procedure:

  • Sew the dyed specimen to the multifiber adjacent fabric.

  • Prepare a wash solution with the standard detergent at a specified concentration (e.g., 4 g/L).

  • Place the composite specimen, wash solution, and stainless steel balls in a stainless steel container.

  • Agitate in the Launder-Ometer at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

  • Rinse the specimen and dry it.

  • Assess the color change of the dyed specimen and the staining of the multifiber fabric using Grey Scales.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Disperse Orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of validated analytical methods for Disperse Orange 29, a monoazo dye. The performance of High-Performance Liquid Chromatography (HPLC) with various detectors and UV-Visible Spectrophotometry is evaluated, supported by experimental data from studies on this compound and other closely related disperse and azo dyes.

Data Presentation: Performance Characteristics

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for HPLC with Diode Array Detection (DAD), HPLC with Mass Spectrometry (MS), and UV-Visible Spectrophotometry. The data presented is a composite from various studies on disperse and azo dyes to provide a comparative overview.

ParameterHPLC-DADHPLC-MS/MSUV-Visible Spectrophotometry
Principle Chromatographic separation followed by UV-Vis absorbance detection across a spectrum.Chromatographic separation followed by mass-to-charge ratio detection.Measurement of light absorbance at a specific wavelength.[1]
Specificity High (separates dye from impurities).[1]Very High (provides mass information for definitive identification).[2]Low to Moderate (potential for interference from other absorbing compounds).[1]
Linearity Range Wide.[1]Wide.Narrower.[1]
Accuracy High.[1]Very High.Moderate to High (dependent on sample purity).[1]
Precision (RSD%) Typically < 2%.Typically < 15%.[3]Generally < 2% for pure samples.
Limit of Detection (LOD) ~0.1 µg/mL.0.02 - 1.35 ng/mL.Higher than HPLC methods.
Limit of Quantitation (LOQ) Lower than spectrophotometry.0.06 - 4.09 ng/mL.[3]Higher than HPLC methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are typical experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general method that can be adapted for HPLC-DAD and HPLC-MS/MS analysis of this compound.

Sample Preparation:

  • Accurately weigh 1.0 g of a homogenized textile sample into a flask.[4]

  • Add a suitable solvent, such as methanol (B129727), to the flask.[4]

  • For textile samples, place the flask in an ultrasonic bath for 30 minutes at 60°C to extract the dye.[4]

  • Centrifuge the extract to separate solid particles.[4]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[5]

Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

  • Column: A reversed-phase C18 column is commonly used.[5]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[4][5]

  • Flow Rate: A typical flow rate is between 0.5 and 1.2 mL/min.[5]

  • Column Temperature: Maintained between 25°C and 40°C.[5]

  • Injection Volume: A fixed volume, typically 5 to 20 µL, of the filtered sample extract is injected.[5]

  • Detection:

    • DAD: The detector is set to monitor the absorbance at the maximum absorption wavelength of this compound and can scan a range of wavelengths to ensure peak purity.[5]

    • MS/MS: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[4]

UV-Visible Spectrophotometry

This method is suitable for the quantification of this compound in relatively pure samples.

Sample and Standard Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol or acetone, to a known concentration.

  • Prepare a series of standard solutions of a this compound reference standard of known purity in the same solvent.

Measurement:

  • Use a UV-Visible spectrophotometer to measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Detection Methods Sample Weighing Sample Weighing Solvent Extraction Solvent Extraction Sample Weighing->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC System HPLC System Filtration->HPLC System Separation on C18 Column Separation on C18 Column HPLC System->Separation on C18 Column Detection Detection Separation on C18 Column->Detection DAD DAD Detection->DAD UV-Vis Spectrum MS MS Detection->MS Mass Spectrum Data Analysis Data Analysis DAD->Data Analysis MS->Data Analysis

Experimental Workflow for HPLC Analysis of this compound.

G Analytical Method Selection Analytical Method Selection High Specificity & Sensitivity High Specificity & Sensitivity Analytical Method Selection->High Specificity & Sensitivity Rapid & Simple Analysis Rapid & Simple Analysis Analytical Method Selection->Rapid & Simple Analysis HPLC-MS/MS HPLC-MS/MS High Specificity & Sensitivity->HPLC-MS/MS Very High HPLC-DAD HPLC-DAD High Specificity & Sensitivity->HPLC-DAD High UV-Vis Spectrophotometry UV-Vis Spectrophotometry Rapid & Simple Analysis->UV-Vis Spectrophotometry Yes HPLC Methods HPLC Methods Rapid & Simple Analysis->HPLC Methods No

Comparison of Analytical Methods for this compound.

References

A Comparative Performance Analysis of Disperse Orange 29 and Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of two widely used disperse dyes, Disperse Orange 29 and Disperse Orange 30. The information is intended for researchers, scientists, and professionals in material science and textile chemistry. This document summarizes their chemical properties, dyeing performance, fastness characteristics, and toxicological profiles based on available data.

Chemical and Physical Properties

This compound and Disperse Orange 30 differ in their chemical structures, which in turn influences their properties and application suitability. This compound is a double azo dye, while Disperse Orange 30 is a monoazo dye.

PropertyThis compoundDisperse Orange 30
C.I. Name This compoundDisperse Orange 30
CAS Registry Number 19800-42-1[1]12223-23-3 / 5261-31-4[2]
Chemical Class Double Azo[3]Single Azo[2]
Molecular Formula C₁₉H₁₅N₅O₄[1]C₁₉H₁₇Cl₂N₅O₄[2]
Molecular Weight 377.35 g/mol [1]450.27 g/mol [2]
Appearance Brownish-red or palm red powder[4]Brown powder[2]
Water Solubility < 41 µg/L at 20°C[1]Sparingly soluble
Solubility Soluble in ethanol, acetone, and toluene[5]Soluble in some organic solvents

Dyeing Performance and Fastness Properties

Both dyes are primarily used for dyeing polyester (B1180765) and its blended fabrics.[3][4] Disperse Orange 30 is particularly noted for its suitability in high-temperature and high-pressure dyeing methods.[2] The fastness properties, which indicate the resistance of the color to various environmental factors, are crucial for performance evaluation.

Fastness PropertyThis compoundDisperse Orange 30
Light Fastness 6-7 (Carbon arc lamp)[4], 6 (Xenon)[6][7]6-7[2], 6[8][9][10]
Washing Fastness (Polyester) 5[7]4-5[8][9][10]
Washing Fastness (Cotton) 5[7]5[8][9][10]
Sublimation Fastness 4-5[7]4-5[8][9][10], 5
Rubbing Fastness -5

Note: Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

The fastness properties of textiles dyed with this compound and Disperse Orange 30 are evaluated using standardized experimental protocols, primarily those established by the International Organization for Standardization (ISO) under the ISO 105 series.

Light Fastness Testing (ISO 105-B02)

This test determines the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.

G cluster_0 Sample Preparation cluster_1 Exposure cluster_2 Evaluation A Dyed Fabric Specimen D Simultaneous Exposure A->D B Blue Wool Standards B->D C Exposure to Xenon Arc Lamp C->D E Periodic Assessment of Fading D->E F Comparison with Grey Scale E->F G Assign Light Fastness Rating (1-8) F->G

Workflow for Light Fastness Testing.

A specimen of the dyed fabric is exposed to light from a xenon arc lamp under specified conditions, alongside a set of blue wool standards with known light fastness. The change in color of the specimen is assessed by comparing it to the fading of the standards.

Washing Fastness Testing (ISO 105-C06)

This method assesses the resistance of the color to domestic and commercial laundering.

G cluster_0 Preparation cluster_1 Washing Process cluster_2 Assessment A Dyed Specimen + Multifiber Fabric C Mechanical Agitation at Specified Temperature A->C B Washing Solution (Detergent, etc.) B->C D Rinsing and Drying C->D E Assess Color Change (Grey Scale) D->E F Assess Staining of Multifiber Fabric (Grey Scale) D->F G Assign Washing Fastness Rating (1-5) E->G F->G

Workflow for Washing Fastness Testing.

The dyed specimen, in contact with a multifiber fabric, is laundered under controlled conditions of temperature, time, and mechanical action. The change in color of the specimen and the degree of staining on the adjacent multifiber fabric are evaluated using a grey scale.

Sublimation Fastness Testing (ISO 105-P01)

This test evaluates the resistance of the color to sublimation during heat treatments like ironing or heat setting.

G cluster_0 Sample Assembly cluster_1 Heat Treatment cluster_2 Evaluation A Dyed Specimen in contact with Undyed Fabric C Application of Heat and Pressure for a Set Time A->C B Heating Apparatus at a Specific Temperature B->C D Cooling C->D E Assess Color Change of Specimen (Grey Scale) D->E F Assess Staining of Undyed Fabric (Grey Scale) D->F G Assign Sublimation Fastness Rating (1-5) E->G F->G

Workflow for Sublimation Fastness Testing.

A dyed specimen is placed between two pieces of undyed fabric and subjected to a specific temperature and pressure for a defined period. The change in color of the specimen and the staining of the undyed fabric are then assessed.

Toxicological and Environmental Information

Both dyes are primarily used in industrial settings and are not intended for biological or pharmaceutical applications. No evidence was found for their involvement in signaling pathways or use in drug development.

This compound is classified as harmful if swallowed.[1] Ecotoxicological data indicates low toxicity to aquatic organisms, with a 96-hour LC50 for fish (Danio rerio) of 2364 mg/L and a 48-hour EC50 for daphnia (Daphnia magna) of >500 mg/L.[1]

Disperse Orange 30 has been assessed by the Government of Canada and was determined not to be entering the environment in a quantity or under conditions that constitute a danger to the environment.[11] While it may persist in the environment, it is not expected to accumulate in organisms.[11]

Conclusion

Both this compound and Disperse Orange 30 are effective colorants for polyester and its blends, exhibiting good to excellent fastness properties.

  • Disperse Orange 30 appears to be more widely documented with consistent performance data across multiple sources. Its suitability for high-temperature dyeing processes is a key feature.

  • This compound also demonstrates high-performance characteristics, with particularly good reported washing fastness.

The choice between these two dyes will likely depend on the specific application requirements, including the dyeing process to be used, the desired shade, and the required fastness properties of the final product. The provided data and experimental outlines can serve as a valuable resource for making an informed decision.

References

Inter-laboratory validation of Disperse Orange 29 quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of Disperse Orange 29

Key Validation Parameters for Analytical Methods

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for analytical method validation, which include the following core parameters:

  • Specificity: The ability to accurately measure the analyte in the presence of other components that may be expected to be present.[1]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, often expressed as the relative standard deviation (RSD).[1]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Comparison of Analytical Methods

Several analytical techniques are employed for the quantification of azo dyes like this compound. The most common and robust methods are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry are also used.[1][2]

Parameter HPLC-DAD LC-MS/MS GC-MS UV-Vis Spectrophotometry
Specificity Good to ExcellentExcellentGood to ExcellentLow, susceptible to interference[3]
Sensitivity Moderate to HighHigh to Very HighModerate to HighLow to Moderate
Linearity (Typical r²) ≥ 0.999[4][5]≥ 0.99Not specifiedNot specified
Accuracy (% Recovery) 96.0 - 102.6%[4][5]Not specifiedNot specifiedNot specified
Precision (% RSD) 0.16 - 2.01%[4][5]Not specifiedNot specifiedNot specified
LOD 0.01 - 0.04 mg/kg[4][5]Lower than HPLCNot specifiedNot specified
LOQ 0.04 - 0.12 mg/kg[4][5]Lower than HPLCNot specifiedNot specified
Typical Application Routine quantification, purity analysisTrace level quantification, confirmatory analysis[3]Analysis of volatile breakdown productsSimple, rapid screening

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical results. Below are generalized methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-DAD)
  • Objective: To separate and quantify this compound in a sample.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).[3]

  • Column: A C18 reverse-phase column is commonly used for the analysis of azo dyes.[3]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

  • Detection: Monitoring the absorbance at the wavelength of maximum absorption (λmax) for this compound.[3]

  • Quantification: Based on a calibration curve generated from reference standards of known concentrations.[3]

  • Sample Preparation (Textiles):

    • A representative sample of the textile is accurately weighed.

    • The sample is extracted with a suitable solvent (e.g., methanol) using ultrasonication.[6][7]

    • The mixture is centrifuged to separate the solid material.[6]

    • The supernatant is collected and filtered through a 0.45 µm syringe filter prior to HPLC analysis.[1][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To confirm the identity and quantify this compound with high sensitivity and specificity.[3]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • LC Conditions: Similar to the HPLC method described above. A common mobile phase is a mixture of 5.0 mM ammonium acetate (B1210297) and acetonitrile (30:70, v/v).[3]

  • MS Conditions:

    • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, where specific precursor-to-product ion transitions are monitored.[3]

  • Data Analysis: Identification is based on the retention time and the specific mass transitions. Quantification is achieved using an internal standard and a calibration curve.[3]

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a round-robin study, is essential to assess the reproducibility of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.

InterLaboratoryValidation cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives & Scope B Select Analytical Method A->B C Prepare & Distribute Homogeneous Samples B->C D Develop & Distribute Standardized Protocol C->D E Participating Laboratories Analyze Samples D->E F Collect & Statistically Analyze Data E->F G Assess Method Reproducibility (RSDr, RSDR) F->G H Prepare Final Validation Report G->H I Validated & Standardized Method H->I Method Standardization

References

Comparative analysis of Disperse Orange 29 on different polyester types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Disperse Orange 29 on Different Polyester (B1180765) Types

This compound, a double azo class dye, is primarily utilized for the dyeing and printing of polyester and its blended fabrics.[1] Its performance, however, can be influenced by the specific type of polyester substrate. This guide provides a comparative analysis of the dyeing characteristics of this compound on various polyester types, supported by experimental data and detailed protocols.

Performance Overview

The dyeing of polyester with disperse dyes is a complex process influenced by the fiber's structure. Generally, different types of polyester will exhibit variations in dye uptake and colorfastness. For instance, microdenier polyester fibers, due to their larger surface area, typically require a higher concentration of disperse dye to achieve the same color depth as conventional polyester fibers.[2] This increased dye requirement can also lead to lower wet fastness properties in microdenier fabrics.

While specific comparative data for this compound across a range of polyester types is limited in publicly available literature, the general principles of disperse dyeing on different polyesters can be applied. The following sections detail the expected performance and provide baseline data for this compound on standard polyester.

Data Presentation

Table 1: General Fastness Properties of this compound on Polyester

Fastness PropertyAATCC Standard Rating
Light Fastness6-7
Washing Fastness (Fading)5
Washing Fastness (Staining)5
Perspiration Fastness (Fading)5
Ironing Fastness-

Source: World dye variety[3]

Table 2: Comparative Dye Uptake and Fastness of General Disperse Dyes on Conventional vs. Microdenier Polyester

PropertyConventional PolyesterMicrodenier Polyester
Dye Uptake (K/S Value) Lower dye concentration required for a given shadeHigher dye concentration required for the same shade
Light Fastness Generally higherOften slightly lower than conventional polyester
Wash Fastness Generally good to excellentCan be lower than conventional polyester, especially wet fastness
Rubbing Fastness GoodCan be slightly lower than conventional polyester

Note: This table represents general findings for disperse dyes and is not specific to this compound. The trend of requiring more dye for microfibers to achieve a similar shade to conventional fibers is a consistent observation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the application and testing of this compound on polyester fabrics.

High-Temperature Exhaust Dyeing Protocol

This method is commonly used for dyeing polyester with disperse dyes to ensure good dye penetration and fixation.

  • Preparation of the Dyebath:

    • A paste of the required amount of this compound is prepared with a dispersing agent.

    • Water is then added to the paste.

    • The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • The polyester fabric is introduced into the dyebath at 60°C.

    • The temperature is raised to 130°C over a period of time.

    • Dyeing is continued at this temperature for 60 minutes to allow for dye diffusion and fixation.

  • After-Treatment:

    • The dyebath is cooled to 60°C.

    • The fabric is rinsed with hot water.

    • A reduction clearing process is carried out, if necessary, to remove unfixed dye from the fabric surface. This involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.

    • The fabric is then rinsed thoroughly with hot and cold water.

    • Finally, the dyed fabric is dried.

Colorfastness Testing Protocols
  • Wash Fastness: Evaluated according to the American Association of Textile Chemists and Colorists (AATCC) test methods. The test involves agitating the dyed fabric in a soap solution under specified conditions of temperature and time. The change in color of the fabric and the staining of an adjacent multifiber fabric are assessed using a grayscale.

  • Light Fastness: Determined by exposing the dyed fabric to a light source that simulates natural sunlight under controlled conditions. The degree of fading is assessed by comparing the exposed sample with a set of blue wool standards.

  • Rubbing Fastness (Crocking): This test assesses the transfer of color from the dyed fabric to another surface by rubbing. A white cotton cloth is rubbed against the dyed fabric under specified pressure, and the amount of color transferred to the white cloth is evaluated using a grayscale.

Visualization of Experimental Workflows

Dyeing Process Workflow

Dyeing_Process cluster_preparation Dyebath Preparation cluster_dyeing Dyeing Cycle cluster_after_treatment After-Treatment Dye_Pasting Dye Pasting with Dispersing Agent Add_Water Addition of Water Dye_Pasting->Add_Water pH_Adjustment pH Adjustment (4.5-5.5) Add_Water->pH_Adjustment Fabric_Loading Load Fabric at 60°C pH_Adjustment->Fabric_Loading Temp_Raise Raise Temperature to 130°C Fabric_Loading->Temp_Raise Dyeing Dye at 130°C for 60 min Temp_Raise->Dyeing Cooling Cool to 60°C Dyeing->Cooling Hot_Rinse_1 Hot Rinse Cooling->Hot_Rinse_1 Reduction_Clearing Reduction Clearing Hot_Rinse_1->Reduction_Clearing Hot_Cold_Rinse Hot & Cold Rinse Reduction_Clearing->Hot_Cold_Rinse Drying Drying Hot_Cold_Rinse->Drying Fastness_Testing cluster_wash Wash Fastness cluster_light Light Fastness cluster_rubbing Rubbing Fastness Start Dyed Polyester Sample Wash_Test AATCC Standard Test Start->Wash_Test Light_Exposure Controlled Light Exposure Start->Light_Exposure Rubbing_Test Crockmeter Test Start->Rubbing_Test Wash_Assess Assess Color Change & Staining Wash_Test->Wash_Assess Light_Assess Compare with Blue Wool Standards Light_Exposure->Light_Assess Rubbing_Assess Assess Color Transfer Rubbing_Test->Rubbing_Assess

References

Assessing the Purity of Commercial Disperse Orange 29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the purity of chemical reagents is paramount. Disperse Orange 29, a monoazo dye, is a vital compound in various applications, including the dyeing of synthetic fibers like polyester.[1] Its performance and the reproducibility of experimental results are directly linked to its purity. This guide provides a comparative analysis of commercial this compound, detailing methods for purity assessment and comparing its performance with relevant alternatives.

Understanding Potential Impurities

The purity of this compound can be influenced by its manufacturing process. The synthesis typically involves the diazotization of 4-nitrobenzenamine and its subsequent coupling with o-anisidine, followed by a second diazotization and coupling with phenol.[1] This multi-step synthesis can lead to several impurities, including:

  • Unreacted Starting Materials: Residual 4-nitrobenzenamine, o-anisidine, and phenol.

  • Side-Reaction Products: Isomeric compounds and other by-products from the coupling reactions.

  • Degradation Products: Compounds formed during storage or processing.

These impurities can affect the dye's color intensity, fastness properties, and may introduce unforeseen variables in research applications.

Comparative Analysis of Disperse Dyes

The selection of a disperse dye is often dependent on the specific application and desired performance characteristics. Besides purity, properties such as light, wash, and sublimation fastness are critical. Below is a comparison of this compound with some common alternatives.

DyeC.I. NameTypical PurityLight Fastness (AATCC)Wash Fastness (Staining, AATCC)Sublimation Fastness (ISO)
This compound26077>98% (Typical)6-754-5
Disperse Red 8211140>98%GoodExcellentGood
Disperse Blue 7911345>98%6-74-54-5
Disperse Yellow 6447023>98.5%6-74-54
Disperse Orange 3011119>99% (HPLC)GoodGoodGood

Note: Fastness ratings are on a scale of 1 to 5 or 1 to 8 for light fastness, with higher numbers indicating better performance. Data is compiled from various supplier and technical sources.[1][2][3][4][5]

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Vis Spectrophotometry are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture. A validated HPLC-DAD (Diode Array Detector) method can provide precise information on the purity of this compound and the relative amounts of any impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitoring at the wavelength of maximum absorbance (λmax) of this compound (around 450-480 nm) and also at other wavelengths to detect impurities.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as a 1:1 mixture of acetonitrile and water.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Quantification:

Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Impurity Profiling

TLC is a cost-effective and rapid method for the qualitative assessment of purity and the separation of impurities.

Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., in a 9:1 or 8:2 ratio) can be effective for separating non-polar to moderately polar compounds.

  • Sample Application: Dissolve a small amount of the dye in a suitable solvent (e.g., acetone) and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: The separated spots can be visualized under UV light (254 nm and 365 nm) and by eye under visible light. The presence of multiple spots indicates the presence of impurities.

UV-Vis Spectrophotometry for Purity Estimation

UV-Vis spectrophotometry can be used for a quick estimation of dye concentration and purity, assuming that the impurities do not have significant absorbance at the λmax of the main component.

Procedure:

  • Prepare a stock solution of the this compound sample of a known concentration in a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Perform a serial dilution to obtain a concentration that falls within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0).

  • Measure the absorbance of the solution at the λmax of this compound.

  • The purity can be estimated by comparing the measured absorbance to that of a certified reference standard of known purity using the Beer-Lambert law (A = εbc).

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in assessing the purity of a commercial dye sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis weighing Weighing dissolution Dissolution weighing->dissolution sonication Sonication dissolution->sonication filtration Filtration sonication->filtration hplc HPLC-DAD filtration->hplc tlc TLC filtration->tlc uv_vis UV-Vis filtration->uv_vis quantification Purity Quantification hplc->quantification impurity_profiling Impurity Profiling tlc->impurity_profiling concentration Concentration Estimation uv_vis->concentration purity_report Final Purity Report quantification->purity_report

Caption: Experimental workflow for dye purity assessment.

Conclusion

The purity of commercial this compound is a critical factor for its reliable performance in both industrial and research settings. While reputable suppliers typically provide high-purity products, it is essential for researchers and professionals to have the means to independently verify purity and identify potential contaminants. The use of robust analytical techniques such as HPLC, TLC, and UV-Vis spectrophotometry allows for a comprehensive assessment of dye quality. When selecting a disperse dye, a comparative evaluation of purity and performance characteristics against suitable alternatives ensures the choice of the most appropriate material for the intended application, leading to more consistent and reliable outcomes.

References

Comparative Guide to the Cross-Reactivity of Disperse Orange 29 in Toxicological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicological profile of Disperse Orange 29 and its potential for cross-reactivity in toxicological assays. Due to the limited publicly available data specifically addressing the cross-reactivity of this compound in a broad range of toxicological assays, this comparison focuses on available data for this compound and related azo dyes, namely Disperse Orange 1 and Disperse Orange 3, as well as the structurally related compound para-phenylenediamine (PPD). The primary focus of existing cross-reactivity data for this class of compounds is on skin sensitization.

Executive Summary

This compound is a monoazo dye for which comprehensive toxicological data, particularly regarding its potential to interfere with or show cross-reactivity in various toxicological assays, is scarce. A screening assessment by Canadian authorities concluded that it is not a high priority for human health risk assessment at current exposure levels, with predictions for its genotoxicity and carcinogenicity being equivocal.[1][2] In contrast, other disperse azo dyes like Disperse Orange 1 have demonstrated genotoxic and cytotoxic effects in vitro.[3][4][5] The concept of cross-reactivity for disperse dyes is most prominently documented in the context of allergic contact dermatitis, where certain azo dyes show cross-sensitization with other dyes and related compounds like PPD.

Data Presentation

Table 1: Acute and Ecotoxicity of this compound
Assay TypeTest OrganismEndpointResultReference
Acute Oral ToxicityRat (female)LD504,529 mg/kg bw[6]
Acute Dermal ToxicityRat (male/female)LD0>= 2,000 mg/kg bw[6]
Toxicity to FishDanio rerioLC50 (96 h)2,364 mg/L[6]
Toxicity to DaphniaDaphnia magnaEC50 (48 h)> 500 mg/L[6]
Toxicity to AlgaePseudokirchneriella subcapitataEC50 (72 h)> 100 mg/L[6]
Table 2: Comparative Toxicological Data for Disperse Orange Dyes and PPD
CompoundGenotoxicity (Ames Test)In Vitro Cytotoxicity/GenotoxicitySkin SensitizationNotes on Cross-Reactivity
This compound Predictions are equivocal/inconclusive[1]No empirical data availableNo specific data availableData on cross-reactivity in toxicological assays is not available.
Disperse Orange 1 Mutagenic in S. typhimurium strains TA98 and YG1041, particularly with metabolic activation[4]Induces DNA damage and apoptosis in HepG2 cells[3][4][5]Strong sensitizer (B1316253) in guinea pigs[7]Cross-reacts with p-aminodiphenylamine (PADPA), a metabolite.[7]
Disperse Orange 3 Data not readily availableIrritating to eyes, respiratory system, and skin[8]Known human contact allergen[8][9]High frequency of cross-sensitization with p-phenylenediamine (B122844) (PPD).[9]
p-Phenylenediamine (PPD) Not classified as carcinogenic by EPA[10]Can be highly toxic upon ingestion, causing respiratory distress and renal failure.[11][12][13] Induces apoptosis in human lymphocytes.[14]Potent skin sensitizer and common allergen.[11][12]Known to cross-react with various azo dyes, including Disperse Orange 3.[9]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate their metabolic reduction to potentially mutagenic aromatic amines.

  • Bacterial Strains: Salmonella typhimurium strains such as TA98 and TA100 are commonly used. These strains are histidine auxotrophs and are designed to detect frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation (S9 Mix): A liver homogenate fraction (S9) from Aroclor 1254-induced rats or hamsters is used to simulate mammalian metabolism. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance the azoreductase activity, which cleaves the azo bond to release aromatic amines.[15][16][17]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix. A pre-incubation step (e.g., 30 minutes at 37°C) is often included to allow for metabolic conversion of the dye.[15][17]

  • Plating and Incubation: After exposure, the bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine. The plates are incubated for 48-72 hours at 37°C.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.

  • Cell Culture: A suitable mammalian cell line, such as human lymphocytes or a cell line like TK6, is cultured.[18]

  • Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one cell division.[19][20][21]

  • Harvesting and Staining: After exposure, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of the cells) is determined by microscopic analysis of a predetermined number of binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

Mandatory Visualization

Metabolic_Activation_of_Azo_Dyes cluster_pre_metabolism Pre-Metabolism cluster_metabolism Metabolic Process cluster_post_metabolism Metabolites Azo Dye Azo Dye Azo Bond Cleavage Azo Bond Cleavage Azo Dye->Azo Bond Cleavage Reduction Azoreductase (e.g., in liver S9 or gut microbiota) Azoreductase (e.g., in liver S9 or gut microbiota) Azoreductase (e.g., in liver S9 or gut microbiota)->Azo Bond Cleavage Aromatic Amines Aromatic Amines Azo Bond Cleavage->Aromatic Amines Further Metabolism Further Metabolism Aromatic Amines->Further Metabolism Oxidation (e.g., P450 enzymes) Reactive Metabolites Reactive Metabolites Further Metabolism->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Toxicity/Carcinogenicity Toxicity/Carcinogenicity DNA Adducts->Toxicity/Carcinogenicity

Caption: Metabolic activation of azo dyes leading to potentially toxic aromatic amines.

Genotoxicity_Assay_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Processing cluster_analysis Analysis Test System Preparation Prepare Test System (e.g., Bacterial Culture, Mammalian Cells) Exposure with/without S9 Expose Test System to Substance (with and without metabolic activation) Test System Preparation->Exposure with/without S9 Test Substance Preparation Prepare Test Substance Concentrations Test Substance Preparation->Exposure with/without S9 Incubation Incubate for a Defined Period Exposure with/without S9->Incubation Processing Process for Endpoint Measurement (e.g., Plating, Staining) Incubation->Processing Data Collection Collect Data (e.g., Count Colonies, Score Micronuclei) Processing->Data Collection Statistical Analysis Statistical Analysis vs. Controls Data Collection->Statistical Analysis Conclusion Determine Genotoxic Potential Statistical Analysis->Conclusion

Caption: General workflow for in vitro genotoxicity testing.

References

A Comparative Analysis of Azo and Anthraquinone Dyes for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for ensuring the stability, performance, and reproducibility of colored materials. This guide provides an objective comparison of two major classes of disperse dyes used for polyester (B1180765): azo and anthraquinone (B42736) dyes. The comparison is supported by experimental data on their dyeing performance and fastness properties.

Introduction to Azo and Anthraquinone Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants, offering a wide spectrum of vibrant colors.[1] Anthraquinone dyes, derived from anthraquinone, are well-regarded for their exceptional stability and are frequently used to achieve brilliant blue, green, and red shades.[1][2] Both are used as disperse dyes for hydrophobic fibers like polyester, meaning they are non-ionic and have low water solubility.[3][4] The dyeing mechanism involves the transfer of these dye molecules from an aqueous dispersion into the amorphous regions of the polyester fibers, where they are held by van der Waals forces and hydrogen bonds.[5]

Comparative Performance Data

The selection between azo and anthraquinone dyes for polyester often involves a trade-off between color range, brightness, and fastness properties. The following tables summarize key performance indicators based on available data.

Performance Parameter Azo Dyes Anthraquinone Dyes Key Observations
Color Range Very wide, includes bright reds, oranges, and yellows.Primarily bright blues, greens, and reds.[1]Azo dyes offer a more extensive color palette.
Brightness Generally bright and high in color strength.[6]Known for bright, vivid colors.[2]Both classes can produce bright shades.
Dye Uptake/Incorporation Good, but can be lower than anthraquinone dyes under certain conditions.Generally excellent incorporation into polyester.[7]One study found that anthraquinone dyes showed better incorporation in PET than azo dyes in a supercritical CO2 medium.[7]
Color Yield (K/S values) Good, dependent on specific dye structure and dyeing conditions.[8]High color yield is a characteristic property.[2]Both can achieve good color depth, but anthraquinone dyes are noted for high color yield.[2][8]

Table 1: General Performance Comparison

Fastness Property Azo Dyes Anthraquinone Dyes Evaluation Scale
Light Fastness Varies from fair to good, highly dependent on the molecular structure.[1][6]Generally superior light fastness.[1][2]1-8 (with 8 being the best)[1]
Wash Fastness Good to excellent, with some variations.[1][6]Generally superior wash fastness.[1][2]1-5 (with 5 being the best)[1]
Rubbing Fastness Good to excellent.[6]Excellent.[2]1-5 (with 5 being the best)[1]
Sublimation Fastness Good to excellent.[6]Not explicitly stated in the provided results, but generally good for disperse dyes used on polyester.-

Table 2: Comparative Colorfastness Properties Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in specific dyes, substrate materials, and experimental conditions.[1]

Experimental Protocols

The following are detailed methodologies for dyeing polyester with disperse dyes, applicable to both azo and anthraquinone types.

High-Temperature Exhaustion Dyeing

This is the most common and efficient method for dyeing polyester, achieving deep shades with good fastness properties.[9]

1. Dye Bath Preparation:

  • Liquor-to-Goods Ratio: 10:1 to 20:1.[9]

  • Dispersing Agent: 0.5 - 1.0 g/L (e.g., lignosulfonate-based or naphthalene (B1677914) sulfonate condensate product).[9]

  • pH Control: Maintain pH between 4.5 and 5.5 using a buffer like acetic acid.[3][9]

  • Dye Dispersion: Thoroughly disperse the required amount of dye (e.g., 1-4% on weight of fiber) in a small amount of water before adding to the dye bath.[9]

2. Dyeing Procedure:

  • Introduce the polyester fabric into the dye bath at approximately 60°C.[9]

  • Raise the temperature to 130°C at a rate of 1-2°C per minute.[9]

  • Maintain the temperature at 130°C for 30-60 minutes.[9]

  • Cool the dye bath down to 70-80°C.[9]

3. After-Treatment (Reduction Clearing):

  • Prepare a bath with 2 g/L caustic soda, and 2 g/L sodium hydrosulfite.

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.[9]

  • Rinse the fabric thoroughly and dry.[9]

Carrier Dyeing Method

This method allows dyeing to be carried out at the boil (approximately 100°C) with the aid of a carrier, which swells the fiber.[5]

1. Dye Bath Preparation:

  • Prepare the dye bath as in the high-temperature method.

  • Add a suitable carrier (e.g., methylnaphthalene-based) at a concentration of 2-5 g/L.[9]

  • Adjust the pH to 4.5-5.5 with acetic acid.[9]

2. Dyeing Procedure:

  • Introduce the polyester fabric into the dye bath at 60°C.[9]

  • Raise the temperature to 100°C at a rate of 2°C per minute.[9]

  • Maintain at the boil for 60-90 minutes.[9]

  • Cool the dye bath to 70-80°C.[9]

3. After-Treatment:

  • Perform reduction clearing as described in the high-temperature method to remove residual carrier and unfixed dye.[9]

Visualizing the Comparison and Processes

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_azo Azo Dye cluster_anthraquinone Anthraquinone Dye azo_structure Characterized by -N=N- group(s) azo_props Wide color range (Reds, Oranges, Yellows) Variable fastness azo_structure->azo_props polyester Polyester Fiber azo_props->polyester Dyeing aq_structure Based on Anthraquinone structure aq_props Bright blues, greens, reds Excellent light & wash fastness aq_structure->aq_props aq_props->polyester Dyeing

Caption: Key characteristics of Azo vs. Anthraquinone dyes for polyester.

start Start: Prepare Dye Bath (Dye, Dispersing Agent, pH Buffer) introduce_fabric Introduce Polyester Fabric at 60°C start->introduce_fabric raise_temp Raise Temperature to 130°C (1-2°C/min) introduce_fabric->raise_temp dyeing Dye at 130°C for 30-60 min raise_temp->dyeing cool_down Cool Down to 70-80°C dyeing->cool_down reduction_clear Reduction Clearing (Caustic Soda, Sodium Hydrosulfite) cool_down->reduction_clear rinse_dry Rinse and Dry reduction_clear->rinse_dry end End: Dyed Fabric rinse_dry->end

Caption: Workflow for High-Temperature Exhaustion Dyeing of Polyester.

cluster_input Inputs cluster_testing Standardized Testing (AATCC/ISO) cluster_output Outputs dyed_sample Dyed Polyester Sample light_test Light Exposure dyed_sample->light_test wash_test Washing Cycles dyed_sample->wash_test rub_test Crocking (Rubbing) dyed_sample->rub_test light_rating Light Fastness Rating (Scale 1-8) light_test->light_rating wash_rating Wash Fastness Rating (Scale 1-5) wash_test->wash_rating rub_rating Rubbing Fastness Rating (Scale 1-5) rub_test->rub_rating

Caption: Logical workflow for evaluating the colorfastness of dyed textiles.

References

A Comparative Guide to Azo Disperse Dyes and Their Alternatives for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile chemistry and material science, the selection of dyes for polyester (B1180765) is a critical decision that influences not only the aesthetic qualities of the final product but also its performance and environmental impact. This guide provides an objective comparison of azo disperse dyes with their polymeric counterparts, anthraquinone (B42736) disperse dyes, and natural dyes, supported by experimental data on their dyeing properties on polyester fabric.

Azo disperse dyes are the most widely used class of dyes for polyester due to their broad color range, cost-effectiveness, and good overall performance. However, the continuous drive for improved durability and sustainability has led to the development and exploration of alternative dye systems. This guide delves into the comparative performance of these dyes, focusing on key metrics such as color fastness, dye uptake, and color strength.

Comparative Performance of Azo Disperse Dyes and Alternatives

The dyeing performance of different dye classes on polyester varies significantly in terms of fastness to external agents like light, washing, and rubbing, as well as their efficiency in transferring from the dyebath to the fiber. The following tables summarize the comparative performance data based on available research.

Table 1: Comparison of Monomeric vs. Polymeric Azo Disperse Dyes on Polyester

Polymeric azo dyes, which feature chromophores integrated into a polymer backbone, generally exhibit superior fastness properties compared to their monomeric analogues. This is attributed to their larger molecular size and increased intermolecular forces with the polyester fiber.[1]

Performance MetricMonomeric Azo DyesPolymeric Azo Dyes
Light Fastness (Grade) 4 - 68
Wash Fastness (Grade) 4 - 68
Rubbing Fastness (Grade) 44-5
Dye-Fiber Fixation (%) Good~99%
General Characteristics Good overall performanceEnhanced fastness, deeper shades

Source: Compiled from findings in comparative studies.[1][2][3][4]

Table 2: Comparison of Azo vs. Anthraquinone Disperse Dyes on Polyester

Anthraquinone disperse dyes are a significant class of dyes for polyester, known for their bright shades and good fastness properties. While azo dyes offer a wider color range, anthraquinone dyes often excel in specific performance areas.

Performance MetricAzo Disperse Dyes (e.g., Disperse Red 354)Anthraquinone Dyes (e.g., Disperse Red 60)
Light Fastness (Xenon Arc, Grade 1-8) 5-66-7
Wash Fastness (Grade 1-5) 4-54-5
Sublimation Fastness (Grade 1-5) 3-44-5
Color Strength (K/S Value) Generally higherGenerally lower
General Characteristics Wide color range, high color strengthBright shades, excellent light and sublimation fastness

Source: Compiled from comparative analyses.

Table 3: Comparison of Azo Disperse Dyes vs. Natural Dyes on Polyester

The use of natural dyes on synthetic fibers like polyester is an emerging area of research, driven by sustainability goals. However, achieving good color depth and fastness with natural dyes on polyester can be challenging and often requires mordants.[5]

Performance MetricAzo Disperse Dyes (Typical)Natural Dyes (e.g., Indigo, Mahogany Extract)
Light Fastness (Grade) 4-62-3 (Mahogany)
Wash Fastness (Grade) 4-53-4 (Mahogany), Similar to Disperse (Indigo)
Rubbing Fastness (Grade) 4-54 (Mahogany), Better than Disperse (Indigo)
Perspiration Fastness (Grade) 4-53-4 (Acidic), 4 (Alkaline) (Mahogany)
Dye Uptake/Color Strength HighGenerally lower, requires mordants
General Characteristics Consistent, high performanceEco-friendly appeal, requires process optimization

Source: Based on data from studies on natural dyeing of polyester.[6]

Experimental Protocols

Accurate comparison of dye performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in this guide.

High-Temperature High-Pressure (HTHP) Dyeing of Polyester

This is the most common method for applying disperse dyes to polyester.

  • Dye Bath Preparation: A dye bath is prepared with the disperse dye (typically 1-2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to maintain a pH of 4.5-5.5.[7][8]

  • Dyeing Cycle:

    • The polyester fabric is introduced into the dye bath at room temperature.

    • The temperature is raised to 130°C at a rate of 1-2°C/min.[9]

    • Dyeing is continued at 130°C for 30-60 minutes.[7][9]

    • The dye bath is then cooled to 70-80°C before the fabric is removed.

  • Reduction Clearing: To remove unfixed dye from the fabric surface and improve wash fastness, a reduction clearing process is performed. The fabric is treated in a solution containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide (B78521) at 70-80°C for 15-20 minutes.[5]

  • Final Rinsing: The fabric is thoroughly rinsed with hot and cold water and then dried.[7]

Determination of Dye Exhaustion

The percentage of dye uptake by the fabric from the dye bath is a measure of dyeing efficiency.

  • Initial Absorbance Measurement: The absorbance of the dye bath is measured at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer before the dyeing process begins.

  • Final Absorbance Measurement: After the dyeing process is complete, the absorbance of the remaining dye bath is measured.

  • Calculation: The percentage of dye exhaustion (%E) is calculated using the following formula: %E = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Evaluation of Color Strength (K/S Value)

The Kubelka-Munk theory is used to determine the color strength of the dyed fabric.

  • Reflectance Measurement: The reflectance of the dyed fabric is measured over the visible spectrum (400-700 nm) using a reflectance spectrophotometer.

  • K/S Calculation: The K/S value is calculated at the wavelength of maximum absorption using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance of the fabric.

Color Fastness Testing

Color fastness is evaluated according to ISO standards.[10][11][12]

  • Washing Fastness (ISO 105-C06): The dyed specimen is washed with a standard detergent under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the staining of an adjacent multifiber fabric are assessed using grey scales.

  • Rubbing Fastness (ISO 105-X12): The dyed specimen is rubbed with a dry and a wet cotton cloth under a specified pressure. The staining on the cotton cloths is evaluated using a grey scale.[12]

  • Light Fastness (ISO 105-B02): The dyed specimen is exposed to a xenon arc lamp, which simulates natural sunlight, for a specified period. The fading of the specimen is assessed by comparing it with a set of blue wool standards.[10]

  • Perspiration Fastness (ISO 105-E04): The dyed specimen is treated with artificial acidic and alkaline perspiration solutions and subjected to a specified pressure and temperature. The color change and staining of an adjacent fabric are evaluated.[12]

Visualizing the Dyeing Process and Logic

To better understand the workflow and the relationships between different dye types, the following diagrams are provided.

Polyester_Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Performance Evaluation Scouring Scouring Pre_treatment Pre-treatment (for Natural Dyes) Scouring->Pre_treatment Dye_Bath_Prep Dye Bath Preparation Scouring->Dye_Bath_Prep Pre_treatment->Dye_Bath_Prep Dyeing Dyeing at High Temp (e.g., 130°C) Dye_Bath_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Rinsing_Drying Rinsing & Drying Reduction_Clearing->Rinsing_Drying Color_Fastness Color Fastness Testing Rinsing_Drying->Color_Fastness Dye_Uptake Dye Uptake & K/S Analysis Rinsing_Drying->Dye_Uptake

A generalized workflow for dyeing polyester fabrics.

Dye_Selection_Logic cluster_azo Azo Dye Types Start Dye Selection for Polyester Azo_Dyes Azo Disperse Dyes Start->Azo_Dyes Wide color range High color strength Anthraquinone_Dyes Anthraquinone Disperse Dyes Start->Anthraquinone_Dyes Bright shades Excellent light fastness Natural_Dyes Natural Dyes Start->Natural_Dyes Sustainability focus Eco-friendly Monomeric_Azo Monomeric Azo_Dyes->Monomeric_Azo Standard applications Polymeric_Azo Polymeric Azo_Dyes->Polymeric_Azo High fastness requirements

Logical relationships for selecting a dye class for polyester.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 29: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Disperse Orange 29, a synthetic dye commonly used in various industrial and research applications. Adherence to these procedures is critical to minimize environmental impact and protect personnel from potential hazards.

Safety and Handling Precautions

This compound is classified as harmful if swallowed.[1] Before initiating any disposal procedures, it is crucial to be familiar with the material's safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses.

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • General Hygiene: Avoid eating, drinking, or smoking when handling the product.[1] Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Categorize the Waste: this compound waste should be classified as chemical waste. Do not mix it with general laboratory trash.

  • Solid Waste: Collect any solid residues, contaminated weighing papers, or disposable labware in a designated container.

  • Liquid Waste: If this compound is in a solution, it must be collected as liquid chemical waste. Do not pour it down the drain.

Step 2: Containerization

  • Choose the Right Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Segregation: Keep the container away from incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution.

Accidental Spill Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For dry spills: Carefully sweep or scoop up the solid material, avoiding dust generation.[2][3] Place the collected material into a labeled hazardous waste container.

    • For wet spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary
PropertyValueSource
Physical State Solid[1]
Appearance Dark brown[1]
Melting Point 225.7 °C[1]
Boiling Point 597.3 °C at 760 mmHg[1]
Water Solubility < 41 μg/L at 20 °C[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start This compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_state Determine Waste Form ppe->assess_state collect_solid Collect in Labeled Hazardous Waste Container assess_state->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container assess_state->collect_liquid Liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs spill Accidental Spill Occurs contain Contain Spill spill->contain cleanup Clean Up Using Appropriate Method contain->cleanup dispose_spill Dispose of Spill Debris as Hazardous Waste cleanup->dispose_spill dispose_spill->store

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Disperse orange 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Disperse Orange 29 (CAS No: 19800-42-1), a solid, dark brown azo dye. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Assessment

This compound is classified as Harmful if swallowed [1]. As with many powdered dyes, it may also cause skin and eye irritation upon contact and respiratory irritation if inhaled.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy and strict handling protocols are mandatory.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.To protect against airborne dust particles and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Nitrile gloves offer excellent resistance to chemicals found in dyes and stains and are a good alternative for those with latex allergies[1][4][5]. Inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection NIOSH-approved N95 or higher particulate respirator.Essential when handling the powder form to prevent inhalation of fine dust particles, especially outside of a dedicated ventilation system[2][6].
Body Protection A long-sleeved laboratory coat.To prevent skin contact and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Following a strict operational workflow is crucial to minimize exposure and prevent contamination when handling this compound.

1. Preparation and Designated Area:

  • Conduct all weighing and handling of this compound powder within a certified chemical fume hood or a powder containment hood to control dust.[7]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Cover the work surface with disposable absorbent bench paper.[6]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, put on all required PPE in the following order: lab coat, respirator, safety goggles, and gloves.

3. Weighing and Handling:

  • Use a dedicated, clean weighing vessel.

  • Handle the container of this compound carefully to avoid generating dust.

  • Keep containers closed when not in use.[2][8]

4. Dissolving the Dye:

  • If creating a solution, add the weighed powder to the solvent slowly.

  • Use a magnetic stirrer or gentle swirling to dissolve the dye. Avoid vigorous shaking that could create aerosols.

  • Clearly label the resulting solution with the chemical name, concentration, date, and your initials.

5. Post-Handling Decontamination:

  • Wipe down the work surface, balance, and any equipment used with a damp cloth. Dispose of the cloth and bench paper as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, safety goggles, and finally the respirator.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, weighing boats, and excess dye powder, in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect any solutions of this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not pour down the drain.[9][10]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if swallowed").[11][12]

3. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[13][14]

  • Ensure incompatible waste types are segregated.

4. Final Disposal:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][9]

Safe Handling Workflow

Safe_Handling_Workflow Start Start: Prepare for Handling Prep_Area Prepare Designated Area (Fume Hood, Bench Paper) Start->Prep_Area Don_PPE Don PPE (Lab Coat, Respirator, Goggles, Gloves) Prep_Area->Don_PPE Handle_Chem Weigh and Handle This compound Don_PPE->Handle_Chem Spill_Check Spill Occurred? Handle_Chem->Spill_Check Decontaminate Decontaminate Work Area and Equipment Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Segregate and Dispose of Waste (Solid and Liquid) Wash_Hands->Dispose_Waste Spill_Check->Decontaminate No Spill_Response Follow Spill Response Protocol Spill_Check->Spill_Response Yes Spill_Response->Decontaminate End End of Process Dispose_Waste->End

Caption: Workflow for the safe handling of this compound.

References

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